1,2-Dioleoyl-rac-glycerol
Description
Properties
IUPAC Name |
[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHUZFNMVJNKX-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892088 | |
| Record name | 1,2-Glyceryl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-61-7 | |
| Record name | (±)-1,2-Diolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dioleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Glyceryl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the mechanism of action of 1,2-Dioleoyl-rac-glycerol
An In-Depth Technical Guide to the Mechanism of Action of 1,2-Dioleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DOG) is a synthetic diacylglycerol (DAG) analog that has become an indispensable tool in cellular biology and pharmacology. As a cell-permeable molecule, it directly mimics the action of the endogenous second messenger, sn-1,2-diacylglycerol, primarily through the activation of Protein Kinase C (PKC) isozymes. This guide provides a comprehensive overview of the mechanism of action of DOG, detailing its interaction with PKC, the subsequent signaling cascades, and its broad-ranging cellular effects. We will delve into the structural basis of its function, provide detailed experimental protocols for its use, and discuss its application in research and drug development.
Introduction: The Significance of Diacylglycerol Signaling
Diacylglycerol (DAG) is a critical lipid second messenger generated at the cell membrane in response to a variety of extracellular stimuli.[1] The canonical pathway for DAG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), an event often triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[2][3] Once generated, DAG remains within the inner leaflet of the plasma membrane, where it serves as a crucial docking site and allosteric activator for a host of downstream effector proteins.[4]
The most well-characterized effectors of DAG are the members of the Protein Kinase C (PKC) family of serine/threonine kinases.[5] By activating specific PKC isozymes, DAG initiates a cascade of phosphorylation events that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[6][7] Dysregulation of DAG-PKC signaling is implicated in numerous pathologies, most notably cancer and immune disorders, making this pathway a major focus of therapeutic intervention.[1]
This compound (DOG) is a stable and cell-permeable analog of endogenous DAG, making it a powerful tool for the direct and specific activation of PKC in experimental settings.[8][9] Its use allows researchers to bypass upstream signaling events and directly probe the functional consequences of PKC activation.
The Core Mechanism: Activation of Protein Kinase C
The primary mechanism of action of this compound is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[7] This activation is a multi-step process involving translocation of the kinase to the cell membrane and subsequent conformational changes that relieve autoinhibition.
Structural Basis of PKC Activation
PKC isozymes are characterized by a modular structure consisting of a C-terminal catalytic domain and an N-terminal regulatory domain.[3] The regulatory domain contains a pseudosubstrate sequence that, in the inactive state, occupies the substrate-binding cavity of the catalytic domain, thereby preventing kinase activity.[6] The regulatory domain also houses the C1 and C2 domains, which are responsible for membrane targeting and cofactor binding.[10]
The C1 domain is the direct binding site for DAG and its analogs, such as DOG.[11] This domain is characterized by a cysteine-rich motif that chelates two zinc ions, forming a specific pocket for DAG binding.[12] The binding of DOG to the C1 domain induces a significant increase in the hydrophobicity of this region, promoting the translocation of PKC from the cytosol to the plasma membrane.[12]
Caption: Canonical PKC activation pathway initiated by this compound.
Isozyme-Specific Activation
The PKC family is divided into three subfamilies based on their requirements for activation:[6][7]
-
Conventional PKCs (cPKCs: α, βI, βII, γ): Require both DAG (or DOG) and Ca²+ for full activation. The C2 domain of cPKCs is a Ca²+-binding module that facilitates initial membrane association.
-
Novel PKCs (nPKCs: δ, ε, η, θ): Are activated by DAG (or DOG) but are Ca²+-independent. Their novel C2 domain does not bind Ca²+.
-
Atypical PKCs (aPKCs: ζ, ι/λ): Are insensitive to both DAG and Ca²+. Their activation is regulated by other protein-protein interactions.
Therefore, this compound specifically activates the conventional and novel PKC isozymes.
| PKC Isozyme Class | Activating Cofactors | Activation by this compound |
| Conventional (cPKC) | Diacylglycerol, Ca²⁺, Phosphatidylserine | Yes |
| Novel (nPKC) | Diacylglycerol, Phosphatidylserine | Yes |
| Atypical (aPKC) | Phosphatidylserine, Protein Scaffolds | No |
Experimental Protocols for Assessing PKC Activation
The ability to reliably measure PKC activation is crucial for studying the effects of this compound. Below are detailed protocols for both in vitro and cell-based assays.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of PKC to phosphorylate a specific substrate in the presence of DOG.
Materials:
-
Purified PKC isozyme
-
This compound (DOG)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper or other separation matrix
Procedure:
-
Prepare Lipid Vesicles: a. In a glass tube, mix DOG and PS in chloroform at a molar ratio of 1:4. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Resuspend the lipid film in kinase reaction buffer by sonication or vortexing to create small unilamellar vesicles.
-
Set up Kinase Reaction: a. On ice, combine the kinase reaction buffer, lipid vesicles, PKC substrate, and purified PKC enzyme in a microcentrifuge tube. b. Include a negative control reaction without the lipid vesicles.
-
Initiate Reaction: a. Add [γ-³²P]ATP to each reaction tube to a final concentration of 100 µM. b. Incubate the reactions at 30°C for 10-30 minutes.
-
Stop Reaction and Separate: a. Spot a portion of each reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: a. Measure the radioactivity on the phosphocellulose paper using a scintillation counter. b. Compare the activity in the presence and absence of DOG to determine the fold activation.
Cell-Based PKC Translocation Assay
This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon treatment with DOG.
Materials:
-
Cultured cells expressing a fluorescently tagged PKC isozyme (e.g., PKCα-GFP)
-
This compound (DOG)
-
Cell culture medium
-
Confocal microscope
Procedure:
-
Cell Culture: a. Plate cells expressing the fluorescently tagged PKC onto glass-bottom dishes suitable for microscopy. b. Allow cells to adhere and grow to 50-70% confluency.
-
Treatment: a. Prepare a stock solution of DOG in a suitable solvent (e.g., DMSO). b. Dilute the DOG stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM). c. Replace the existing medium with the DOG-containing medium.
-
Imaging: a. Immediately begin imaging the cells using a confocal microscope. b. Acquire images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Analysis: a. Observe the redistribution of the fluorescent signal from a diffuse cytosolic pattern to a distinct localization at the plasma membrane. b. Quantify the change in membrane fluorescence over time to determine the kinetics of PKC translocation.
Downstream Signaling and Cellular Consequences
The activation of PKC by this compound initiates a broad range of downstream signaling events that ultimately dictate the cellular response.
Caption: Downstream signaling cascades initiated by DOG-mediated PKC activation.
Key Signaling Nodes
-
MAPK/ERK Pathway: PKC can phosphorylate and activate components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf and MEK, leading to the activation of ERK and subsequent effects on gene expression and cell proliferation.[5]
-
NF-κB Pathway: PKC is a key regulator of the nuclear factor-kappa B (NF-κB) pathway, a critical mediator of the inflammatory response. PKC can phosphorylate IKK (IκB kinase), leading to the degradation of IκB and the nuclear translocation of NF-κB.
-
PI3K/Akt Pathway: There is significant crosstalk between the PKC and PI3K/Akt signaling pathways. In some contexts, PKC can activate Akt, a key regulator of cell survival and metabolism.
Cellular Functions Modulated by DOG
-
Cell Growth and Proliferation: By activating the MAPK pathway, DOG can stimulate cell cycle progression and proliferation in many cell types.[2] This has made PKC a target for anti-cancer therapies.
-
Apoptosis: The role of PKC in apoptosis is complex and isozyme-specific. Some PKC isozymes have pro-apoptotic functions, while others are anti-apoptotic. DOG can therefore either promote or inhibit cell death depending on the cellular context.
-
Cell Differentiation: PKC activation is a key event in the differentiation of various cell types, including myoblasts and neurons.[13]
-
Immune Response: DOG can modulate the activity of immune cells. For instance, it is involved in T-cell activation and the regulation of cytokine production.[1]
Applications in Research and Drug Development
The specific and potent activation of PKC by this compound makes it an invaluable tool in several areas of research:
-
Target Validation: DOG is used to validate PKC as a therapeutic target in various disease models. By observing the cellular effects of DOG, researchers can infer the potential consequences of modulating PKC activity with a drug.
-
Compound Screening: In high-throughput screening assays, DOG can be used as a positive control to identify novel inhibitors or activators of PKC.
-
Mechanistic Studies: DOG allows for the precise dissection of the PKC signaling pathway, helping to elucidate the specific roles of different PKC isozymes in various cellular processes. For example, it has been used to study GLUT4 translocation and glucose uptake.[14]
Conclusion
This compound is a cornerstone research tool for investigating diacylglycerol-mediated signal transduction. Its primary mechanism of action is the direct binding to and activation of conventional and novel Protein Kinase C isozymes. This leads to the initiation of a complex and multifaceted network of downstream signaling pathways that regulate a wide array of fundamental cellular processes. A thorough understanding of the mechanism of action of DOG is essential for researchers and drug development professionals seeking to unravel the complexities of cellular signaling and to develop novel therapeutics targeting the PKC pathway.
References
-
Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. (n.d.). PubMed. Retrieved from [Link][15]
-
Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action. (n.d.). American Physiological Society. Retrieved from [Link][2]
-
Functions of diacylglycerol in glycerolipid metabolism, signal transduction and cellular transformation. (n.d.). PubMed. Retrieved from [Link][4]
-
Cooke, M., & Kazanietz, M. G. (2022). Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity. Science Signaling, 15(729), eabo0264. Retrieved from [Link][1]
-
Diacylglycerol pathway. (2016, November 29). SlideShare. Retrieved from [Link][16]
-
Does diacylglycerol serve as a signaling molecule in plants? (2012). Taylor & Francis Online. Retrieved from [Link][11]
-
DAG signaling taught us a lesson: what diverges can converge. (2003). Blood, 102(4), 1184–1186. Retrieved from [Link][5]
-
Structural Basis of Protein Kinase C Isoform Function. (2006). Physiological Reviews, 86(3), 831-879. Retrieved from [Link][3]
-
Newton, A. C. (1995). Protein kinase C: structure, function, and regulation. Journal of Biological Chemistry, 270(48), 28495-28498. Retrieved from [Link][12]
-
Protein kinase C. (2019, December 1). Proteopedia. Retrieved from [Link][7]
-
Newton, A. C. (2001). Protein Kinase C: Structural and Spatial Regulation by Phosphorylation, Cofactors, and Macromolecular Interactions. Chemical Reviews, 101(8), 2353-2364. Retrieved from [Link][10]
-
Upstream and downstream pathways of diacylglycerol kinase: Novel phosphatidylinositol turnover-independent signal transduction pathways. (2022). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(10), 159196. Retrieved from [Link][17]
-
Diacylglycerol Promotes GLUT4 Translocation to the Cell Surface in a PKCε-dependent and PKCλ/ι and -ζ-independent Manner. (2013). Life Sciences, 93(12), 436-442. Retrieved from [Link][14]
Sources
- 1. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of diacylglycerol in glycerolipid metabolism, signal transduction and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Protein kinase C - Proteopedia, life in 3D [proteopedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCε-dependent and PKCλ/ι and -ζ-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diacylglycerol pathway | PPTX [slideshare.net]
- 17. Upstream and downstream pathways of diacylglycerol kinase : Novel phosphatidylinositol turnover-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,2-Dioleoyl-rac-glycerol in the Activation of Protein Kinase C: A Technical Guide
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the pivotal role of 1,2-Dioleoyl-rac-glycerol (DOG) in the activation of Protein Kinase C (PKC), a key enzyme family in cellular signal transduction. This document delves into the underlying biochemical mechanisms, offers detailed experimental protocols for studying PKC activation, and presents insights for the interpretation of results.
Introduction: The PKC Signaling Nexus
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] The activation of conventional and novel PKC isoforms is intricately linked to the binding of the second messenger diacylglycerol (DAG).[2] Dysregulation of PKC signaling is implicated in numerous diseases, including cancer and cardiovascular disorders, making PKC a significant target for therapeutic intervention.[3][4]
In cellular signaling, the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] While IP3 mobilizes intracellular calcium, DAG remains within the cell membrane to recruit and activate specific PKC isoforms.[5]
This compound: A Potent Activator of PKC
This compound (DOG) is a synthetic analog of the endogenous second messenger sn-1,2-diacylglycerol.[4][7] It contains two oleic acid chains attached to a glycerol backbone.[7] Due to its structural similarity to the natural DAG, DOG serves as a powerful tool for the direct and specific activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C in both in vitro and in cell-based assays.[4][8]
Mechanism of PKC Activation by this compound
The activation of PKC by DOG is a multi-step process that involves the interplay of several key molecules at the cell membrane. The canonical model of activation for conventional PKC isoforms can be summarized as follows:
-
Initial Membrane Targeting (for cPKCs): An increase in intracellular calcium concentration, often triggered by IP3, leads to the binding of Ca2+ to the C2 domain of conventional PKC isoforms.[2][3] This binding event induces a conformational change that promotes the translocation of the PKC enzyme from the cytosol to the plasma membrane, where it can interact with membrane phospholipids.[9]
-
Binding of this compound: At the membrane, the C1 domain of PKC is now accessible to bind DOG.[10] The binding of DOG to the C1 domain is a critical step that significantly increases the affinity of PKC for the membrane.[11]
-
Requirement of Phosphatidylserine: The presence of phosphatidylserine (PS), an anionic phospholipid, is essential for the high-affinity interaction of PKC with the membrane and its subsequent activation.[12][13] PS acts as a crucial cofactor, stabilizing the active conformation of the enzyme.[14]
-
Conformational Change and Activation: The cooperative binding of Ca2+ (for cPKCs), DOG, and PS induces a significant conformational change in the PKC enzyme.[9] This change relieves the autoinhibition imposed by the pseudosubstrate domain, which in the inactive state blocks the substrate-binding site.[2] With the pseudosubstrate domain displaced, the catalytic kinase domain becomes active and can phosphorylate its downstream target proteins.[11]
Novel PKC isoforms, which lack a calcium-binding C2 domain, are activated by DOG in a calcium-independent manner.[2][3]
Signaling Pathway of PKC Activation by this compound
Caption: PKC signaling pathway initiated by a diacylglycerol analog.
In Vitro Protein Kinase C Activity Assay using this compound
This section provides a detailed protocol for measuring the activity of purified PKC in vitro using DOG as an activator. The assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.
Materials and Reagents
| Reagent | Recommended Concentration/Stock |
| Purified PKC enzyme | 25-100 ng per assay |
| This compound (DOG) | 1 µg per assay |
| Phosphatidylserine (PS) | 5 µg per assay |
| PKC Substrate Peptide (e.g., QKRPSQRSKYL) | 10 µl of substrate cocktail |
| [γ-³²P]ATP | ~3000 Ci/mmol |
| Assay Dilution Buffer (ADB) | As required |
| Inhibitor Cocktail (optional) | As required |
| 10X Lipid Solution | See preparation below |
| P81 Phosphocellulose Paper | N/A |
| 0.75% Phosphoric Acid | N/A |
| Scintillation Fluid | N/A |
Experimental Protocol
1. Preparation of 10X Lipid Solution:
a. In a glass tube, combine 5 µg of phosphatidylserine (PS) and 1 µg of this compound (DOG).[15] b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.[15] c. Resuspend the dried lipids in 5 µL of 10 mM HEPES (pH 7.4) and 0.3% TRITON® X-100.[15] d. Sonicate the lipid suspension on ice for at least one minute before use to form micelles.[16]
2. Assay Reaction Setup (perform on ice):
a. To a microcentrifuge tube, add 10 µl of the PKC substrate cocktail.[16] b. For a negative control, add 10 µl of an appropriate inhibitor cocktail or assay dilution buffer. For the positive control and experimental samples, add 10 µl of assay dilution buffer.[16] c. Add 10 µl of the prepared and sonicated 10X Lipid Solution.[16] d. Add 10 µl of the purified PKC enzyme (25-100 ng).[16] e. Pre-incubate the mixture for 5-10 minutes on ice.
3. Initiation of the Kinase Reaction:
a. Start the reaction by adding 10 µl of the diluted [γ-³²P]ATP mixture.[16] b. Gently vortex the tube and incubate for 10 minutes at 30°C.[16]
4. Termination of the Reaction and Quantification:
a. After the incubation period, transfer a 25 µl aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[16] b. Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid and wash for 5 minutes with gentle stirring. Repeat the wash three times.[16] c. Perform a final wash with acetone to dry the paper. d. Place the dried P81 paper in a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for the in vitro PKC activity assay.
Interpretation of Results and Troubleshooting
-
Positive Control: The positive control (containing DOG, PS, and active PKC enzyme) should show a significant increase in radioactive counts compared to the negative control.
-
Negative Control: The negative control (with an inhibitor or without the lipid activators) should exhibit baseline or very low levels of radioactivity, representing non-specific binding or background.
-
Troubleshooting High Background: High background can result from incomplete washing of the P81 paper or contamination of reagents. Ensure thorough washing and use fresh reagents.
-
Troubleshooting Low Signal: A low signal may indicate inactive enzyme, suboptimal substrate concentration, or issues with the lipid preparation. Verify the activity of the PKC enzyme and ensure proper sonication of the lipid solution.
Conclusion
This compound is an indispensable tool for the study of Protein Kinase C signaling. Its ability to potently and specifically activate conventional and novel PKC isoforms provides a reliable method for dissecting the complex roles of these enzymes in cellular physiology and pathology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to design and execute robust experiments, ultimately advancing our understanding of PKC-mediated signal transduction and aiding in the development of novel therapeutic strategies.
References
- Stabel, S., & Parker, P. J. (1991). Protein kinase C. Pharmacology & therapeutics, 51(1), 71–95.
- Nishizuka, Y. (1988). The molecular heterogeneity of protein kinase C and its implications for cellular regulation.
- Newton, A. C. (1995). Protein kinase C: structure, function, and regulation. The Journal of biological chemistry, 270(48), 28495–28498.
- Brose, N., & Rosenmund, C. (2002). Move over IP3--it's DAG's turn to shine.
- Newton, A. C. (2001). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical reviews, 101(8), 2353–2364.
- Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling.
- Rhee, S. G. (2001). Regulation of phosphoinositide-specific phospholipase C. Annual review of biochemistry, 70, 281–312.
- Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science, 258(5082), 607–614.
- Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer.
- Madani, S., Hichami, A., Legrand, A., Belleville, J., & Khan, N. A. (2001). Implication of protein kinase C in saturated fatty acid-induced apoptosis in rat cardiac myocytes. The Journal of nutritional biochemistry, 12(3), 151–160.
- Newton, A. C., & Keranen, L. M. (1994). Phosphatidyl-L-serine is necessary for protein kinase C's high-affinity interaction with diacylglycerol-containing membranes. Biochemistry, 33(21), 6651–6658.
- Madani, S., Hichami, A., Charkaoui-Malki, M., & Khan, N. A. (2000). Diacylglycerol-induced apoptosis in human colon tumor cells is associated with the generation of reactive oxygen species and is inhibited by n-3 fatty acids. Cancer research, 60(7), 1978–1983.
- PanVera Corporation. (2002). Protein Kinase C Assay Kits Protocol.
- Parsons, C. G., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 5(3), 102439.
- Sando, J. J. (2002). Enzyme Assays for Protein Kinase C Activity. In Methods in Molecular Biology, vol. 198 (pp. 223-232). Humana Press.
-
Reactome. (n.d.). PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine. Retrieved from [Link]
- Huang, K. P. (1989). The mechanism of protein kinase C activation. Trends in neurosciences, 12(11), 425–432.
- Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European journal of cell biology, 78(10), 698–706.
- Kiss, Z. (1990). Alkyl analogs of diacylglycerol as activators of protein kinase C. Biochimica et biophysica acta, 1042(2), 293–296.
- Griner, E. M., & Kazanietz, M. G. (2007).
- Oancea, E., & Meyer, T. (1998). Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals. Cell, 95(3), 307–318.
- Corbalan-Garcia, S., & Gomez-Fernandez, J. C. (2014). Protein kinase C: the "masters" of calcium and lipid. Cold Spring Harbor perspectives in biology, 6(5), a015383.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. proteopedia.org [proteopedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. The protein kinase C family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidyl-L-serine is necessary for protein kinase C's high-affinity interaction with diacylglycerol-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 14. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to 1,2-Dioleoyl-rac-glycerol: Properties, Signaling, and Experimental Applications
This guide provides a comprehensive technical overview of 1,2-Dioleoyl-rac-glycerol, a pivotal synthetic diacylglycerol analog. Designed for researchers, scientists, and drug development professionals, this document delves into its core biochemical properties, its critical role in cell signaling, and detailed protocols for its application in experimental settings.
Fundamental Biochemical Properties
This compound is a diglyceride containing two oleic acid chains attached to the sn-1 and sn-2 positions of a glycerol backbone. Its synthetic nature ensures high purity, making it a reliable tool for studying the intricate downstream effects of diacylglycerol (DAG) signaling.
Physicochemical Characteristics
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₇₂O₅ | [1][2][3][4] |
| Molecular Weight | ~621.0 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless oil or waxy solid | [1][5][6] |
| Purity | ≥95% | [2][3][4][7] |
| Solubility | Soluble in DMF (10 mg/ml), Ethanol (10 mg/ml), Acetonitrile, and Chloroform. Limited solubility in PBS. | [2][3][4][5][7][8][9][10][11] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3][8][10] |
| Stability | Stable for at least 2 years when stored correctly. Sensitive to light. | [3][5][7][11] |
The Central Role in Cellular Signaling: Activation of Protein Kinase C
The primary and most extensively studied function of diacylglycerols is the activation of Protein Kinase C (PKC) isozymes.[12] this compound, as a stable analog of endogenous DAG, is instrumental in dissecting this critical signaling pathway.
The IP₃/DAG Signaling Cascade
Extracellular signals, through G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate Phospholipase C (PLC).[5][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] While IP₃ diffuses into the cytosol to mobilize intracellular calcium, DAG remains in the plasma membrane to activate PKC.[5][12]
Mechanism of PKC Activation
Conventional and novel PKC isoforms are recruited from the cytosol to the plasma membrane upon DAG binding.[12][13] This translocation is a key step in their activation. This compound effectively binds to the C1 domain of these PKC forms, inducing a conformational change that relieves autoinhibition and initiates the phosphorylation of a multitude of downstream substrate proteins.[3][4][7][13][14] This cascade of phosphorylation events regulates a vast array of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[12][15]
Beyond PKC, it is now understood that DAG modulates the activity of other protein families, including protein kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, underscoring the complexity of DAG-mediated signaling.[12][16][17]
Experimental Protocols and Applications
The purity and stability of this compound make it an invaluable tool for in vitro and in-cellulo experiments aimed at understanding DAG-mediated signaling.
Preparation of Stock Solutions
Due to its lipophilic nature, this compound requires dissolution in an organic solvent before being introduced into aqueous experimental systems.
Materials:
-
This compound (powder or oil)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-40 mg/mL).[10]
-
Solubilization: Vortex the solution thoroughly until the lipid is completely dissolved. Gentle warming may be required for higher concentrations.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[8][10]
In Vitro PKC Activity Assay
This protocol outlines a general method for assessing the activation of PKC in response to this compound using a purified enzyme and a fluorescently labeled substrate.
Materials:
-
Purified PKC isoform
-
This compound stock solution
-
Phosphatidylserine (PS)
-
PKC substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP (radiolabeled or for use with a fluorescent assay)
-
96-well plate
-
Plate reader (for fluorescence) or scintillation counter (for radioactivity)
Protocol:
-
Prepare Lipid Vesicles:
-
In a glass tube, combine this compound and phosphatidylserine in chloroform at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.[15]
-
-
Set up Kinase Reaction:
-
In a 96-well plate, add the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.
-
Include control wells without this compound to measure basal activity.
-
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the PKC isoform (typically 30°C) for a predetermined time within the linear range of the assay.
-
Termination and Detection: Stop the reaction and measure the signal (e.g., fluorescence or incorporated radioactivity) according to the specific assay kit instructions.
-
Data Analysis: Calculate the fold activation of PKC by comparing the signal from wells with and without this compound.
Application in Cell Culture
This compound can be used to directly activate PKC in cultured cells to study downstream signaling events.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in serum-free media to the desired final concentration. A typical starting concentration is in the range of 10-50 µM, but this should be optimized for the specific cell type and experimental endpoint.[2][15][18]
-
Cell Treatment: Replace the culture medium with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period to observe the effect of PKC activation.
-
Downstream Analysis: Lyse the cells and perform downstream analyses such as Western blotting for phosphorylated substrates, immunofluorescence to observe PKC translocation, or gene expression analysis.
Applications in Drug Development
The pivotal role of the DAG/PKC signaling axis in various diseases, including cancer and inflammatory disorders, makes it an attractive target for therapeutic intervention. This compound serves as a critical tool in this context:
-
Target Validation: It is used to activate specific PKC isoforms to validate their role in disease-relevant cellular processes.
-
Assay Development: It is a standard positive control in high-throughput screening assays designed to identify inhibitors or modulators of PKC.
-
Understanding Drug Mechanism: By activating the PKC pathway, researchers can study the mechanisms of action of drugs that may intersect with this signaling cascade.
-
Drug Delivery Systems: Diacylglycerol derivatives are also being explored in the formulation of nanocarriers for drug delivery, potentially enhancing cellular uptake and therapeutic efficacy.[19]
Conclusion
This compound is an indispensable tool for researchers investigating the complex and multifaceted roles of diacylglycerol signaling. Its well-defined biochemical properties and its potent ability to activate Protein Kinase C provide a robust system for dissecting cellular signaling pathways and for the development of novel therapeutic strategies. This guide provides the foundational knowledge and practical protocols to effectively utilize this key lipid second messenger analog in a research setting.
References
-
Diacylglycerol. (n.d.). In Basic Neurochemistry (8th ed.). NCBI Bookshelf. Retrieved from [Link]
- Dibble, A. R., Hinderliter, A., & Sando, J. J. (1996). Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry, 35(49), 15873–15883.
- Shinomura, T., Asaoka, Y., Oka, M., Yoshida, K., & Nishizuka, Y. (1991). Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications. Proceedings of the National Academy of Sciences, 88(14), 6294–6298.
- Takahashi, R., Edashige, K., & Kasai, M. (1995). Activation of protein kinase C by oxidized diacylglycerols.
- Goñi, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(2), 61–67.
-
IP3/DAG Signaling Pathway. (2023, April 30). Journal of Visualized Experiments. Retrieved from [Link]
- 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. (1999). European Journal of Cell Biology, 78(10), 698–706.
- The biology and biochemistry of diacylglycerol signalling. (2005). EMBO reports, 6(10), 924–928.
- Brose, N., Betz, A., & Wegmeyer, H. (2004). Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. Current Opinion in Neurobiology, 14(3), 328–340.
Sources
- 1. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 2442-61-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Video: IP3/DAG Signaling Pathway [jove.com]
- 6. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. This compound-13C3 | TargetMol [targetmol.com]
- 11. This compound CAS#: 2442-61-7 [amp.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. um.es [um.es]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Structure-Activity Relationship of 1,2-Dioleoyl-rac-glycerol: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diacylglycerols in Cellular Signaling
Diacylglycerol (DAG) is a critical lipid second messenger involved in a multitude of cellular signaling pathways that govern processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2] Produced primarily through the hydrolysis of membrane phospholipids by phospholipase C (PLC), DAG acts as a key activator of Protein Kinase C (PKC) isoforms.[2][3] The specific chemical structure of a DAG molecule, including its stereochemistry and the nature of its fatty acid chains, dictates its biological activity and its interaction with downstream effectors. This guide provides a detailed exploration of the structure-activity relationship (SAR) of a widely used synthetic DAG analog, 1,2-Dioleoyl-rac-glycerol (DOG), offering insights for researchers leveraging this tool to investigate PKC signaling.
The Molecular Architecture of this compound
This compound is a diacylglycerol characterized by the presence of two oleic acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone.[4] The term "rac" signifies that it is a racemic mixture, containing both the sn-1,2- and sn-2,3-enantiomers. However, it is the sn-1,2 stereoisomer that is biologically active in PKC activation.[5]
Key Structural Features:
-
Glycerol Backbone: Provides the fundamental scaffold for the molecule.
-
sn-1 and sn-2 Ester Linkages: The positioning of the acyl chains at these specific locations is crucial for activity. The ester bond at the sn-1 position is a major determinant for PKC activation.
-
Oleic Acid Chains: These are monounsaturated omega-9 fatty acids (18:1), and their presence is significant for the molecule's ability to activate PKC. Generally, long-chain unsaturated fatty acids are required for the potency of diacylglycerols.
The Central Role of Protein Kinase C Activation
The primary mechanism of action for this compound is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[6][7] This activation is a multi-step process that involves the recruitment of PKC from the cytosol to the cell membrane.
DOG binds to the C1 domain, a conserved cysteine-rich region, present in both cPKC and nPKC isoforms.[8][9] This interaction is critically dependent on the presence of phosphatidylserine (PS), an anionic phospholipid, which acts as an essential cofactor.[10][11] The binding of DOG to the C1 domain induces a conformational change in PKC, relieving autoinhibition and exposing the catalytic domain, leading to the phosphorylation of a wide array of downstream substrate proteins.[3] For conventional PKC isoforms (e.g., PKCα, β, γ), the presence of calcium ions (Ca²⁺) is also a critical component for their activation.[7][12]
Downstream Signaling Cascades
The activation of PKC by this compound initiates a cascade of phosphorylation events that regulate numerous cellular functions.[2] These include:
-
Gene Expression: PKC can phosphorylate transcription factors, altering their activity and leading to changes in gene expression.
-
Cell Cycle Control: PKC isoforms are involved in both promoting and inhibiting cell cycle progression.
-
Cytoskeletal Organization: PKC substrates include proteins that regulate the organization and dynamics of the actin cytoskeleton.[8]
-
Metabolism: PKC activation has been implicated in the regulation of both glucose and lipid metabolism.[2][13]
Diagram of PKC Activation by this compound
Caption: Simplified signaling pathway of PKC activation by this compound.
Methodologies for Studying the Structure-Activity Relationship
A variety of experimental techniques are employed to investigate the interaction between this compound and PKC, as well as the downstream cellular effects.
In Vitro PKC Activity Assay
This is a fundamental technique to directly measure the activation of purified PKC by DOG. The assay typically measures the incorporation of radioactive ³²P from [γ-³²P]ATP into a specific substrate peptide.
Detailed Protocol for In Vitro PKC Activity Assay:
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine this compound and Phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT) by vortexing or sonication to create small unilamellar vesicles.[6]
-
-
Kinase Reaction Setup:
-
In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, a known concentration of a PKC substrate (e.g., myelin basic protein fragment), and the purified PKC enzyme.
-
Prepare a negative control reaction without the lipid vesicles.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Quantification:
-
Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated ³²P using a scintillation counter.[6]
-
Cellular PKC Translocation Assay
This method assesses PKC activation in living cells by observing its translocation from the cytosol to the plasma membrane upon treatment with DOG.
Experimental Workflow for Cellular PKC Translocation:
Caption: A typical workflow for a cellular PKC translocation assay.
Other Biophysical Techniques
A range of biophysical methods can provide more detailed insights into the protein-lipid interaction:
-
Fluorescence Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) and fluorescence anisotropy can be used to study the binding kinetics and conformational changes of PKC upon interaction with DOG-containing membranes.[14][15]
-
Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity and kinetics of PKC to lipid bilayers containing DOG.[16]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of DOG to PKC, providing thermodynamic parameters of the interaction.[16]
Quantitative Aspects of DOG-PKC Interaction
The potency of diacylglycerols in activating PKC is dependent on several factors, including the specific PKC isoform and the experimental conditions. While precise Kd and EC₅₀ values for this compound are not always consistently reported across the literature, the following table summarizes some reported effective concentrations for DOG and related analogs.
| Diacylglycerol Analog | PKC Isoform(s) | Reported Effective Concentration | Reference(s) |
| (±)-1,2-Diolein (this compound) | Myoblasts (mixed isoforms) | 50 µM | [1][17] |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCδ | 10 µM in cellular assays | [6] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | GH3 pituitary cells | 4-60 µM (half-maximal at ~25 µM) | [1] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCβI, PKCγ | Potent activator in the nM to low µM range | [6] |
Conclusion and Future Directions
This compound is an invaluable tool for probing the intricate world of PKC signaling. Its well-defined structure allows for the specific activation of conventional and novel PKC isoforms, enabling researchers to dissect the downstream consequences of this activation. A thorough understanding of its structure-activity relationship, including the critical roles of stereochemistry, acyl chain composition, and the interplay with cofactors like phosphatidylserine and calcium, is paramount for the accurate design and interpretation of experiments.
Future research will likely focus on developing more isoform-specific DAG analogs and employing advanced biophysical techniques to further elucidate the dynamic and nuanced interactions between diacylglycerols and the diverse family of PKC enzymes. Such studies will undoubtedly provide deeper insights into the complex regulatory networks that govern cellular function and may pave the way for novel therapeutic strategies targeting PKC-related diseases.
References
-
Newton, A. C. (1994). Phosphatidyl-L-serine Is Necessary for Protein Kinase C's High-Affinity Interaction With Diacylglycerol-Containing Membranes. Biochemistry, 33(21), 6651-8. Available from: [Link]
-
Lee, A. G. (2022). 4.3: Protein-lipid Interactions. Physics LibreTexts. Available from: [Link]
-
Jäntti, J., & Vihinen, M. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 28(21), 2735-2740. Available from: [Link]
-
Chen, Y., & Hubbell, W. L. (2010). Method to measure strong protein–protein interactions in lipid bilayers using a steric trap. Proceedings of the National Academy of Sciences, 107(47), 20281-20286. Available from: [Link]
-
Jäntti, J., & Vihinen, M. (2012). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 23(15), 2827-2832. Available from: [Link]
-
Sadi, M., et al. (2023). A label-free approach for measuring interactions of proteins with lipid membranes. Cell Reports Methods, 3(11), 100627. Available from: [Link]
-
Nishizuka, Y. (1988). Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications. Proceedings of the National Academy of Sciences, 85(11), 3743-3747. Available from: [Link]
-
Newton, A. C., & Koshland, D. E. (1990). Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding. Biochemistry, 29(28), 6656-6661. Available from: [Link]
- Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles. University of California San Diego.
-
Corbalán-García, S., & Gómez-Fernández, J. C. (2006). Diacylglycerols as activators of protein kinase C (Review). International Journal of Molecular Medicine, 17(1), 3-13. Available from: [Link]
-
Kofler, T., & Sumara, G. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 113. Available from: [Link]
-
Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698-706. Available from: [Link]
-
Reactome. (n.d.). PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine. Reactome. Available from: [Link]
-
Yamaguchi, Y., et al. (2021). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 22(11), 5941. Available from: [Link]
-
Avignon, D. A. (2000). Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes. The Journal of Clinical Endocrinology & Metabolism, 85(11), 3971-3979. Available from: [Link]
-
Kofler, T., & Sumara, G. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 113. Available from: [Link]
-
Sánchez-Piñera, P., et al. (1999). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. The Biochemical Journal, 337(Pt 3), 387–395. Available from: [Link]
-
Onkoview. (2010). Protein kinase C. YouTube. Available from: [Link]
-
Hancock Lab. (n.d.). Liposome Preparation. Hancock Lab. Available from: [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Diacylglycerol. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]
-
Cho, W., & Stahelin, R. V. (2003). Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains. The Journal of Biological Chemistry, 278(47), 47040-47048. Available from: [Link]
-
Corbalán-García, S., et al. (2001). Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols. Biochemistry, 40(40), 12049-12057. Available from: [Link]
-
Heberle, F. A., & London, E. (2018). A Guide to Your Desired Lipid-Asymmetric Vesicles. Biophysical Journal, 114(10), 2307-2312. Available from: [Link]
- PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera.
-
Heberle, F. A., & London, E. (2018). Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1863-1870. Available from: [Link]
-
Hannun, Y. A., et al. (1986). Protein kinase C activation in mixed micelles. Mechanistic implications of phospholipid, diacylglycerol, and calcium interdependencies. The Journal of Biological Chemistry, 261(16), 7114-7120. Available from: [Link]
-
Karapetsas, A., et al. (n.d.). Assessment of PKC-dependent activation of LRRK1 in vitro. Protocols.io. Available from: [Link]
-
Pinton, P., et al. (2002). Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of Cell Biology, 158(7), 1219-1229. Available from: [Link]
-
Pinton, P., et al. (2002). Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of Cell Biology, 158(7), 1219–1229. Available from: [Link]
-
Leonard, T. A., & Hurley, J. H. (2011). Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα. The Journal of Biological Chemistry, 286(5), 3768-3774. Available from: [Link]
-
Das, J., & Rameh, L. E. (2021). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. Nature Communications, 12(1), 1-13. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidyl-L-serine is necessary for protein kinase C's high-affinity interaction with diacylglycerol-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine [reactome.org]
- 13. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
The Pivotal Role of 1,2-Dioleoyl-rac-glycerol in Elucidating Calcium Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Language of Cellular Signals
In the intricate landscape of cellular communication, second messengers are the crucial intermediaries that translate external stimuli into specific intracellular responses. Among these, the lipid-derived molecule diacylglycerol (DAG) holds a central position, particularly in the regulation of calcium (Ca2+) signaling. The transient production of DAG at the plasma membrane, often triggered by the activation of phospholipase C (PLC), initiates a cascade of events that profoundly influence cellular processes ranging from proliferation and differentiation to apoptosis.[1][2] 1,2-Dioleoyl-rac-glycerol (DOG), a synthetic, cell-permeable analog of endogenous DAG, has emerged as an indispensable tool for the precise investigation of these pathways.[3] This guide provides a comprehensive overview of the role of DOG in calcium signaling, detailing its mechanism of action, experimental applications, and critical considerations for its use in research and drug discovery.
The Canonical PLC/DAG/PKC Signaling Axis
The activation of various cell surface receptors leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[4] While IP3 diffuses into the cytoplasm to trigger the release of Ca2+ from intracellular stores, DAG remains in the plasma membrane to activate its primary effector, Protein Kinase C (PKC).[1][5] This signaling nexus is a fundamental mechanism for regulating intracellular Ca2+ levels and downstream cellular functions.[6][7]
Core Mechanism: this compound as a Potent Activator of Protein Kinase C
This compound mimics endogenous DAG, binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[3][5] This interaction induces a conformational change in PKC, leading to its translocation to the plasma membrane and subsequent activation.[1] The activation of cPKC isoforms (α, βI, βII, and γ) is also dependent on an increase in intracellular calcium concentration, which binds to their C2 domain.[5][8] In contrast, nPKC isoforms (δ, ε, η, and θ) are calcium-independent but still require DAG for activation.[5]
Once activated, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity.[7] This phosphorylation can directly or indirectly impact calcium signaling by:
-
Modulating Ion Channels: PKC can phosphorylate and alter the activity of various ion channels, including Transient Receptor Potential (TRP) channels, which can lead to an influx of extracellular calcium.[9]
-
Regulating Calcium Pumps: PKC can phosphorylate plasma membrane Ca2+-ATPases (PMCAs) and sarco/endoplasmic reticulum Ca2+-ATPases (SERCAs), influencing the extrusion and sequestration of intracellular calcium.
-
Cross-talk with other Signaling Pathways: Activated PKC can engage in cross-talk with other signaling pathways, such as the MAPK cascade, which can indirectly influence calcium homeostasis.[2][6]
Experimental Protocol: Investigating the Effect of this compound on Intracellular Calcium Mobilization
This protocol outlines a general procedure for assessing the impact of DOG on intracellular calcium levels in cultured cells using a fluorescent calcium indicator.
Materials and Reagents:
-
Cultured cells of interest
-
Cell culture medium
-
This compound (DOG)
-
DMSO (vehicle for DOG)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)[10][11][12]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., ionomycin)[11]
-
Negative control (e.g., vehicle)
-
Fluorescence plate reader or fluorescence microscope[10][12]
Step-by-Step Methodology:
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate for plate reader assays, glass-bottom dishes for microscopy) and grow to the desired confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of DOG in DMSO. A typical stock concentration is 10-50 mM.
-
Prepare the calcium indicator loading solution. For Fura-2 AM or Fluo-4 AM, a final concentration of 1-5 µM is often used. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
-
Loading with Calcium Indicator:
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the calcium indicator loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[11]
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells for the experiment.
-
-
Baseline Fluorescence Measurement:
-
Place the plate or dish in the fluorescence plate reader or on the microscope stage.
-
Record the baseline fluorescence for a few minutes to establish a stable signal.[10]
-
-
Cell Stimulation:
-
Add the desired concentration of DOG (or vehicle control) to the cells. A typical working concentration of DOG is 10-100 µM.[13]
-
Immediately begin recording the fluorescence changes over time.
-
-
Data Acquisition:
-
For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at ~340 nm and ~380 nm.[10] The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes like Fluo-4, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal.
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Calculate the change in fluorescence intensity or the 340/380 ratio over time.
-
Compare the response of DOG-treated cells to vehicle-treated controls.
-
Data Interpretation and Expected Outcomes
The application of DOG to responsive cells is expected to induce an increase in intracellular calcium. The magnitude and kinetics of this response can vary depending on the cell type and the specific signaling pathways involved.
| Parameter | Vehicle Control | This compound (DOG) | Ionomycin (Positive Control) |
| Peak [Ca2+]i Fold Change | ~1.0 (no change) | 1.5 - 5.0 | > 5.0 |
| Response Latency | N/A | Seconds to minutes | Seconds |
| Response Duration | N/A | Transient or sustained | Sustained |
Note: The values in this table are illustrative and can vary significantly between different cell types and experimental conditions.
Critical Experimental Considerations
-
Vehicle Control: As DOG is typically dissolved in DMSO, it is crucial to include a vehicle control to account for any effects of the solvent on calcium signaling.
-
Concentration and Time Dependence: The effects of DOG are dose- and time-dependent. It is important to perform dose-response and time-course experiments to determine the optimal experimental conditions.
-
Off-Target Effects: While DOG is a widely used PKC activator, potential off-target effects should be considered. The use of specific PKC inhibitors can help to confirm that the observed effects on calcium signaling are indeed PKC-mediated.
-
Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
-
Dye Loading and Leakage: Optimize dye loading conditions to ensure adequate signal without causing cellular toxicity. Be aware of potential dye leakage over time, which can affect baseline fluorescence.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate relationship between diacylglycerol, Protein Kinase C, and calcium signaling. By providing a means to selectively activate PKC, DOG allows researchers to investigate the downstream consequences of this activation on calcium homeostasis and a multitude of cellular functions. A thorough understanding of its mechanism of action, coupled with carefully designed and controlled experiments, will continue to yield valuable insights into the complex world of cellular signaling and provide opportunities for the development of novel therapeutic strategies.
References
- Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf - NIH.
- Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains | Biochemistry - ACS Public
- Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implic
- Activation of protein kinase C and Diacyl Glycerol As a Cause of Complic
- Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans | PNAS.
- (±)-1,2-Diolein (this compound)
- This compound ((±) - Cayman Chemical.
- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
- CALCIUM FLUX PROTOCOL.
- Intra-Cellular Calcium Signaling Pathways (PKC, RAS/RAF/MAPK, PI3K) in Lamina Cribrosa Cells in Glaucoma - MDPI.
- How can I measure Intracellular calcium level?
- Calcium Imaging Protocols and Methods - Springer N
- Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed.
- Protein Kinase C: The “Masters” of Calcium and Lipid - PMC - PubMed Central.
- Calcium-dependent PKC isoforms have specialized roles in short-term synaptic plasticity - PMC - PubMed Central.
- This compound | 2442-61-7 - ChemicalBook.
- This compound = 97 2442-61-7 - Sigma-Aldrich.
- Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activation, inducible nitric-oxide synthase expression, and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated r
- Protein Kinase C Signaling P
- 1,2-Dioleoylglycerol Promotes Calcium-Induced Fusion in Phospholipid Vesicles - PubMed.
- This compound | CAS 2442-61-7 | SCBT.
- 1,2-Dioleoyl-Sn-Glycerol | C39H72O5 | CID 9543716 - PubChem.
- 1,2-dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt - PubChem.
- Coassembly of Trp1 and Trp3 proteins generates diacylglycerol- and Ca2+-sensitive c
- Lipid rafts/caveolae as microdomains of calcium signaling - PMC - NIH.
- Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosph
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intra-Cellular Calcium Signaling Pathways (PKC, RAS/RAF/MAPK, PI3K) in Lamina Cribrosa Cells in Glaucoma [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activation, inducible nitric-oxide synthase expression, and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coassembly of Trp1 and Trp3 proteins generates diacylglycerol- and Ca2+-sensitive cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to 1,2-Dioleoyl-rac-glycerol: From Foundational Biophysics to Advanced Cellular Applications
Abstract
1,2-Dioleoyl-rac-glycerol (DOG), a synthetic diacylglycerol (DAG), serves as an indispensable tool in lipid research, offering profound insights into the intricate interplay between membrane biophysics and cellular signaling. As a stable analog of the endogenous second messenger sn-1,2-diacylglycerol, DOG provides a controllable means to investigate the activation of key signaling proteins, most notably Protein Kinase C (PKC), and to dissect the impact of lipid composition on the physical properties of the cell membrane. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of DOG, from its fundamental physicochemical characteristics and its influence on lipid bilayer dynamics to detailed, field-proven protocols for its application in model systems. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to harnessing the power of DOG in foundational and translational research.
Section 1: The Central Role of Diacylglycerols in Cellular Signaling
Cellular membranes are not merely passive barriers; they are dynamic platforms for a symphony of signaling events that govern cellular life. Central to this orchestra is the lipid molecule diacylglycerol (DAG). In its canonical pathway, extracellular signals binding to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) trigger the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor but critical membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.
While IP3 diffuses into the cytosol to mobilize intracellular calcium, DAG remains within the membrane, where it recruits and activates a family of serine/threonine kinases known as Protein Kinase C (PKC). The C1 domain of conventional and novel PKC isoforms is the specific binding site for DAG, an interaction that stabilizes the enzyme's active conformation at the membrane. Activated PKC proceeds to phosphorylate a vast array of downstream protein substrates, modulating processes as diverse as cell proliferation, differentiation, apoptosis, and immune responses.
This compound (DOG) is a high-purity, synthetic analog of the naturally occurring sn-1,2-diacylglycerols produced during cell signaling. Its two oleic acid (18:1) chains confer a fluid-like character, making it a potent activator of PKC isoforms. The stability and defined chemical nature of DOG make it a superior experimental tool compared to endogenous DAGs, which are often transient and part of a complex mixture of different acyl chain compositions.
Caption: Canonical Diacylglycerol (DAG) signaling pathway leading to PKC activation.
Section 2: Biophysical Impact of DOG on Lipid Bilayers
The introduction of DOG into a lipid bilayer does more than just activate proteins; it fundamentally alters the physical properties of the membrane itself. These biophysical changes are critical to its function and provide a powerful mechanism for modulating membrane-centric processes.
Membrane Curvature and Lipid Packing
One of the most significant effects of DOG is its ability to induce negative membrane curvature. Unlike cylindrical phospholipids like phosphatidylcholine (PC), which favor flat bilayers, DAG molecules have a cone-like shape due to their small, uncharged glycerol headgroup relative to their two bulky acyl chains. When incorporated into a membrane leaflet, this molecular geometry creates lateral pressure and induces a spontaneous curvature, which is essential for processes involving membrane bending, such as vesicle budding, endocytosis, and exocytosis.
Furthermore, DOG disrupts the uniform packing of phospholipids. It increases the spacing between phospholipid headgroups, which can decrease the hydration of the bilayer surface and enhance the exposure of hydrophobic regions. This "condensing effect" can also lead to an increase in acyl chain order and bilayer thickness, paradoxically making the membrane core more ordered while increasing headgroup spacing.
Membrane Fusion
The ability of DOG to modulate membrane structure makes it a potent facilitator of membrane fusion. Fusion requires the merging of two separate bilayers, a process that involves high-energy intermediates and significant membrane rearrangement. DOG promotes fusion through several mechanisms:
-
Inducing Negative Curvature: The tendency to form non-lamellar structures lowers the energy barrier for the formation of fusion stalks and pores.
-
Dehydrating the Surface: By increasing the spacing between phospholipid headgroups, DOG can reduce the repulsive forces from hydrated surface layers, allowing two bilayers to come into closer apposition.
Studies have shown that at concentrations of 20 mol% or higher, DOG can promote the complete fusion (mixing of both lipids and aqueous contents) of vesicles that would otherwise be non-fusogenic.
Section 3: Methodologies for Studying DOG in Model Membranes
To investigate the effects of DOG in a controlled environment, researchers rely on model membrane systems, primarily lipid vesicles (liposomes). The following protocols provide a robust framework for preparing and analyzing DOG-containing liposomes.
Protocol 1: Preparation of DOG-Containing Large Unilamellar Vesicles (LUVs)
This protocol describes the thin-film hydration method followed by extrusion, a gold-standard technique for producing LUVs with a defined size distribution.
Rationale: The initial thin film maximizes the surface area for hydration, ensuring efficient liposome formation. The extrusion process forces the vesicles through a membrane with a specific pore size, yielding a monodisperse population of unilamellar vesicles, which is critical for reproducible biophysical assays. Heating above the lipid phase transition temperature ensures the lipids are in a fluid state, facilitating proper mixing and vesicle formation.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound (DOG)
-
Organic solvent (e.g., chloroform)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Step-by-Step Methodology:
-
Lipid Film Formation: a. Dissolve the primary phospholipid and DOG in chloroform in a round-bottom flask at the desired molar ratio (e.g., 90:10 DOPC:DOG). b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DOPC, room temperature is sufficient). d. Rotate the flask and gradually reduce the pressure to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner surface. e. Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.
-
Hydration: a. Pre-warm the hydration buffer to the same temperature used for film formation. b. Add the warm buffer to the flask to achieve the desired final lipid concentration (e.g., 10 mg/mL). c. Agitate the flask by gentle swirling or vortexing until the lipid film is fully dispersed into the buffer, forming multilamellar vesicles (MLVs). Allow this to proceed for about 1 hour.
-
Extrusion (Sizing): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder to the same temperature as the hydration buffer. c. Draw the MLV suspension into a syringe and pass it through the extruder 11-21 times. This odd number of passes ensures the final sample is collected in the opposing syringe. d. The resulting solution contains LUVs with a diameter of approximately 100 nm.
-
Self-Validation: a. Size Verification: Characterize the vesicle size distribution and polydispersity index using Dynamic Light Scattering (DLS). A monodisperse sample should have a single peak and a low polydispersity index (<0.2). b. Concentration: The final lipid concentration can be confirmed using a phosphate assay, such as the Bartlett assay.
Caption: Experimental workflow for preparing DOG-containing LUVs.
Protocol 2: In Vitro PKC Activity Assay
This assay quantifies the ability of DOG-containing liposomes to activate PKC by measuring the transfer of radioactive phosphate ([³²P]) from ATP to a specific substrate peptide.
Rationale: This method directly measures the enzymatic activity of PKC and is highly sensitive. The use of a specific substrate peptide and the separation of the phosphorylated product from the free [γ-³²P]ATP on phosphocellulose paper provides a robust and quantitative readout of kinase activation.
Materials:
-
DOG-containing LUVs (from Protocol 1)
-
Purified, recombinant PKC isoform
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)
-
[γ-³²P]ATP
-
Assay buffer (containing CaCl₂, MgCl₂, DTT)
-
ATP solution (unlabeled)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid (wash buffer)
-
Scintillation counter and vials
Step-by-Step Methodology:
-
Reaction Setup: a. In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, PKC substrate, and the prepared DOG-containing liposomes. b. In a separate tube, add the purified PKC enzyme.
-
Initiate Kinase Reaction: a. Pre-incubate the reaction mixture at 30°C for 3 minutes. b. Add the PKC enzyme to the reaction mixture. c. Start the phosphorylation reaction by adding the [γ-³²P]ATP/ATP mix. The final ATP concentration is typically around 100 µM. d. Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Quantify: a. Stop the reaction by spotting a 25 µL aliquot of the mixture onto a labeled square of P81 phosphocellulose paper. b. Immediately place the P81 paper into a beaker of 75 mM phosphoric acid to wash away unreacted ATP. Wash three times for 5 minutes each with fresh phosphoric acid. c. Perform a final rinse with acetone to dry the paper. d. Place the dry P81 paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Run control reactions lacking liposomes, DOG, or enzyme to determine background levels. b. Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme) to compare the activation potential of different lipid formulations.
Section 4: Data Presentation and Interpretation
Quantitative data is essential for understanding the dose-dependent effects of DOG. The following table summarizes expected biophysical changes in a model DOPC bilayer with increasing concentrations of DOG.
| DOG (mol%) | Membrane Property | Expected Change | Rationale / Causality |
| 0 | Baseline | N/A | Pure DOPC bilayer forms a stable, lamellar phase. |
| 2-5 | Membrane Fluidity | Slight Increase | DOG disrupts the ordered packing of PC acyl chains, increasing molecular motion. |
| 5-10 | PKC Activation | Significant Increase | Sufficient concentration to recruit and activate PKC at the membrane surface. |
| 10-20 | Membrane Curvature | Negative Curvature Induced | Cone-shaped DOG molecules generate lateral stress, promoting non-lamellar structures. |
| >20 | Vesicle Fusion | Fusion Promoted | High curvature stress lowers the energy barrier for the merging of bilayers. |
Section 5: Conclusion and Future Directions
This compound is more than a simple lipid; it is a powerful molecular tool that bridges the gap between the chemical composition of a membrane and its biological function. By leveraging its ability to activate signaling proteins and remodel the physical architecture of the lipid bilayer, researchers can gain unprecedented control over cellular processes in vitro and in cell-based models. The methodologies outlined in this guide provide a validated foundation for exploring the multifaceted roles of diacylglycerols in health and disease.
Future research will likely focus on more complex model systems that incorporate a wider variety of lipids to better mimic the heterogeneity of native cell membranes, including the study of DOG within specific lipid raft domains. Furthermore, the development of advanced imaging techniques, such as super-resolution microscopy and live-cell lipid probes, will enable the direct visualization of DOG's dynamic behavior and its precise effects on protein localization and membrane morphology in real-time. These advancements will continue to solidify the essential role of DOG in the toolkit of every lipid researcher and drug development professional.
References
-
Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf - NIH.
-
Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC - PubMed Central.
-
Diacylglycerols as activators of protein kinase C (Review) - Taylor & Francis Online.
-
Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: A review - ResearchGate.
-
Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans | PNAS.
-
Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Model Membrane Studies - Benchchem.
-
Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Lipid-Protein Interaction Studies - Benchchem.
-
This compound | 2442-61-7 - ChemicalBook.
-
Protocol - Sigma-Aldrich.
-
This compound - Cayman Chemical.
-
1,2-Dioleoyl-3-linoleoyl-rac-glycerol, 2190-20-7 | BroadPharm.
-
This compound ≥97% - Sigma-Aldrich.
- 1,2-Dioleoy
The Architecture of Activation: A Technical Guide to Theoretical Models of 1,2-Dioleoyl-rac-glycerol Interaction with PKC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical models that illuminate the critical interaction between 1,2-Dioleoyl-rac-glycerol (DOG) and Protein Kinase C (PKC). As a key second messenger, the binding of diacylglycerol (DAG) to PKC is a pivotal event in cellular signaling, and understanding its molecular underpinnings is crucial for the development of novel therapeutics targeting a myriad of diseases, including cancer and neurological disorders. This document moves beyond a simple recitation of facts to provide a Senior Application Scientist’s perspective on the causality behind computational choices and the interpretation of the resulting data.
The Biological Imperative: Why Model the DOG-PKC Interaction?
Protein Kinase C represents a family of serine/threonine kinases that act as central nodes in signal transduction pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1][2] The activation of conventional and novel PKC isozymes is exquisitely controlled by the transient generation of DAG in the plasma membrane.[3][4][5] this compound, a common species of DAG, binds to the tandem C1 domains (C1A and C1B) within the regulatory region of PKC, triggering a conformational cascade that ultimately leads to the release of autoinhibition and substrate phosphorylation.[2][6][7]
Dysregulation of PKC activity is a hallmark of numerous pathologies.[6] Therefore, a detailed, atomistic understanding of how DOG engages its binding site on the C1 domain is paramount for designing small molecules that can either mimic or antagonize this interaction with high specificity and efficacy. Theoretical models, particularly molecular docking and molecular dynamics simulations, have become indispensable tools in this endeavor, offering insights that are often difficult to obtain through experimental methods alone.[6][8][9]
The Computational Microscope: Key Theoretical Models
The study of the DOG-PKC interaction at a molecular level largely relies on two synergistic computational techniques: molecular docking and molecular dynamics (MD) simulations. Each provides a unique lens through which to view this dynamic process.
Molecular Docking: Predicting the Initial Embrace
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of the DOG-PKC interaction, docking is employed to predict how a flexible DOG molecule fits into the binding pocket of the more rigid C1 domain.
Causality in Protocol Design: The choice of docking algorithm and scoring function is critical. For a highly flexible ligand like DOG, algorithms that allow for ligand flexibility are essential. The scoring function, which estimates the binding affinity, should be validated against known experimental data for similar lipid-protein interactions whenever possible. The initial placement of the ligand in the simulation box is also a key consideration, with random placement or placement based on known homologous structures being common starting points.
Table 1: Key Parameters in a Typical Molecular Docking Protocol for DOG and the PKC C1 Domain
| Parameter | Description | Typical Value/Choice | Rationale |
| Receptor Structure | High-resolution crystal or NMR structure of the PKC C1 domain. | PDB ID: 1PTR (PKCδ C1B) | A well-resolved experimental structure provides an accurate representation of the binding site. |
| Ligand Structure | 3D conformer of this compound. | Generated from SMILES and energy minimized. | An energy-minimized ligand structure is a more realistic starting point for docking. |
| Docking Software | AutoDock, Glide, GOLD, etc. | Varies based on user preference and license. | Different programs employ different search algorithms and scoring functions. |
| Search Space | A defined grid box encompassing the known ligand-binding site on the C1 domain. | Centered on the hydrophobic groove between the two beta-sheets. | This focuses the computational search on the region of interest, increasing efficiency and accuracy. |
| Scoring Function | Empirically derived function to estimate binding free energy. | e.g., AutoDock scoring function, GlideScore. | A reliable scoring function is crucial for ranking potential binding poses. |
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Dance
While docking provides a static snapshot of the likely binding pose, the DOG-PKC interaction is a dynamic process. MD simulations offer a temporal dimension, allowing us to observe the conformational changes in both the protein and the ligand over time, the role of solvent molecules, and the influence of the membrane environment.[6][9]
Causality in Protocol Design: A critical decision in setting up an MD simulation of the DOG-PKC complex is the composition of the simulated environment. Given that PKC activation occurs at the cell membrane, simulating the complex embedded in a lipid bilayer is far more biologically relevant than a simple aqueous solution. The choice of lipid composition, particularly the inclusion of anionic phospholipids like phosphatidylserine (PS), is crucial as PS is known to be a key cofactor for PKC activation.[9] The length of the simulation is also a key parameter; it must be long enough to allow the system to reach equilibrium and to observe meaningful conformational changes.
Table 2: Essential Components of an MD Simulation Protocol for the DOG-PKC C1 Domain Complex in a Membrane
| Component | Description | Typical Implementation | Rationale |
| System Setup | The docked DOG-PKC C1 complex is embedded in a lipid bilayer. | A pre-equilibrated POPC/POPS bilayer is often used. | This mimics the cellular membrane environment and includes the essential cofactor PS. |
| Force Field | A set of parameters to describe the potential energy of the system. | CHARMM36m for proteins and lipids. | A well-validated force field is essential for accurate simulation results. |
| Solvation | The system is solvated with explicit water molecules and counter-ions. | TIP3P water model; Na+ or Cl- ions to neutralize the system. | Explicit solvent provides a more realistic representation of the cellular environment. |
| Equilibration | A series of steps to bring the system to the desired temperature and pressure. | NVT (constant volume) followed by NPT (constant pressure) equilibration. | This ensures the stability of the system before the production run. |
| Production Run | The main simulation run where data is collected. | Typically 100 ns to several microseconds. | The length of the simulation determines the timescale of the biological processes that can be observed. |
| Analysis | Post-simulation analysis of trajectories. | RMSD, RMSF, hydrogen bond analysis, interaction energy calculations. | These analyses provide quantitative insights into the dynamics and stability of the complex. |
Key Molecular Interactions and Conformational Changes
Theoretical models have been instrumental in elucidating the specific molecular interactions that govern the binding of DOG to the PKC C1 domain. These studies have revealed a conserved set of interactions that are crucial for the recognition and binding of DAG.
-
Hydrogen Bonding Network: The hydroxyl group of the glycerol backbone of DOG typically forms hydrogen bonds with the backbone carbonyls of conserved residues within the C1 domain.[6]
-
Hydrophobic Interactions: The two long acyl chains of DOG are inserted into a hydrophobic groove on the surface of the C1 domain, forming extensive van der Waals interactions with nonpolar residues.[7] This hydrophobic interaction is a major driving force for the binding.
-
Role of the Carbonyl Groups: The carbonyl groups of the ester linkages in DOG are also believed to form important interactions within the binding pocket, contributing to the specificity of the interaction.[10]
Upon binding of DOG, the C1 domain undergoes a conformational change that increases its affinity for the cell membrane. MD simulations have shown that DOG binding can reduce the conformational plasticity of the ligand-binding groove, effectively locking the C1 domain in a membrane-competent state.[6]
Visualizing the Process: Pathways and Workflows
To better understand the complex processes involved, we can visualize them using diagrams.
PKC Activation Signaling Pathway
Caption: Simplified signaling pathway of PKC activation initiated by an extracellular signal.
Computational Workflow for Studying DOG-PKC Interaction
Caption: A typical workflow for the computational analysis of the DOG-PKC interaction.
Key Interactions in the DOG-PKC C1 Domain Complex
Caption: A schematic representation of the key molecular interactions between DOG and the PKC C1 domain.
Conclusion and Future Perspectives
Theoretical models have provided invaluable insights into the intricate dance between this compound and Protein Kinase C. Molecular docking and MD simulations have not only elucidated the key molecular interactions and conformational changes that underpin PKC activation but have also provided a powerful platform for the rational design of novel modulators.
The future of this field lies in the integration of ever-more sophisticated computational techniques with experimental data. The use of enhanced sampling methods in MD simulations will allow for the exploration of longer timescale events, such as the complete process of PKC translocation and membrane insertion. Furthermore, the development of more accurate force fields and scoring functions will continue to improve the predictive power of these models. As our understanding of the dynamic nature of the DOG-PKC interaction deepens, so too will our ability to rationally design drugs that can precisely modulate the activity of this crucial signaling protein.
References
-
Wender, P. A., et al. (1992). Structural Basis of Protein Kinase C Activation by Diacylglycerols and Tumor Promoters. Biochemistry, 31(9), 2437-2445. [Link][3][11]
-
Rahman, G. M., & Das, J. (2015). Modeling studies on the structural determinants for the DAG/phorbol ester binding to C1 domain. Journal of Biomolecular Structure & Dynamics, 33(1), 135-148. [Link][8]
-
Das, J., & Rahman, G. M. (2016). A molecular dynamics simulation study of the C1 domain–phorbol 13-acetate–membrane system. Journal of Biomolecular Structure & Dynamics, 34(11), 2371-2384. [Link][9]
-
Cabot, M. C., & Jaken, S. (1984). Structural and chemical specificity of diacylglycerols for protein kinase C activation. Biochemical and Biophysical Research Communications, 125(1), 163-169. [Link][10]
-
Igumenova, T. I. (2018). Structural insights into C1-ligand interactions: filling the gaps by in silico methods. The FEBS Journal, 285(13), 2346-2365. [Link][6]
-
Das, J., & Rahman, G. M. (2014). C1 Domains: Structure and Ligand-Binding Properties. Chemical Reviews, 114(24), 12108-12131. [Link][1]
-
Gurung, R., & D'Souza, L. J. (2020). Crystal Structure and Allosteric Activation of Protein Kinase C βII. Cell, 180(2), 253-265.e14. [Link][12]
-
Steinberg, S. F. (2008). Structural basis of protein kinase C isoform function. Physiological Reviews, 88(4), 1341-1378. [Link][4][7]
-
Kedei, N., et al. (2021). Structural anatomy of C1 domain interactions with DAG and other agonists. bioRxiv. [Link][13][14]
-
Kazanietz, M. G. (2009). C1 domains exposed: from diacylglycerol binding to protein-protein interactions. Trends in Pharmacological Sciences, 30(5), 221-229. [Link][15]
-
Soubias, O., et al. (2023). Insertion Depth Modulates Protein Kinase C-δ-C1b Domain Interactions with Membrane Cholesterol as Revealed by MD Simulations. International Journal of Molecular Sciences, 24(5), 4505. [Link][16]
-
Stewart, M. D., & Igumenova, T. I. (2016). Dynamics and membrane interactions of protein kinase C. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(8), 1784-1795. [Link][17]
-
Topham, M. K. (2003). Association of diacylglycerol kinase ζ with protein kinase C α. The Journal of Cell Biology, 161(3), 473-484. [Link][2][18]
-
Ron, D., & Kazanietz, M. G. (2007). Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function. Current Pharmaceutical Design, 13(24), 2465-2476. [Link][19]
-
May, B., & Wienands, J. (2010). PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine. Reactome. [Link][20]
-
Newton, A. C. (2009). Lipid activation of protein kinases. Journal of Lipid Research, 50(Supplement), S266-S271. [Link][5]
-
Stansfeld, P. J., et al. (2015). Emerging Diversity in Lipid–Protein Interactions. Structure, 23(5), 809-817. [Link][21]
-
Mérida, I., et al. (2019). Diacylglycerol kinase control of protein kinase C. The FASEB Journal, 33(4), 4647-4659. [Link][22]
-
Goñi, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(3), 133-142. [Link][23]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of protein kinase C activation by diacylglycerols and tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of the ligand binding site of C1 domains: A molecular dynamics simulation study of the C1 domain–phorbol 13-acetate–membrane system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and chemical specificity of diacylglycerols for protein kinase C activation. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystal Structure and Allosteric Activation of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural anatomy of C1 domain interactions with DAG and other agonists | Semantic Scholar [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Dynamics and membrane interactions of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactome | PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine [reactome.org]
- 21. Emerging Diversity in Lipid–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diacylglycerol kinase control of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Diacylglycerols as activators of protein kinase C (Review) | Publicación [silice.csic.es]
Methodological & Application
Protocol for In Vitro PKC Activation Using 1,2-Dioleoyl-rac-glycerol: A Mechanistic and Practical Guide
An Application Guide for Researchers and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of pivotal serine/threonine kinases that serve as central nodes in cellular signal transduction, governing processes from cell proliferation to apoptosis.[1][2] Their activation is a tightly regulated, multi-step process, making the study of their function essential for understanding both normal physiology and numerous disease states, including cancer and cardiovascular disorders.[1][3] This document provides a comprehensive guide to the in vitro activation of conventional and novel PKC isoforms using 1,2-Dioleoyl-rac-glycerol (DOG), a stable and potent synthetic analog of the endogenous second messenger diacylglycerol (DAG).[4][5] We will explore the mechanistic underpinnings of PKC activation, provide detailed, validated protocols for preparing lipid cofactors and executing the kinase assay, and discuss methods for verifying successful activation.
The Scientific Foundation: Mechanism of PKC Activation
The activation of conventional (cPKC) and novel (nPKC) isoforms is not a simple on/off switch but a coordinated sequence of events culminating in the release of autoinhibition and the phosphorylation of target substrates.[2] Understanding this causality is critical for designing a successful in vitro experiment.
Key Players and Their Roles:
-
Diacylglycerol (DAG): Generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAG is the physiological activator.[6][7] It binds to the C1 domain, a conserved zinc-finger motif, anchoring the kinase to the membrane and inducing a conformational change that exposes the catalytic domain.[6][8] This compound (DOG) is an analog that effectively mimics this function in an experimental setting.[4][9]
-
Phosphatidylserine (PS): This anionic phospholipid is an indispensable cofactor for PKC activation.[10][11] PKC's affinity for the membrane and its enzymatic activity are cooperatively regulated by PS.[11] It acts as a membrane anchor, creating the necessary environment for DAG to effectively bind and activate the enzyme.[10][12] In vitro assays are therefore critically dependent on the presence of PS, typically incorporated into lipid vesicles or micelles alongside DOG.[13][14]
-
Calcium Ions (Ca²⁺): For conventional PKC isoforms (α, βI, βII, γ), Ca²⁺ is the initial trigger.[2][15] An increase in intracellular Ca²⁺ leads to its binding to the C2 domain of PKC, which promotes the enzyme's initial translocation from the cytosol to the membrane, where it can then interact with PS and DAG.[6][7][15]
The in vitro protocol described herein reconstitutes this minimal required system: a lipid surface (PS), a specific activator (DOG), and the necessary ions (Ca²⁺ for cPKCs) to facilitate robust and reproducible enzyme activation.
Caption: A flowchart summarizing the key steps of the in vitro radiometric PKC kinase assay.
A Self-Validating System: Controls and Troubleshooting
For the results to be trustworthy, the experimental design must include controls to validate that the observed activity is specific to the complete activation system.
Essential Controls for Each Experiment:
-
No Enzyme Control: A reaction mix containing all components except the PKC enzyme. This establishes the background signal.
-
No Activator Control: A reaction mix with the enzyme but without the DOG/PS lipid vesicles. This measures the basal, un-stimulated activity of the kinase.
-
No Substrate Control: A reaction mix with the enzyme and activators but without the substrate peptide. This control ensures the radioactivity is incorporated into the peptide and not the enzyme itself (autophosphorylation).
-
Positive Control (Optional but Recommended): Use a known potent activator like Phorbol 12-myristate 13-acetate (PMA) in place of DOG to confirm the enzyme is active.
Expected Results: The highest level of radioactivity (kinase activity) should be observed in the complete reaction mixture. The "No Activator" control should show significantly lower activity, and the "No Enzyme" control should be at background levels.
Troubleshooting Common Issues:
-
High Background in "No Enzyme" Control: This may indicate incomplete washing of the P81 paper or contamination of reagents with radioactivity.
-
Low Activity in Complete Reaction:
-
Enzyme Inactivity: The PKC enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Improper Lipid Vesicle Formation: The lipid film may not have been fully resuspended, or sonication was insufficient. The solution should be slightly opalescent, not chunky.
-
Suboptimal Reagent Concentrations: Perform a titration of the enzyme, substrate, and ATP to find the optimal concentrations for your system. [13]* High Activity in "No Activator" Control: The enzyme may have high basal activity, or one of the buffer components may be contaminated. Ensure the purity of all reagents.
-
Alternative Detection Methods
While radiometric assays are sensitive, non-radioactive methods are increasingly common due to safety and disposal considerations.
-
ELISA-Based Assays: These kits use a substrate peptide coated onto a microplate. After the kinase reaction, a phospho-specific antibody is added, which is then detected with a secondary antibody conjugated to an enzyme like HRP. [16]The colorimetric or fluorescent signal is proportional to PKC activity. [16][17]* Fluorescence Polarization (FP) Assays: These assays measure the change in polarization of a fluorescently labeled substrate peptide upon phosphorylation. This method is homogeneous and well-suited for high-throughput screening. [13]
References
- Thermo Fisher Scientific. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
- Huang, K. P. (1989). The mechanism of protein kinase C activation. Trends in Neurosciences.
- Orr, J. W., & Newton, A. C. (1992). Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation. Journal of Biological Chemistry.
- Newton, A. C., & Koshland, D. E. (1990). Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding. Biochemistry.
- Merck Millipore. (n.d.). Protein Kinase C (PKC) Assay Kit.
- Goñi, F. M., & Alonso, A. (2009). Diacylglycerols as activators of protein kinase C. Chemistry and Physics of Lipids.
- ResearchGate. (n.d.). Mechanism of DAG–PKC activation.
- Inagaki, M., et al. (2017). Role of phosphatidylserine in the activation of Rho1-related Pkc1 signaling in Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry.
- BenchChem. (2025). Application Notes and Protocols for Protein Kinase C Activation using 1,2-Diheptadecanoyl-rac-glycerol.
- MedChemExpress. (n.d.). (±)-1,2-Diolein (this compound) | PKC activator.
- Orr, J. W., & Newton, A. C. (1992). Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation. Journal of Biological Chemistry.
- YouTube. (2025). Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus.
- YouTube. (2010). Protein kinase C.
- Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles.
- Yoon, H., et al. (2014). A direct fluorometric activity assay for lipid kinases and phosphatases. Analytical Biochemistry.
- BenchChem. (2025). Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols.
- Abcam. (2020). ab139437 PKC Kinase Activity Assay Kit.
- Hammond, G. R. V. (2012). A membrane capture assay for lipid kinase activity. Cold Spring Harbor Protocols.
- BenchChem. (2025). Application Notes: In Vitro Activation of Protein Kinase C (PKC) with 1,2-Didecanoylglycerol.
- Abcam. (n.d.). PKC Kinase Activity Assay Kit (ab139437).
- BenchChem. (n.d.). Cross-validation of experimental results using different PKC activators.
- Journal of Biomolecular Screening. (2008). A High-Throughput Liposome Substrate Assay with Automated Lipid Extraction Process for PI 3-Kinase.
- BenchChem. (2025). Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Lipid-Protein Interaction Studies.
- Avanti Polar Lipids. (n.d.). Liposome Preparation.
- MedChemExpress. (n.d.). (±)-1,2-Diolein (this compound) | PKC activator (Japanese).
- BenchChem. (2025). Validating the Role of 1-Palmitoyl-2-linoleoyl-sn-glycerol in Protein Kinase C Activation: A Comparative Guide.
- Sigma-Aldrich. (n.d.). Protein Kinase C (PKC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Kinase C (PKC) [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Role of phosphatidylserine in the activation of Rho1-related Pkc1 signaling in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.co.jp [abcam.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Utilizing 1,2-Dioleoyl-rac-glycerol (DOG) for Protein Kinase C Activation in Cell Culture
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 1,2-Dioleoyl-rac-glycerol (DOG) in cell culture experiments. This compound is a high-purity, synthetic diacylglycerol (DAG) analog that serves as a powerful tool for the direct and specific activation of Protein Kinase C (PKC). By mimicking the endogenous second messenger sn-1,2-diacylglycerol, DOG enables the investigation of a vast array of cellular signaling pathways. This document delves into the underlying mechanism of PKC activation, provides detailed, validated protocols for solubilization and cell treatment, offers guidance on experimental design, and presents a troubleshooting guide to navigate common challenges.
Introduction: The Role of Diacylglycerol in Cellular Signaling
Diacylglycerols are critical lipid second messengers that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1][2] The most well-characterized function of DAG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] Dysregulation of PKC signaling is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurological disorders, making it a pivotal target for research and therapeutic development.[1][3]
This compound (DOG) is a stable, cell-permeable analog of the endogenous DAG, containing two oleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone.[4] Its use in cell culture allows for the controlled and direct activation of PKC, bypassing the need for upstream receptor stimulation, thereby providing a precise tool to dissect the downstream consequences of PKC activation.[5]
Mechanism of Action: Direct Activation of Protein Kinase C
In cellular signaling, the activation of Phospholipase C (PLC) at the plasma membrane, typically by G-protein coupled receptors or receptor tyrosine kinases, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP₃), which mobilizes intracellular calcium, and membrane-bound DAG.[2]
DOG mimics this endogenous DAG. It intercalates into the plasma membrane and binds to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[4][6] This binding event induces a conformational change in the PKC enzyme, relieving autoinhibition and activating its kinase function. Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, initiating a cascade of downstream signaling events that culminate in a specific cellular response.[1][3]
Figure 1: Simplified signaling pathway of PKC activation by this compound (DOG).
Physicochemical Properties & Solubilization
A critical factor for successful experiments is the proper handling and solubilization of DOG, which is a highly hydrophobic lipid.[7] Aggregation or precipitation will lead to inconsistent and non-reproducible results.
Table 1: Solubility Profile of this compound
| Solvent | Reported Solubility | Reference | Notes |
|---|---|---|---|
| Dimethylformamide (DMF) | 10 mg/mL | [4] | Use anhydrous grade. |
| Ethanol | 10 mg/mL | [4] | Use anhydrous (200 proof). |
| Dimethyl Sulfoxide (DMSO) | >7 mg/mL | [8] | Hygroscopic; use anhydrous and store properly.[9] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |[4] | Limited aqueous solubility; not for stock solutions.[9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of DOG (Formula Weight: 621.0 g/mol ).[4]
Materials:
-
This compound (e.g., Cayman Chemical Cat# 10007863)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of DOG, which may be supplied as a solid or in a solvent like methyl acetate, to warm to room temperature before opening to prevent condensation. If supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Weighing: Accurately weigh out a desired amount of DOG (e.g., 6.21 mg) in a sterile tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 6.21 mg of DOG, add 1 mL of DMSO to create a 10 mM stock solution.
-
Dissolution: Vortex thoroughly for 1-2 minutes to ensure the lipid is completely dissolved. Gentle warming (up to 37°C) can aid dissolution but avoid excessive heat.[1]
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes to protect from light.[10] Store tightly sealed at -20°C. Stock solutions in anhydrous DMSO are stable for at least one year at -80°C.[11] Crucially, avoid repeated freeze-thaw cycles. [9]
Protocol 2: General Workflow for Cell Treatment
The optimal working concentration of DOG is highly dependent on the cell type, cell density, and the specific endpoint being measured. Therefore, a dose-response experiment is essential to determine the optimal concentration that elicits a robust biological response without inducing cytotoxicity.
Figure 2: General experimental workflow for using DOG in cell culture.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at a density appropriate for your specific assay and allow them to attach and reach the desired confluency (typically 60-80%).
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DOG stock solution.
-
Prepare serial dilutions of DOG directly in pre-warmed, serum-free or complete cell culture medium. For example, to make a 50 µM working solution from a 10 mM stock, perform a 1:200 dilution (e.g., 5 µL of stock into 995 µL of medium). Vortex immediately after dilution to prevent precipitation.
-
Crucially, prepare a vehicle control solution containing the same final concentration of DMSO as the highest DOG concentration used. For a 1:200 dilution, the vehicle control would contain 0.5% DMSO.
-
-
Cell Treatment:
-
Carefully aspirate the old culture medium from the cells.
-
Gently add the prepared working solutions (DOG treatments and vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period. The optimal time can range from minutes for rapid phosphorylation events to hours or days for changes in gene expression or cell proliferation.[12]
-
Downstream Analysis: Following incubation, harvest the cells, cell lysates, or culture supernatant for analysis. Common downstream assays include:
-
Western Blotting: To detect phosphorylation of specific PKC substrates (e.g., phospho-MARCKS).
-
Kinase Activity Assays: In vitro measurement of PKC activity from cell lysates.[13]
-
Gene Expression Analysis: qPCR or RNA-Seq to measure changes in target gene transcription.
-
Functional Assays: Proliferation assays (e.g., MTT), apoptosis assays (e.g., Caspase-3/7), or cell migration assays.
-
Table 2: Recommended Starting Concentrations for Dose-Response Studies
| Cell Type / Application | Recommended Starting Range | Reference / Note |
|---|---|---|
| Myoblasts (Ca²⁺ influx) | 50 µM | [12] |
| Resting Zone Chondrocytes | 1 µM - 100 µM | [14] |
| Neuronal Growth Cones | 5 µM - 60 µM | [15] |
| General Cell Lines | 1 µM - 50 µM | This is a general starting point; optimization is critical. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitate in working solution | Poor solubility of DOG in aqueous media. | Ensure the final DMSO concentration is consistent across all conditions and as low as possible (typically <0.5%). Prepare working solutions immediately before use. Vortex vigorously upon dilution.[7] |
| High cell death / cytotoxicity | DOG concentration is too high; solvent toxicity. | Perform a thorough dose-response curve to identify the optimal non-toxic concentration. Ensure the vehicle control (DMSO) does not cause toxicity on its own.[9] |
| Inconsistent or no biological effect | 1. Degraded DOG stock solution.2. Sub-optimal concentration or incubation time.3. Cell line is not responsive. | 1. Use fresh aliquots of properly stored stock solution. Avoid repeated freeze-thaw cycles.[9]2. Perform both dose-response and time-course experiments.3. Confirm that your cell line expresses DOG-sensitive PKC isoforms (conventional or novel). |
| High background in vehicle control | Serum components in the media can activate basal signaling pathways. | For short-term experiments (<4-6 hours), consider performing the treatment in serum-free or low-serum media after an initial serum starvation period. |
Conclusion
This compound is an invaluable pharmacological tool for the targeted activation of Protein Kinase C in cell culture. Its successful application hinges on a clear understanding of its mechanism of action and meticulous attention to its physicochemical properties, particularly its solubility. By following the detailed protocols for stock preparation, empirically determining optimal working concentrations, and employing appropriate controls, researchers can achieve robust and reproducible data. This guide provides the foundational knowledge and practical steps to confidently integrate DOG into experimental designs for investigating the complex roles of PKC signaling in health and disease.
References
-
The Good Scents Company. (n.d.). (S)-glyceryl linoleate, 2277-28-3. The Good Scents Company. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2277-28-3| Chemical Name : 1-Linoleoyl-rac-glycerol. Pharmaffiliates. Retrieved from [Link]
-
Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698-706. Retrieved from [Link]
- Capiati, D. A., et al. (2000). Role of protein kinase C in 1,25(OH)(2)-vitamin D(3) modulation of intracellular calcium during development of skeletal muscle cells in culture. Journal of Cellular Biochemistry, 77(2), 200-212. Referenced in MedChemExpress product page.
-
Rando, R. R., & Young, N. (1984). The stereospecific activation of protein kinase C. Biochemical and Biophysical Research Communications, 122(2), 818-823. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). This compound. Bertin Bioreagent. Retrieved from [Link]
-
Giorgi, C., et al. (2018). Cell Signaling through Protein Kinase C Oxidation and Activation. International Journal of Molecular Sciences, 19(6), 1759. Retrieved from [Link]
-
Schwartz, Z., et al. (2002). Arachidonic Acid Directly Mediates the Rapid Effects of 24,25-Dihydroxyvitamin D3 Via Protein Kinase C and Indirectly through Prostaglandin Production in Resting Zone Chondrocytes. Endocrinology, 143(8), 2993-3003. Figure referenced in ResearchGate. Retrieved from [Link]
-
Chiba, S., & Tsukada, M. (1998). Activation of protein kinase C as a modulator of potentiated UK-14304-induced contractions in dog mesenteric artery and vein. Journal of Cardiovascular Pharmacology, 31(6), 929-936. Retrieved from [Link]
-
Mikami, E., et al. (1994). Effects of protein kinase C activator and inhibitor on adrenal catecholamine release in response to splanchnic nerve stimulation in anesthetized dogs. Japanese Journal of Pharmacology, 66(2), 209-216. Retrieved from [Link]
-
Sieber, F. E., et al. (1998). Protein kinase C expression and activity after global incomplete cerebral ischemia in dogs. Stroke, 29(7), 1445-1452. Retrieved from [Link]
-
ACS Publications. (2025). Antimicrobial Peptide Activity in Lipid Bilayers with Smooth-Type Lipopolysaccharides. ACS Publications. Retrieved from [Link]
-
Kim, J. Y., et al. (2015). Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial. Journal of Medicinal Food, 18(6), 696-703. Retrieved from [Link]
-
Roels, E. (2015). Does anyone have a protocol for canine PBMC-derived macrophages cell culture? ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 2442-61-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound CAS#: 2442-61-7 [amp.chemicalbook.com]
- 11. This compound-13C3 | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step guide to preparing lipid vesicles with 1,2-Dioleoyl-rac-glycerol
Application Notes & Protocols
Topic: A Step-by-Step Guide to Preparing Lipid Vesicles with 1,2-Dioleoyl-rac-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of this compound (DOG) in Membrane Dynamics
This compound (DOG) is a synthetic diacylglycerol (DAG) that plays a pivotal role in cell signaling and membrane biophysics.[1] As a key second messenger, DAG is known to bind and activate protein kinase C (PKC) isoforms, influencing a myriad of cellular processes.[1][2] Beyond its signaling function, the true utility of DOG in vesicle preparation lies in its molecular geometry and its profound impact on the physical properties of the lipid bilayer.
Unlike the cylindrical shape of common phospholipids like phosphatidylcholine (PC), which favor the formation of flat bilayers, DOG possesses a conical shape due to its small, hydrophilic glycerol headgroup and two bulky oleoyl acyl chains.[3][4] This molecular structure is critical because it induces negative curvature stress within a lipid monolayer.[2][5] When incorporated into a lipid membrane, DOG encourages the bilayer to bend away from the headgroup region, facilitating the formation of highly curved, non-lamellar lipid phases.[6] This property is instrumental in biological processes requiring membrane remodeling, such as vesicle budding, endocytosis, and, most notably, membrane fusion.[2][3][6]
By incorporating DOG into synthetic lipid vesicles, researchers can create model membranes that more closely mimic the dynamic and fusogenic nature of cellular membranes.[7] This guide provides a detailed, field-proven protocol for the preparation of unilamellar lipid vesicles containing DOG using the thin-film hydration method followed by extrusion, a robust technique for generating vesicles with a controlled and homogenous size distribution.[8][9][10]
Visualizing the Impact of DOG on Membrane Curvature
The diagram below illustrates how the conical shape of DOG molecules induces negative curvature in a lipid bilayer, a key factor in promoting membrane fusion events.
Caption: Molecular shapes of lipids determine membrane structure.
Protocol: Vesicle Preparation by Thin-Film Hydration and Extrusion
This protocol details the most common and reliable method for producing DOG-containing lipid vesicles, often called large unilamellar vesicles (LUVs).[8][11][12] The process involves creating a thin lipid film from an organic solvent, hydrating it to form multilamellar vesicles (MLVs), and then sizing these vesicles through extrusion.[9][11]
Experimental Workflow Overview
Caption: Workflow for preparing DOG-containing lipid vesicles.
Part 1: Materials & Equipment
| Reagent/Material | Description | Recommended Source (Example) |
| Primary Phospholipid | e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Avanti Polar Lipids |
| This compound (DOG) | The key curvature-inducing lipid. | Avanti Polar Lipids, Cayman Chemical[1] |
| Organic Solvent | Chloroform or a 2:1 chloroform:methanol mixture. Must be HPLC grade or higher. | Sigma-Aldrich |
| Hydration Buffer | Application-dependent. e.g., Phosphate-Buffered Saline (PBS), HEPES buffer.[13] | Thermo Fisher Scientific |
| Round-bottom flask | Sized appropriately for the solvent volume (e.g., 50 mL). | VWR, Fisher Scientific |
| Rotary Evaporator | For controlled solvent removal. | Heidolph, Büchi |
| Water Bath | To control temperature during evaporation and hydration. | |
| Mini-Extruder | Hand-held device for vesicle sizing. | Avanti Polar Lipids |
| Polycarbonate Membranes | 100 nm pore size is standard for LUVs. | Avanti Polar Lipids |
| Gas-tight Syringes | Typically 1 mL glass syringes for extrusion. | Hamilton |
| Inert Gas | Nitrogen or Argon to prevent lipid oxidation. |
Part 2: Step-by-Step Methodology
Causality: Co-dissolving all lipid components in a common organic solvent is the most critical step to ensure a homogenous mixture.[12][14] This prevents the formation of lipid-specific domains in the final vesicles and guarantees that DOG is evenly distributed throughout the bilayers.
-
Calculate Molar Ratios: Determine the desired molar percentage (mol%) of DOG. For fusion studies, concentrations between 10-20 mol% are often effective.[7] The remainder will be the primary phospholipid (e.g., 80-90 mol% DOPC).
-
Weigh Lipids: In a clean glass vial, accurately weigh the required amounts of DOPC and DOG powder.
-
Dissolve in Solvent: Add the organic solvent (e.g., chloroform) to the vial to achieve a final total lipid concentration of approximately 10-20 mg/mL. Vortex gently until the lipids are fully dissolved and the solution is clear.
Causality: The goal is to create a thin, uniform lipid film on the inner surface of the round-bottom flask.[8][11] A uniform film has a high surface area, which is essential for complete and efficient hydration in the next step. Uneven films or clumps will hydrate poorly, leading to a low vesicle yield.[15]
-
Transfer to Flask: Transfer the lipid solution from the vial to the round-bottom flask.
-
Set up Rotary Evaporator: Attach the flask to the rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates gentle evaporation (e.g., 30-40°C).
-
Evaporate Solvent: Begin rotating the flask (e.g., 100-150 rpm) and gradually apply a vacuum. The rotation spreads the lipid solution evenly, and the vacuum removes the solvent. Continue until a thin, transparent, and uniform film is visible and all solvent has evaporated.
-
Final Drying: To remove any residual solvent, place the flask under a high vacuum for at least 1-2 hours.
Causality: Adding an aqueous buffer to the dried lipid film causes the lipids to self-assemble into concentric bilayers, forming large multilamellar vesicles (MLVs).[11] This process must be performed above the main phase transition temperature (Tc) of the lipids to ensure the bilayers are in a fluid state, which is necessary for proper vesicle formation.[16]
-
Pre-heat Buffer: Warm the desired hydration buffer to a temperature above the Tc of the primary lipid (for DOPC, Tc is -17°C, so room temperature is sufficient; for higher-Tc lipids like DSPC, heating to 60-65°C is necessary).[17]
-
Add Buffer: Add the pre-heated buffer to the flask containing the lipid film. The volume will determine the final lipid concentration of the vesicle suspension (e.g., 1 mL for a 10 mg/mL suspension).
-
Agitate: Immediately begin agitating the flask by hand or using a vortex mixer. The lipid film will gradually peel off the glass and disperse into the buffer, forming a milky, turbid suspension. Continue this process for 30-60 minutes to ensure complete hydration. The resulting suspension contains heterogeneous MLVs.
Causality: Extrusion is a mechanical process that downsizes vesicles by forcing them through a polycarbonate membrane with a defined pore size.[8][10] This repeated passage ruptures the large MLVs and causes them to reassemble into smaller, unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane, resulting in a monodisperse population.[18]
-
Assemble the Extruder: Following the manufacturer's instructions, assemble the mini-extruder. This typically involves placing two filter supports and one polycarbonate membrane (e.g., 100 nm) inside the device.
-
Pre-heat Extruder: If using lipids with a high Tc, pre-heat the extruder block to the same temperature as the hydration buffer.
-
Load the Syringe: Draw the entire MLV suspension into one of the gas-tight glass syringes.
-
Extrude: Attach the loaded syringe to one side of the extruder and an empty syringe to the other. Gently and steadily push the plunger of the loaded syringe, forcing the lipid suspension through the membrane into the opposing syringe.
-
Repeat: Pass the suspension back and forth through the membrane. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final collection is in the opposing syringe. The suspension should clarify from milky to slightly opalescent or translucent, indicating the formation of smaller vesicles.
Part 3: Vesicle Characterization (Self-Validation)
Characterizing the final vesicle suspension is a mandatory step to validate the preparation protocol and ensure the vesicles meet the required specifications for subsequent experiments.
| Parameter | Method | Typical Result for 100 nm Extrusion | Rationale |
| Mean Diameter (Z-average) | Dynamic Light Scattering (DLS) | 100 - 120 nm | Confirms the average vesicle size is close to the extrusion membrane pore size. |
| Size Distribution (PDI) | Dynamic Light Scattering (DLS) | < 0.1 | The Polydispersity Index (PDI) indicates the homogeneity of the vesicle population. A lower value signifies a more monodisperse sample. |
| Surface Charge | Zeta Potential Measurement | Varies with lipid composition | Determines the charge on the vesicle surface, which influences stability against aggregation. |
| Concentration | Nanoparticle Tracking Analysis (NTA) | Varies | Quantifies the number of vesicles per unit volume. |
References
-
Title: Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation Source: Springer Protocols, 2017 URL: [Link]
-
Title: Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation Source: Precision Nanosystems URL: [Link]
-
Title: Thin-Film Hydration Method for Liposome Preparation Source: CD Formulation URL: [Link]
-
Title: Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application Source: PubMed Central (PMC) URL: [Link]
-
Title: Structure and functional properties of diacylglycerols in membranes Source: PubMed URL: [Link]
-
Title: Extrusion Technique to Generate Liposomes of Defined Size Source: ResearchGate URL: [Link]
-
Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method Source: PLOS One URL: [Link]
-
Title: Diacylglycerol and the promotion of lamellar-hexagonal and lamellar-isotropic phase transitions in lipids: implications for membrane fusion Source: PubMed Central (PMC) URL: [Link]
-
Title: Lipid vesicle preparation Source: Bio-protocol URL: [Link]
-
Title: Summary of Methods to Prepare Lipid Vesicles Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Comparison of Extruded and Sonicated Vesicles for Planar Bilayer Self-Assembly Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Evaluation of extrusion technique for nanosizing liposomes Source: University of Tasmania URL: [Link]
-
Title: Evaluation of Extrusion Technique for Nanosizing Liposomes Source: MDPI URL: [Link]
-
Title: Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission Source: PubMed Central (PMC) URL: [Link]
-
Title: Does DOGS-NTA-Ni bind to the surface of a liposome (made of cholesterol and phospholipids)? Source: ResearchGate URL: [Link]
-
Title: Phospholipases and Membrane Curvature: What Is Happening at the Surface? Source: MDPI URL: [Link]
-
Title: Microfluidic technologies for lipid vesicle generation Source: Lab on a Chip (RSC Publishing) URL: [Link]
-
Title: Phospholipid Source: MassiveBio URL: [Link]
-
Title: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Source: Weber Lab URL: [Link]
-
Title: 1,2-Dioleoylglycerol Promotes Calcium-Induced Fusion in Phospholipid Vesicles Source: PubMed URL: [Link]
-
Title: Comparative characterisation of extracellular vesicles from canine and human plasma: a necessary step in biomarker discovery Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Developments in Liposome-Based Veterinary Therapeutics Source: PubMed Central (PMC) URL: [Link]
-
Title: Liposomes: Protocol Source: Nanobot, University of Washington URL: [Link]
-
Title: Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs Source: Protocols.io URL: [Link]
-
Title: The Use of Liposomes and Nanoparticles as Drug Delivery Systems to Improve Cancer Treatment in Dogs and Cats Source: PubMed Central (PMC) URL: [Link]
-
Title: Lipidomic changes in the liver of beagle dogs associated with Toxocara canis infection Source: Frontiers URL: [Link]
-
Title: Characterization of canine plasma lipidome alterations due to prednisolone or tetracosactide treatment of healthy beagle dogs Source: University of Zurich URL: [Link]
-
Title: Investigation of canine extracellular vesicles in diffuse large B-cell lymphomas Source: Research Square URL: [Link]
-
Title: Characterisation of lipid profiles in dogs with parvoviral enteritis Source: PubMed URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. massivebio.com [massivebio.com]
- 5. Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol and the promotion of lamellar-hexagonal and lamellar-isotropic phase transitions in lipids: implications for membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Dioleoylglycerol promotes calcium-induced fusion in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Application of 1,2-Dioleoyl-rac-glycerol in Kinase Activity Assays: A Detailed Technical Guide
Introduction: The Significance of Diacylglycerol Signaling
In the intricate web of cellular communication, second messengers are critical intermediaries that translate extracellular signals into intracellular responses. Diacylglycerol (DAG) is a pivotal lipid second messenger generated at the cell membrane in response to agonist-stimulated hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2). This transient surge in DAG levels is a key activation signal for a host of effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[1]
PKC isoforms are central regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[2][3] Dysregulation of PKC signaling is implicated in numerous pathologies, from cancer to cardiovascular disease, making it a major focus of drug discovery and development.[2]
1,2-Dioleoyl-rac-glycerol is a high-purity, synthetic analog of the endogenous sn-1,2-diacylglycerol.[4] Its structure, featuring two unsaturated oleic acid chains, allows it to effectively mimic the natural second messenger, making it an indispensable tool for the direct and specific activation of PKC in in vitro and cell-based kinase assays.[5][6] This guide provides an in-depth exploration of the principles and protocols for utilizing this compound to interrogate PKC activity, offering researchers a robust methodology to investigate this critical signaling pathway.
Mechanism of Action: How this compound Activates PKC
The activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C is a multi-step process orchestrated at the cell membrane. In its basal state, PKC resides in the cytosol in an auto-inhibited conformation, where a pseudosubstrate sequence within its regulatory domain occupies the substrate-binding cavity of its catalytic domain, preventing kinase activity.[7]
The generation of DAG at the membrane, mimicked by the introduction of this compound, creates a high-affinity binding site for the tandem C1 domains (C1A and C1B) located in the PKC regulatory region.[2][8] This interaction is stabilized by the presence of the anionic phospholipid, phosphatidylserine (PS), another critical component of the inner plasma membrane. For conventional PKC isoforms (α, β, γ), a concomitant increase in intracellular Ca²⁺ is also required, which binds to the C2 domain and promotes the initial association with the membrane.[7]
Binding of this compound to the C1 domain induces a profound conformational change in the enzyme. This event expels the pseudosubstrate from the active site, thereby relieving auto-inhibition and rendering the kinase catalytically competent to phosphorylate its downstream targets.[7]
Figure 1. Simplified signaling pathway for Protein Kinase C (PKC) activation by this compound.
Quantitative Data & Activator Comparison
The potency of DAG analogs can vary based on their fatty acid composition. While it is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific PKC isoform and assay system, the following table provides a summary of reported effective concentrations for comparison.
| Activator | Class | Target | Assay Type | Reported Potency (EC₅₀ / Effective Conc.) | Reference(s) |
| This compound | Diacylglycerol Analog | PKC (general) | Myoblast Ca²⁺ Influx | 50 µM | [5] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Diacylglycerol Analog | Mixed PKC isoforms | In vitro kinase assay | ~1-5 µM | [2] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Diacylglycerol Analog | Mixed PKC isoforms | In vitro kinase assay | ~5-10 µM | [2] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | Conventional & Novel PKC | Various | Nanomolar range | [2] |
Expert Insight: DAG Analogs vs. Phorbol Esters
A critical experimental choice is the type of activator used.
-
This compound (and other DAGs): These compounds mimic the physiological activation of PKC. Their action is transient because they are substrates for cellular enzymes like diacylglycerol kinases and lipases, which metabolize them and terminate the signal.[2] This makes them ideal for studying the natural, dynamic, and reversible aspects of PKC signaling.
-
Phorbol Esters (e.g., PMA): These are potent, structurally distinct DAG mimics that are resistant to metabolic degradation.[2] This resistance leads to a sustained and powerful activation of PKC. While useful for studying the long-term consequences of PKC activation (e.g., gene expression changes), this prolonged activity is non-physiological and can lead to off-target effects or down-regulation of the kinase.[2]
Experimental Protocols
Part 1: Preparation of Reagents
1.1 Stock Solution of this compound
This compound is a lipid and requires an organic solvent for initial solubilization.
-
Solvent Selection: High-purity, anhydrous DMSO or ethanol are recommended.
-
Procedure:
-
Allow the vial of this compound (MW: 620.99 g/mol ) to warm to room temperature before opening.
-
Prepare a concentrated stock solution, for example, 10 mg/mL, by dissolving in the chosen solvent. Vortex thoroughly. Gentle warming (up to 37°C) may be necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
1.2 Preparation of Phosphatidylserine/DAG Lipid Vesicles
For in vitro kinase assays, the lipid activators must be presented in a membrane-like structure, such as small unilamellar vesicles (SUVs). The thin-film hydration method followed by sonication or extrusion is a robust and widely used technique.[9]
-
Materials:
-
This compound (from stock solution)
-
Phosphatidylserine (PS) (e.g., from a 10 mg/mL stock in chloroform)
-
Phosphatidylcholine (PC) (optional, as a carrier lipid)
-
Chloroform or a chloroform/methanol mixture
-
Glass round-bottom flask or tube
-
Nitrogen gas stream
-
Vacuum desiccator
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)
-
Bath sonicator or probe sonicator
-
-
Procedure:
-
Lipid Mixing: In a glass tube, combine the desired lipids dissolved in chloroform. A common molar ratio is 80-95% PC, 5-20% PS, and 1-5% this compound. For a direct activation mix, a 4:1 molar ratio of PS to DAG can be used.
-
Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the tube to create a thin, uniform lipid film on the inner surface.
-
Drying: Place the tube in a vacuum desiccator for at least 1-2 hours to remove any residual solvent.
-
Hydration: Add the appropriate volume of Kinase Assay Buffer to the tube. The buffer should be warmed to a temperature above the phase transition temperature of the lipids. Agitate by vortexing for several minutes. This will form multilamellar vesicles (MLVs), and the suspension will appear milky.
-
Vesicle Sizing (Sonication): Place the tube in a bath sonicator and sonicate for 10-30 minutes, or until the suspension becomes translucent. The temperature of the water bath should be controlled to avoid overheating. This process breaks down MLVs into smaller SUVs.
-
Storage: The prepared lipid vesicles can be stored at 4°C for short-term use. For best results, use them within 1-2 days.
-
Figure 2. Experimental workflow for preparing small unilamellar vesicles (SUVs) containing this compound.
Part 2: In Vitro PKC Kinase Activity Assay (Non-Radioactive ELISA-Based)
This protocol is adapted from standard ELISA-based kinase assay principles and provides a safe and sensitive method to measure PKC activity.[3] The principle involves the phosphorylation of a biotinylated peptide substrate immobilized on a streptavidin-coated plate, followed by detection with a phospho-specific antibody.
-
Materials:
-
Streptavidin-coated 96-well microplate
-
Purified, active PKC enzyme
-
Biotinylated PKC substrate peptide (e.g., Biotin-QKRPSQRSKYL)
-
This compound/PS vesicles (from Part 1.2)
-
Kinase Assay Buffer (KAB): 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
ATP Solution: 100 µM in KAB
-
Stop Solution: 50 mM EDTA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Primary Antibody: Rabbit anti-phospho-PKC substrate antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
TMB Substrate Solution
-
Stop Solution (ELISA): 2 N H₂SO₄
-
-
Procedure:
-
Substrate Coating:
-
Dilute the biotinylated substrate peptide to 1-5 µg/mL in PBS.
-
Add 100 µL to each well of the streptavidin-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash wells 3 times with 200 µL of Wash Buffer.
-
-
Kinase Reaction Setup:
-
Prepare a master mix for the kinase reaction. For each well, combine:
-
50 µL of 2x Kinase Assay Buffer
-
10 µL of this compound/PS vesicles (concentration should be optimized via titration, starting around 10-50 µg/mL final lipid concentration).
-
10 µL of purified PKC enzyme (amount to be optimized).
-
Water to a final volume of 90 µL.
-
-
Controls: Prepare wells for:
-
Negative Control: No enzyme.
-
Basal Activity Control: Enzyme, but no lipid vesicles.
-
-
-
Initiate Reaction:
-
Add 10 µL of 100 µM ATP solution to each well to start the reaction (final volume = 100 µL).
-
Incubate the plate at 30°C for 20-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Add 20 µL of Stop Solution (50 mM EDTA) to each well.
-
Wash the wells 4 times with 200 µL of Wash Buffer.
-
-
Antibody Detection:
-
Block the plate by adding 200 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
Wash 3 times with Wash Buffer.
-
Dilute the primary anti-phospho-substrate antibody in Blocking Buffer (e.g., 1:1000). Add 100 µL to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash 4 times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000). Add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
Wash 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes, monitoring for color development.
-
Add 100 µL of ELISA Stop Solution (2 N H₂SO₄) to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Kinase Activity | 1. Inactive Enzyme | Verify enzyme activity with a positive control (e.g., PMA). Use a fresh aliquot of enzyme. |
| 2. Poor Lipid Vesicle Quality | Ensure lipid film was completely dry. Confirm sonication resulted in a translucent suspension. Prepare fresh vesicles. | |
| 3. Sub-optimal Activator Conc. | Perform a dose-response curve for this compound (e.g., 0.1 µM to 100 µM). | |
| 4. Insufficient Incubation Time | Perform a time-course experiment (e.g., 10, 20, 40, 60 minutes) to find the linear range. | |
| High Background Signal | 1. Non-specific Antibody Binding | Increase the number of washes. Increase BSA concentration in blocking buffer (e.g., to 3-5%). Titrate primary antibody to a higher dilution. |
| 2. Autophosphorylation of Kinase | Subtract the signal from the "Basal Activity Control" (enzyme without lipid activators). | |
| 3. Contaminating Kinases | Use highly purified PKC enzyme. Include specific PKC inhibitors as a negative control. | |
| High Variability Between Replicates | 1. Inconsistent Vesicle Suspension | Vortex the lipid vesicle suspension gently before adding to the assay wells to ensure homogeneity. |
| 2. Pipetting Errors | Use calibrated pipettes. Prepare a master mix for all common reagents to minimize well-to-well variation. | |
| 3. Incomplete Washing | Ensure complete aspiration of liquid between each wash step in the ELISA protocol. | |
| Difficulty Dissolving DAG | 1. Low-Quality Solvent | Use fresh, anhydrous grade DMSO or ethanol. |
| 2. Precipitation in Aqueous Buffer | Ensure the final concentration of the organic solvent (from the stock solution) in the assay buffer is low (<0.5%). Vortex immediately after dilution. |
Conclusion
This compound is a powerful and physiologically relevant tool for the targeted activation of Protein Kinase C. By mimicking the endogenous second messenger, it allows for the precise study of kinase function in a controlled in vitro setting. The successful application of this reagent hinges on the careful preparation of lipid vesicle activators and the optimization of assay conditions. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently design and execute robust kinase activity assays, ultimately enabling a deeper understanding of the complex signaling networks governed by PKC.
References
-
Nishizuka, Y. (1992). Intracellular Signaling by Hydrolysis of Phospholipids and Activation of Protein Kinase C. Science, 258(5082), 607-614. [Link]
-
Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer. Nature Reviews Cancer, 7(4), 281-294. [Link]
-
Newton, A. C. (2010). Protein Kinase C: Poised to Signal. American Journal of Physiology-Endocrinology and Metabolism, 298(3), E395-E402. [Link]
- BenchChem. (2025). A Comparative Analysis of 1,2-Diheptadecanoyl-rac-glycerol and Phorbol Esters in Protein Kinase C Activation.
-
Szoka, F., & Papahadjopoulos, D. (1980). Comparative properties and methods of preparation of lipid vesicles (liposomes). Annual Review of Biophysics and Bioengineering, 9, 467-508. [Link]
-
Bazzi, M. D., & Nelsestuen, G. L. (1989). Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry, 28(24), 9317-9323. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. [Link]
-
Capiati, D. A., et al. (2000). Role of protein kinase C in 1,25(OH)2-vitamin D3 modulation of intracellular calcium during development of skeletal muscle cells in culture. Journal of Cellular Biochemistry, 77(2), 200-212. [Link]
- PanVera Corporation. (2002). Protein Kinase C Assay Kits Protocol. PanVera Technical Manual.
- BenchChem. (2025). Application Notes and Protocols for Protein Kinase C Activation using 1,2-Diheptadecanoyl-rac-glycerol.
-
BMG LABTECH. (2020). There is a plate reader for your kinase assay. BMG LABTECH Resources. [Link]
- BenchChem. (2025). Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols.
-
RayBiotech. (2022). ELISA [Full Training Video]. YouTube. [Link]
-
Ananthanarayanan, B. (2012). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 23(15), 2818-2823. [Link]
-
ResearchGate. (2018). How to troubleshoot membrane leakage assay? ResearchGate Forum. [Link]
-
Jones, D. R., et al. (1995). Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics. Biochemistry, 34(12), 3811-3820. [Link]
-
Igumenova, T. Y., et al. (2022). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. Nature Communications, 13(1), 2695. [Link]
-
Giorgione, J. R., et al. (2006). A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production. Journal of Biological Chemistry, 282(2), 826-830. [Link]
-
Kazanietz, M. G. (2008). C1 domains exposed: from diacylglycerol binding to protein-protein interactions. Biochemical Society Transactions, 36(Pt 5), 887-891. [Link]
-
Slater, S. J., et al. (1994). Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation. Journal of Biological Chemistry, 269(25), 17160-17165. [Link]
-
Leonard, T. A., & Newton, A. C. (2018). Lipid activation of protein kinases. Current Opinion in Structural Biology, 48, 113-121. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. 1,2-Dioleoyl-rac-Glycerin ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-13C3 | TargetMol [targetmol.com]
- 7. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
methodology for studying calcium influx with 1,2-Dioleoyl-rac-glycerol
Topic: Methodology for Studying Calcium Influx with 1,2-Dioleoyl-rac-glycerol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Calcium (Ca²⁺) is a ubiquitous second messenger critical to a vast array of cellular processes, from neurotransmission to gene expression. The spatiotemporal dynamics of intracellular Ca²⁺ are tightly regulated by a sophisticated network of channels, pumps, and binding proteins. A key signaling nexus controlling Ca²⁺ homeostasis is the phospholipase C (PLC) pathway. Activation of PLC-coupled receptors cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ famously triggers Ca²⁺ release from intracellular stores, DAG orchestrates a distinct, sustained Ca²⁺ influx across the plasma membrane. This application note provides a comprehensive technical guide for investigating DAG-mediated Ca²⁺ influx using the stable, cell-permeable DAG analog, This compound . We will delve into the underlying molecular mechanisms, provide detailed, validated protocols for live-cell calcium imaging, and offer expert insights into experimental design, data analysis, and troubleshooting.
Scientific Background: The Dual Arms of PLC-Mediated Calcium Signaling
The canonical PLC signaling cascade provides a masterclass in cellular efficiency, generating two distinct messengers from a single precursor to elicit a biphasic Ca²⁺ response.
-
The Initial Peak (IP₃-Mediated Release): Upon generation, the soluble IP₃ molecule diffuses through the cytosol and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[1][2][3] This binding triggers the rapid release of sequestered Ca²⁺ from the ER into the cytosol, causing a sharp, transient spike in the intracellular Ca²⁺ concentration ([Ca²⁺]i).
-
The Sustained Plateau (DAG-Mediated Influx): The other product, the lipophilic DAG, remains embedded in the plasma membrane.[3][4] From this position, it activates specific plasma membrane ion channels, leading to a sustained influx of extracellular Ca²⁺. This influx is responsible for the characteristic plateau phase of the Ca²⁺ signal, which is critical for activating downstream processes that require prolonged elevated Ca²⁺ levels.
The synthetic analog, this compound, is an invaluable tool because it directly and specifically mimics the action of endogenous DAG, allowing researchers to isolate and study this second phase of Ca²⁺ signaling.[5][6][7]
Molecular Targets of Diacylglycerol
DAG's primary effectors for Ca²⁺ influx are members of the Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels.
-
Direct, PKC-Independent Activation: A key insight from the field is that DAG can directly activate certain TRPC channels in a membrane-delimited fashion, without requiring the activation of Protein Kinase C (PKC).[8][9] Specifically, TRPC3 and TRPC6 are well-established as being directly gated by DAG.[8][9] This mechanism represents a direct link between PLC activation and Ca²⁺ influx. Other TRPC channels may also be involved, depending on the cellular context.[10][11]
-
The Role of Protein Kinase C (PKC): DAG is the classic physiological activator for conventional (cPKC) and novel (nPKC) isoforms of PKC.[12][13][14] While DAG's activation of TRPC3/6 is often independent of PKC, the kinase itself plays a complex modulatory role. In some systems, PKC activation can exert a negative feedback effect, phosphorylating and inhibiting certain TRPC channels or other components of the signaling pathway.[15] Therefore, dissecting the PKC-dependent and -independent effects of DAG is a critical experimental consideration.
The following diagram illustrates the central signaling pathway initiated by a PLC-coupled receptor, highlighting the distinct roles of IP₃ and the DAG analog this compound.
Caption: DAG-Mediated Calcium Influx Pathway.
Experimental Design: A Framework for Robust Inquiry
A successful study of DAG-mediated Ca²⁺ influx hinges on a well-controlled experimental design. The goal is to specifically isolate the influx component and distinguish it from other Ca²⁺-mobilizing events.
Essential Reagents and Tools
| Component | Rationale & Key Considerations |
| This compound | A stable, cell-permeable analog of endogenous diacylglycerol. It directly activates DAG-sensitive effectors like TRPC channels and PKC.[5] It is also a substrate for DAG kinases, ensuring it enters relevant metabolic pathways.[5][7] Prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C. |
| Calcium Indicators | The choice of fluorescent dye is critical. The two most common options are Fura-2 AM (ratiometric) and Fluo-4 AM (single-wavelength). See Table 2 for a detailed comparison. |
| Physiological Buffer | A Hanks' Balanced Salt Solution (HBSS) or similar buffer containing physiological concentrations of ions (including Ca²⁺ and Mg²⁺) and buffered to ~pH 7.4 is essential for maintaining cell health. |
| Calcium-Free Buffer | The same physiological buffer but with Ca²⁺ omitted and a chelator like EGTA (e.g., 0.5-1 mM) added. This is a critical control to prove that the observed signal is due to extracellular Ca²⁺ influx. |
| Pharmacological Inhibitors | Used to dissect the signaling pathway. Examples include TRPC channel blockers (e.g., SKF-96365, Gd³⁺) and PKC inhibitors (e.g., Gö 6983, Staurosporine). |
| Positive Controls | Ionomycin , a Ca²⁺ ionophore, is used to elicit a maximal Ca²⁺ signal, which is useful for data normalization and confirming that the dye is responsive. A receptor agonist known to activate PLC in your cell type can also serve as a positive control for the entire pathway. |
Choosing the Right Calcium Indicator
The selection of a calcium indicator should be tailored to the experimental question and available equipment.
| Feature | Fura-2 AM | Fluo-4 AM |
| Measurement Type | Ratiometric [16][17] | Single-Wavelength [18][19] |
| Excitation (Ex) | Dual Ex: ~340 nm (Ca²⁺-bound) & ~380 nm (Ca²⁺-free) | Single Ex: ~494 nm |
| Emission (Em) | ~510 nm | ~516 nm |
| Pros | - Reduces artifacts from uneven dye loading, photobleaching, and cell thickness.[18] - Allows for more accurate calculation of absolute [Ca²⁺]i. - Excellent for quantitative pharmacology. | - Brighter signal , higher signal-to-noise ratio. - Simpler hardware requirements (no fast wavelength switching). - Good for high-throughput screening (HTS) and detecting rapid, transient signals.[18] |
| Cons | - Requires a light source and filter set capable of rapidly alternating between 340/380 nm. - Lower overall fluorescence intensity compared to Fluo-4. | - Susceptible to artifacts from uneven loading, photobleaching, and focus drift. - Primarily reports relative changes in fluorescence (ΔF/F₀), not absolute concentrations. |
| Best For | Precise, quantitative measurements in individual cells or small populations. | High-throughput screening, confocal microscopy, and experiments where signal strength is paramount. |
The Logic of Controls: Building a Self-Validating Experiment
Caption: Experimental Workflow for Validating DAG-Mediated Ca²⁺ Influx.
Detailed Experimental Protocols
The following protocols are optimized for fluorescence microscopy using adherent cells grown on coverslips. Fura-2 AM is used as the example dye due to its quantitative advantages.
Protocol 1: Cell Preparation and Fura-2 AM Loading
Causality: The acetoxymethyl (AM) ester group makes the dye membrane-permeable.[16] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, Ca²⁺-sensitive Fura-2 molecule. Pluronic F-127 is a non-ionic surfactant that helps prevent dye precipitation in the aqueous loading buffer.
-
Cell Plating: Plate cells onto 25 mm glass coverslips 24-48 hours prior to the experiment. Aim for 50-70% confluency on the day of the assay to ensure healthy, isolated cells.
-
Prepare Loading Buffer:
-
For one coverslip, add 2 µL of 1 mM Fura-2 AM stock (in dry DMSO) and 2 µL of 20% Pluronic F-127 to 2 mL of warmed (37°C) HBSS.[17]
-
This yields a final concentration of 1 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Vortex vigorously for 1 minute to disperse the dye. The solution may appear slightly cloudy.
-
-
Dye Loading:
-
Aspirate the culture medium from the coverslip.
-
Gently add the 2 mL of loading buffer.
-
Incubate for 30-45 minutes at 37°C in the dark (a cell culture incubator is ideal). Incubation time may need to be optimized for different cell types.[17]
-
-
Wash and De-esterification:
-
Remove the loading buffer.
-
Wash the cells gently twice with 2 mL of warmed HBSS.
-
Add 2 mL of fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark. This allows cellular esterases to fully cleave the AM groups, ensuring a responsive signal.
-
The cells are now loaded and ready for imaging.
-
Protocol 2: Calcium Imaging of DAG-Mediated Influx
Causality: This protocol establishes a baseline, applies the stimulus, and uses a positive control to confirm system viability. The temporal sequence is critical for accurate data interpretation.
-
Setup:
-
Mount the coverslip in a perfusion imaging chamber on the microscope stage.
-
Begin continuous perfusion with warmed (37°C) HBSS at a rate of 1-2 mL/min.
-
Focus on the cells and select a field of view. Using fluorescence excitation at 380 nm (the Ca²⁺-free wavelength for Fura-2), healthy, resting cells should appear bright.[20]
-
-
Data Acquisition:
-
Begin recording, acquiring pairs of images at 340 nm and 380 nm excitation every 2-5 seconds. Keep exposure times as short as possible to minimize phototoxicity.
-
Baseline (2-3 minutes): Record a stable baseline signal with only HBSS perfusing the chamber.
-
Stimulation (5-10 minutes): Switch the perfusion to HBSS containing this compound (a typical starting concentration is 25-50 µM). A sustained increase in the F340/F380 ratio indicates an increase in [Ca²⁺]i.
-
Positive Control (1-2 minutes): At the end of the experiment, switch to HBSS containing a saturating concentration of a Ca²⁺ ionophore like Ionomycin (e.g., 2-5 µM) to obtain the maximum fluorescence ratio (Rₘₐₓ).
-
Washout: If desired, switch back to HBSS to observe the recovery of the signal.
-
Data Analysis and Interpretation
Causality: Ratiometric analysis corrects for variations in dye concentration between cells, providing a more reliable measure of [Ca²⁺]i changes compared to single-wavelength measurements.
-
Image Processing:
-
Quantification:
-
Define Regions of Interest (ROIs): Draw ROIs around individual healthy cells.[22]
-
Calculate Ratio: For each ROI at each time point, calculate the ratio of the background-subtracted fluorescence intensities: Ratio = F₃₄₀ / F₃₈₀ .
-
Normalization: The raw ratio data is often normalized to the initial baseline to better visualize the change. This is typically expressed as ΔR/R₀ = (R - R₀) / R₀ , where R is the ratio at any given time and R₀ is the average baseline ratio before stimulation.[21]
-
-
Interpretation of Results:
-
A positive response to this compound is characterized by a sustained increase in the F₃₄₀/F₃₈₀ ratio.
-
This response should be absent or significantly diminished when the experiment is repeated in Ca²⁺-free buffer, confirming its dependence on extracellular calcium influx.
-
Pre-treatment with a TRPC channel blocker should also abolish the signal, implicating this channel family as the conductive pathway.
-
(Note: This is a placeholder for a typical data plot showing baseline, DAG stimulation, and ionomycin response.)
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response to DAG, but positive control (Ionomycin) works. | - The cell type does not express DAG-sensitive channels (e.g., TRPC3/6). - The concentration of DAG is too low. | - Verify channel expression via RT-PCR or Western blot. - Perform a dose-response curve for DAG (e.g., 10 µM - 100 µM). |
| No response to any stimulus (including Ionomycin). | - Poor dye loading or incomplete de-esterification. - Cells are unhealthy or dead. | - Optimize loading time and temperature. Ensure Pluronic F-127 is used. - Increase the post-loading de-esterification time. - Check cell viability with a live/dead stain like Trypan Blue. |
| High or unstable baseline fluorescence. | - Dye compartmentalization into organelles (e.g., mitochondria). - Phototoxicity from excessive illumination. | - Reduce dye concentration or loading time.[16] - Reduce excitation light intensity with neutral density filters and minimize exposure time. |
| Signal is observed in Ca²⁺-free buffer. | - The response is due to Ca²⁺ release from internal stores, not influx. - The Ca²⁺-free buffer is not truly "free" of calcium (chelator ineffective). | - This is a valid biological result. DAG can sometimes indirectly cause store release in some systems. - Deplete stores first with thapsigargin (a SERCA pump inhibitor) in Ca²⁺-free media before applying DAG to isolate the influx component. |
Conclusion
The use of this compound in combination with fluorescent calcium indicators is a powerful and direct method for investigating the role of DAG as a second messenger in mediating Ca²⁺ influx. By isolating this pathway from IP₃-mediated store release, researchers can gain specific insights into the function and regulation of receptor-operated channels like TRPC3 and TRPC6. The successful application of this methodology relies on a robust experimental design, featuring meticulous controls for extracellular Ca²⁺ dependence and the involvement of specific channel families. The protocols and insights provided in this guide serve as a validated starting point for researchers aiming to dissect this fundamental aspect of cellular signaling.
References
-
Hofmann, T., Obukhov, A. G., Schaefer, M., Harteneck, C., Gudermann, T., & Schultz, G. (1999). Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol. Nature, 397(6716), 259–263. [Link]
-
Storch, U., Forst, A. L., & Mederos y Schnitzler, M. (2017). Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels. International Journal of Molecular Sciences, 18(9), 1836. [Link]
-
Venkatachalam, K., Zheng, F., & Gill, D. L. (2003). Regulation of canonical transient receptor potential (TRPC) channel function by diacylglycerol and protein kinase C. The Journal of biological chemistry, 278(31), 29031–29040. [Link]
-
Putney, J. W., Jr (2005). Multiple mechanisms of TRPC activation. Pflugers Archiv : European journal of physiology, 451(1), 29–34. [Link]
-
Hofmann, T., Schaefer, M., Schultz, G., & Gudermann, T. (2000). Subunit composition of mammalian transient receptor potential channels in living cells. Proceedings of the National Academy of Sciences of the United States of America, 97(10), 4966–4971. [Link]
-
Samtleben, S., & Mideksa, Y. G. (2023). Regulatory mechanisms controlling store-operated calcium entry. Frontiers in Cell and Developmental Biology, 11, 1249763. [Link]
-
Evangelista, A. M., Gaskins, J., & Aykin-Burns, N. (2005). Diacylglycerols Activate Mitochondrial Cationic Channel(s) and Release Sequestered Ca2+. Journal of Biological Chemistry, 280(44), 36582–36591. [Link]
-
Pulcinelli, F. M., Trifirò, E., Massimi, I., & Di Renzo, L. (2013). A functional interaction between TRPC/NCKX induced by DAG plays a role in determining calcium influx independently from PKC activation. Platelets, 24(7), 554–559. [Link]
-
Samtleben, S., & Mideksa, Y. G. (2023). Regulatory mechanisms controlling store-operated calcium entry. Frontiers in Cell and Developmental Biology, 11. [Link]
-
Martínez-Pinna, J., & Valero, M. (2018). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 8(22), e3084. [Link]
-
Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Technical Note. [Link]
-
Smetters, D., & Goldberg, J. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (23), 1042. [Link]
-
Ortiz, A., Aranda, F. J., Villalaín, J., San Martín, C., Micol, V., & Gómez-Fernandez, J. C. (1992). 1,2-Dioleoylglycerol promotes calcium-induced fusion in phospholipid vesicles. Chemistry and physics of lipids, 62(3), 215–224. [Link]
-
Kowluru, A., & Kowluru, R. A. (2021). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Molecular and cellular biochemistry, 476(11), 4165–4180. [Link]
-
Chen, A. (n.d.). Automated Analysis of Calcium Imaging Data. CS229 Project Report. [Link]
-
Flores-Tamez, M. E., Val-Blasco, A., & Padilla-Gómez, E. (2018). The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells. Frontiers in physiology, 9, 269. [Link]
-
Andreev, A., & Ascencio, D. (2022). First steps for presentation and analysis of calcium imaging data. FocalPlane. [Link]
-
Flores-Tamez, M. E., et al. (2018). The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells. ResearchGate. [Link]
-
Wanaverbecq, N. (2013). Response to "Which Ca2+ indicator is preferred: Fluo-4 or Fura-2?". ResearchGate. [Link]
-
Marambaud, P., et al. (2003). Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons. Journal of Neurochemistry, 87(6), 1436-1448. [Link]
-
Andreev, A. (2023). Analyzing calcium imaging data using Python. FocalPlane. [Link]
-
Pieraut, S., & Bon-Jego, S. (2022). Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. International journal of molecular sciences, 23(24), 15617. [Link]
-
ResearchGate. (n.d.). Physiological effects and cellular mechanisms of DAG–PKC activation induced by hyperglycemia. Publication. [Link]
-
Gibson, E., & S. D. (2022). Calcium imaging analysis – how far have we come?. F1000Research, 11, 239. [Link]
-
Edwards, L. G., et al. (2015). A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells. Molecular and cellular biology, 35(15), 2568–2586. [Link]
-
Kofler, M., & K. (2008). Protein Kinase C: The “Masters” of Calcium and Lipid. Cold Spring Harbor perspectives in biology, a001069. [Link]
-
protocols.io. (2023). CALCIUM IMAGING PROTOCOL. [Link]
-
Liu, D., et al. (2007). Increased store-operated and 1-oleoyl-2-acetyl-sn-glycerol-induced calcium influx in monocytes is mediated by transient receptor potential canonical channels in human essential hypertension. Journal of hypertension, 25(4), 799–808. [Link]
-
Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. [Link]
-
AAT Bioquest. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. White Paper. [Link]
-
Borle, A. B. (1990). An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian cells. Environmental health perspectives, 84, 45–56. [Link]
-
Truett, A. P., 3rd, et al. (1989). Calcium influx stimulates a second pathway for sustained diacylglycerol production in leukocytes activated by chemoattractants. Proceedings of the National Academy of Sciences of the United States of America, 86(20), 7771–7775. [Link]
-
ResearchGate. (n.d.). Calcium imaging protocol. (A) Protocol design and representative plot... Figure. [Link]
-
JoVE (Journal of Visualized Experiments). (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. YouTube. [Link]
-
Wikipedia. (n.d.). Phospholipase C. [Link]
-
Tanimura, A., et al. (2012). Ca2+ influx and protein scaffolding via TRPC3 sustain PKCβ and ERK activation in B cells. The Journal of experimental medicine, 209(4), 755–769. [Link]
-
de Beer, A. G. F., et al. (2020). Passive transport of Ca2+ ions through lipid bilayers imaged by widefield second harmonic microscopy. Proceedings of the National Academy of Sciences, 117(48), 30255-30261. [Link]
-
ResearchGate. (n.d.). Proposed model of DAG-activated Ca 2+ influx mediated by TRPC3 in BCR... Figure. [Link]
-
Golovina, V. A., & Blaustein, M. P. (1997). Free [Ca2+] dynamics measured in agonist-sensitive stores of single living intact cells: a new look at the refilling process. The Journal of cell biology, 139(6), 1435–1446. [Link]
Sources
- 1. Regulatory mechanisms controlling store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. Diacylglycerols Activate Mitochondrial Cationic Channel(s) and Release Sequestered Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound-13C3 | TargetMol [targetmol.com]
- 7. scbt.com [scbt.com]
- 8. Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol | Semantic Scholar [semanticscholar.org]
- 10. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased store-operated and 1-oleoyl-2-acetyl-sn-glycerol-induced calcium influx in monocytes is mediated by transient receptor potential canonical channels in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of canonical transient receptor potential (TRPC) channel function by diacylglycerol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cs229.stanford.edu [cs229.stanford.edu]
Application Notes & Protocols: A Researcher's Guide to Studying Specific PKC Isoforms Using 1,2-Dioleoyl-rac-glycerol
Authored by: A Senior Application Scientist
Introduction: Deciphering the Complex World of PKC Signaling
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are pivotal in transducing a vast array of extracellular signals into cellular responses.[1][2] These enzymes are central regulators of fundamental cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1][3] The PKC superfamily is divided into three main classes based on their structure and activation requirements:[2][4]
-
Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ, which are not activated by either Ca²⁺ or DAG.
The lipid second messenger sn-1,2-diacylglycerol (DAG), generated at the plasma membrane through the hydrolysis of phospholipids by phospholipase C (PLC), is the key physiological activator for both conventional and novel PKC isoforms.[4][5] Understanding how individual isoforms are activated and what their unique downstream functions are is a critical area of research, particularly in fields like oncology and immunology where PKC signaling is often dysregulated.
1,2-Dioleoyl-rac-glycerol (DOG) is a synthetic, cell-permeable analog of endogenous DAG.[6] Its structure, featuring two oleoyl chains, allows it to efficiently intercalate into the cell membrane and mimic the action of naturally produced DAG. This makes DOG an invaluable pharmacological tool for directly and acutely activating cPKC and nPKC isoforms, bypassing the need for receptor stimulation. Unlike phorbol esters such as PMA, which are potent tumor promoters that cause sustained and often non-physiological PKC activation, DOG provides a more transient activation that is closer to the natural signaling dynamics, as it is subject to cellular metabolism.[7] This guide provides a comprehensive framework and detailed protocols for utilizing this compound to dissect the specific roles of PKC isoforms in various biological systems.
Mechanism of Action: How DOG Activates PKC
The activation of conventional and novel PKC isoforms by this compound is a multi-step process centered on the enzyme's regulatory domains and its translocation to the cell membrane.[8]
-
Binding to the C1 Domain: DOG, like endogenous DAG, binds to the tandem C1 domains (C1A and C1B) located in the regulatory region of cPKCs and nPKCs.[4][9] This binding event is a critical allosteric switch.
-
Membrane Recruitment: This interaction increases the enzyme's affinity for the plasma membrane, promoting its translocation from the cytosol. The essential membrane phospholipid, phosphatidylserine (PS), acts as a crucial cofactor, anchoring the PKC-DOG complex to the membrane.[10]
-
Conformational Change & Activation: For cPKC isoforms, an initial rise in intracellular Ca²⁺ is required to bind the C2 domain, which facilitates the initial interaction with the membrane.[4] Once anchored to the membrane via the combined action of the C1 and C2 domains, a significant conformational change occurs. This change dislodges the pseudosubstrate sequence from the catalytic site, relieving autoinhibition and allowing the kinase to phosphorylate its downstream substrates.
Caption: Mechanism of PKC activation by this compound (DOG).
Product Specifications and Handling
Proper handling and preparation of this compound are critical for reproducible experimental outcomes.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (±)-1,2-Diolein, rac-Glycerol 1,2-dioleate |
| Molecular Formula | C₃₉H₇₂O₅ |
| Molecular Weight | 621.0 g/mol |
| CAS Number | 2442-61-7[11] |
| Appearance | Colorless oil or waxy solid[12] |
| Storage | Store at -20°C as supplied. Shipped on dry ice.[11] |
Preparation of Stock Solutions:
This compound is a lipid and is insoluble in aqueous solutions. A high-quality, anhydrous solvent is required for preparing stock solutions.
-
Warm to Room Temperature: Before opening, allow the vial of DOG to warm completely to room temperature to prevent condensation of moisture.
-
Solubilization: Dissolve DOG in anhydrous DMSO or ethanol.[6] For example, to prepare a 10 mM stock solution, dissolve 6.21 mg of DOG in 1 mL of solvent.
-
Mixing: Vortex thoroughly to ensure the lipid is fully dissolved. Gentle warming (up to 37°C) can aid solubilization.
-
Storage: Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles.[13]
Experimental Protocols
The following protocols provide step-by-step methodologies for studying PKC activation using this compound in both in vitro and cell-based systems.
Protocol 1: In Vitro Kinase Assay for Specific PKC Isoforms
This assay directly measures the enzymatic activity of a purified PKC isoform by quantifying the incorporation of radioactive phosphate ([³²P]) into a known substrate. It is the gold standard for determining direct activation.
Principle: Activated PKC catalyzes the transfer of the gamma-phosphate from [γ-³²P]ATP to a serine or threonine residue on a substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate). The amount of incorporated radioactivity is proportional to kinase activity.
Materials:
-
Purified, recombinant PKC isoforms (e.g., PKCα, PKCδ)
-
This compound (DOG) stock solution
-
L-α-Phosphatidylserine (PS)
-
PKC substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ for cPKCs, 1 mM EGTA for nPKCs)
-
[γ-³²P]ATP
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Scintillation Counter
Methodology:
-
Prepare Lipid Vesicles: This step is crucial for presenting DOG and PS to the enzyme in a favorable conformation. a. In a glass tube, combine DOG and PS in chloroform at a desired molar ratio (e.g., 1:4).[8][10] b. Evaporate the solvent under a gentle stream of nitrogen to form a thin, uniform lipid film on the bottom of the tube. c. Resuspend the film in Kinase Reaction Buffer by vortexing vigorously or sonicating on ice to form small unilamellar vesicles.[10]
-
Set Up the Kinase Reaction (on ice): a. For a standard 50 µL reaction, combine the following in a microcentrifuge tube:
- Kinase Reaction Buffer
- Prepared lipid vesicles (or vehicle for negative control)
- PKC substrate (e.g., to a final concentration of 0.2 mg/mL MBP)
- Purified PKC enzyme (amount to be determined empirically)
- Nuclease-free water to volume b. Pre-incubate the mixture at 30°C for 3-5 minutes.
-
Initiate and Terminate the Reaction: a. Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM, ~1 µCi per reaction). b. Incubate at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the enzyme kinetics. c. Terminate the reaction by spotting 25 µL of the mixture onto a labeled P81 phosphocellulose paper square.[8]
-
Wash and Quantify: a. Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. b. Wash the papers 3-4 times with fresh phosphoric acid for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP. c. Perform a final rinse with acetone to dry the papers. d. Place the dry papers in scintillation vials and quantify the incorporated ³²P using a scintillation counter.
Self-Validating System (Controls):
-
No Activator Control: Reaction mix without lipid vesicles to determine basal kinase activity.
-
No Enzyme Control: Complete reaction mix without the PKC enzyme to measure background signal.
-
No Substrate Control: Complete reaction mix without the substrate to check for enzyme autophosphorylation.
Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation
This cell-based assay provides evidence of PKC activation within a physiological context by measuring the phosphorylation status of a known cellular substrate.
Principle: Upon treatment with DOG, activated PKC phosphorylates its downstream targets. This increase in phosphorylation can be detected using phospho-specific antibodies via Western blot.
Materials:
-
Cultured cells of interest
-
DOG stock solution
-
Serum-free media
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Phospho-specific antibody for a known PKC substrate (e.g., Phospho-MARCKS) and a total protein antibody for the same substrate.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Serum-starve the cells for 4-12 hours, if necessary, to reduce basal signaling. c. Treat cells with varying concentrations of DOG (e.g., 1-100 µM) or a vehicle control (e.g., DMSO) for a specific time course (e.g., 5-60 minutes). A dose-response experiment is crucial to find the optimal concentration.[6]
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate. c. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C). d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples, add Laemmli buffer, and boil. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[8]
-
Antibody Detection: a. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. b. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. c. Detect the signal using a chemiluminescent substrate and an imaging system.[8] d. For a loading control, strip the membrane and re-probe with the antibody for the total (pan) substrate protein.
Data Analysis: Use densitometry software to quantify the band intensity for the phosphorylated protein and normalize it to the total protein. This ratio reflects the change in PKC-mediated phosphorylation.
Protocol 3: Immunofluorescence Microscopy of PKC Translocation
This imaging-based assay provides powerful visual evidence of PKC activation by tracking its movement from the cytosol to specific cellular membranes.
Principle: In its inactive state, PKC resides in the cytosol. Upon activation by DOG, it translocates to the plasma membrane (or other compartments like the Golgi or nucleus, depending on the isoform). This redistribution can be visualized using immunofluorescence.[8][14]
Materials:
-
Cells grown on sterile glass coverslips
-
DOG stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific to the PKC isoform of interest
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence or confocal microscope
Methodology:
-
Cell Treatment: a. Grow cells on coverslips to ~60% confluency. b. Treat cells with DOG or a vehicle control for the desired time (typically 5-30 minutes).
-
Fixation and Permeabilization: a. Wash the coverslips gently with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash again with PBS. d. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Immunostaining: a. Wash with PBS and block with Blocking Buffer for 1 hour. b. Incubate with the primary PKC isoform-specific antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C. c. Wash three times with PBS. d. Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light. e. Wash three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an anti-fade mounting medium. b. Image the cells using a fluorescence or confocal microscope, capturing images of both the PKC and DAPI channels.
Data Analysis: Qualitatively assess the change in PKC localization between control and DOG-treated cells. For quantitative analysis, use image analysis software to measure the fluorescence intensity at the plasma membrane versus the cytosol.
Dissecting Isoform-Specific Activation
While DOG activates both conventional and novel PKC isoforms, its potency can vary between them. The protocols above can be strategically combined to investigate these differences.
-
Direct Comparison with In Vitro Assays: The most direct way to assess isoform selectivity is to perform the in vitro kinase assay (Protocol 1) using a panel of different purified recombinant PKC isoforms (e.g., α, βI, δ, ε). By performing a dose-response with DOG for each isoform, you can determine their respective EC₅₀ values for activation.
-
Cellular Confirmation with Knockdown/Overexpression: In cell-based assays (Protocols 2 & 3), isoform specificity can be inferred using molecular tools. For instance, if you hypothesize that PKCδ is responsible for phosphorylating Substrate X in response to DOG, you can use siRNA to specifically knock down PKCδ. A loss of Substrate X phosphorylation upon DOG treatment in the knockdown cells would confirm the involvement of PKCδ.[15]
Hypothetical Data: Isoform-Specific Activation by DOG
The following table illustrates hypothetical results from an in vitro kinase assay comparing the potency of DOG across different PKC isoforms.
| PKC Isoform | Class | EC₅₀ for DOG (µM) |
| PKCα | Conventional | ~5 µM |
| PKCβI | Conventional | ~3 µM |
| PKCγ | Conventional | ~8 µM |
| PKCδ | Novel | ~15 µM |
| PKCε | Novel | ~12 µM |
| PKCζ | Atypical | No Activation |
Note: These are representative values. Actual EC₅₀ values must be determined empirically for each experimental system.
Experimental Workflow and Troubleshooting
Caption: Experimental workflow for studying PKC isoform specificity using DOG.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak PKC Activation (All Assays) | 1. Degraded DOG stock. 2. Insufficient DOG concentration. 3. Inactive enzyme (in vitro). 4. Presence of inhibitors in sample. | 1. Prepare a fresh stock solution of DOG. 2. Perform a dose-response curve to find the optimal concentration. 3. Use a new aliquot of purified enzyme; check activity with PMA. 4. For cellular assays, ensure complete removal of media; for in vitro assays, check buffer components.[16] |
| High Background Signal (In Vitro Assay) | 1. Insufficient washing of P81 paper. 2. Contaminated [γ-³²P]ATP. 3. Non-specific binding. | 1. Increase the number and duration of phosphoric acid washes. 2. Use a fresh aliquot of radiolabeled ATP. 3. Ensure "No Enzyme" and "No Substrate" controls are clean. |
| Inconsistent Results (Cell-Based Assays) | 1. Variable cell density or health. 2. Inconsistent treatment times. 3. Repeated freeze-thaw of DOG stock. 4. Pipetting errors. | 1. Ensure consistent cell plating and monitor cell health. 2. Use a timer for precise incubation periods. 3. Use single-use aliquots of the DOG stock solution. 4. Use calibrated pipettes and prepare master mixes where possible.[17] |
| No Translocation Seen (Immunofluorescence) | 1. Fixation artifact. 2. Poor antibody quality. 3. Translocation is too transient. | 1. Try a different fixation method (e.g., methanol fixation). 2. Validate the antibody by Western blot; try a different antibody. 3. Perform a very short time course (e.g., 1, 2, 5 minutes). |
References
-
Briggs, J. C., Haines, A. H., Taylor, R. J., Dawson, A. P., Gibson, I., Hook, J., & Lloyd, A. (1992). Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C. Carbohydrate Research. [Link]
-
Purkiss, J. R., & Boarder, M. R. (1992). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 8th edition. [Link]
-
Heymans, F., Da Silva, C., Marrec, N., Godfroid, J. J., & Castagna, M. (1987). Alkyl analogs of diacylglycerol as activators of protein kinase C. FEBS Letters. [Link]
-
Gokce, G. (2018). The molecular functions of protein kinase C (PKC) isoforms. International Physical Medicine & Rehabilitation Journal. [Link]
-
Reyland, M. E. (2009). Protein kinase C isoforms: Multi-functional regulators of cell life and death. Frontiers in Bioscience. [Link]
-
Newton, A. C. (2003). Structural basis of protein kinase C isoform function. Novartis Foundation Symposium. [Link]
-
Gokce, G. (2018). The molecular functions of protein kinase C (PKC) isoforms. International Physical Medicine & Rehabilitation Journal. [Link]
-
Malolanarasimhan, K., Kedei, N., Sigano, D. M., Kelley, J. A., Lai, C. C., Lewin, N. E., ... & Marquez, V. E. (2007). Conformationally constrained analogues of diacylglycerol (DAG). 27. Modulation of membrane translocation of protein kinase C (PKC) isozymes alpha and delta by diacylglycerol lactones (DAG-lactones) containing rigid-rod acyl groups. Journal of Medicinal Chemistry. [Link]
-
Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology. [Link]
-
Schlichter, L. C., Wunder, F., DeCoursey, T. E., & Cahalan, M. D. (1997). The PKC-Activating Diacylglycerol Analogue, DiC8, Directly Inhibits Kv1.3 Current and T-Cell Activation. Cellular Physiology and Biochemistry. [Link]
-
Parsons, C. G., Singh, I., & Singh, A. K. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. [Link]
-
Kolczynska, K., & Szymański, J. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences. [Link]
-
Tsuchiya, A., Kanno, T., & Nishizaki, T. (2013). Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCε-dependent and PKCλ/ι and -ζ-independent manner. Life Sciences. [Link]
-
Carrasco, S., & Merida, I. (2004). Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes. Molecular Biology of the Cell. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. MB(ASCP). [Link]
-
ResearchGate. (n.d.). Differential DAG binding affinity of PKCα and PKCε in living cells. ResearchGate. [Link]
-
Rambaratsingh, R. A., Stone, J. C., & Blumberg, P. M. (2013). Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. Frontiers in Immunology. [Link]
Sources
- 1. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. The molecular functions of protein kinase C (PKC) isoforms - MedCrave online [medcraveonline.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound = 97 2442-61-7 [sigmaaldrich.com]
- 12. This compound | 2442-61-7 [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Conformationally constrained analogues of diacylglycerol (DAG). 27. Modulation of membrane translocation of protein kinase C (PKC) isozymes alpha and delta by diacylglycerol lactones (DAG-lactones) containing rigid-rod acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCε-dependent and PKCλ/ι and -ζ-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 17. docs.abcam.com [docs.abcam.com]
Application Note: High-Performance Diacylglycerol Kinase Assays Using 1,2-Dioleoyl-rac-glycerol
Abstract
Diacylglycerol kinases (DGKs) are central regulators of cell signaling, catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] This action modulates the balance between two critical lipid second messengers, making DGKs attractive therapeutic targets for a range of diseases, including cancer and immune disorders.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of robust DGK activity assays using the substrate 1,2-Dioleoyl-rac-glycerol. We delve into the causal science behind protocol choices, from substrate preparation to the selection of detection methodologies, ensuring the generation of reproducible and high-fidelity data.
The Scientific Imperative: Why Study Diacylglycerol Kinase?
DGKs occupy a critical node in cellular signaling. The enzyme's substrate, DAG, is a key activator of several protein families, most notably Protein Kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).[6][7] The product, PA, is also a potent signaling molecule, recruiting and activating proteins such as mTOR and Raf-1 kinase.[8][9]
By converting DAG to PA, DGKs perform a dual function: they terminate DAG-dependent signaling while simultaneously initiating PA-dependent pathways.[2][5] There are ten mammalian DGK isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, and κ), each with distinct tissue distributions, subcellular localizations, and regulatory mechanisms, suggesting non-redundant roles in physiology and pathology.[3][5][10] For instance, DGKα and DGKζ are implicated in T-cell anergy, and their inhibition can enhance anti-tumor immune responses.[5] Consequently, the ability to accurately measure the activity of specific DGK isoforms is paramount for basic research and for the discovery of novel, isoform-selective inhibitors.[4][11]
The Substrate: Properties of this compound
This compound (DOG) is a widely used substrate for DGK assays. It is a symmetric diacylglycerol containing an oleic acid (18:1) at both the sn-1 and sn-2 positions.[12]
-
Biochemical Relevance: While endogenous DAG species are heterogeneous, DOG is a good mimic for unsaturated DAGs produced during physiological signaling. Several DGK isoforms effectively phosphorylate DOG.[13][14]
-
Physical Properties: As a lipid, DOG is insoluble in aqueous buffers. This is not a technical hurdle but a critical feature. DGKs are interfacial enzymes, meaning they act on substrates presented at a lipid-water interface (e.g., a cell membrane).[9] Therefore, proper preparation of the DOG substrate to mimic a biological membrane is the most critical step for a successful assay.
-
Purity and Storage: Use high-purity (>99%) DOG. Store it as a stock solution in a non-polar organic solvent like chloroform or ethanol at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the unsaturated acyl chains.
Foundational Technique: Substrate Preparation for Interfacial Catalysis
Presenting DOG to the DGK enzyme in a consistent and biologically relevant manner is essential. The two most common methods are mixed micelles and lipid vesicles. The choice depends on the specific DGK isoform and the experimental goal, as enzyme kinetics can be highly sensitive to the physical properties of the substrate interface.
Protocol 1: Preparation of DOG in Mixed Micelles
This is a rapid method suitable for many DGK isoforms and high-throughput screening. A detergent is used to create small micelles containing the lipid substrate.
Causality: The detergent creates a lipid-water interface that allows the soluble DGK enzyme to access its substrate. The choice and concentration of detergent are critical; they must be sufficient to solubilize the lipid without denaturing the enzyme. Octyl-β-D-glucopyranoside is a common choice.
Materials:
-
This compound (DOG) stock in chloroform
-
Phosphatidylserine (PS) stock in chloroform (optional but recommended cofactor for many DGK isoforms)
-
Detergent (e.g., n-Octyl-β-D-glucopyranoside)
-
Glass vials
-
Nitrogen or Argon gas stream
-
Heater block or water bath sonicator
Procedure:
-
Aliquot Lipids: In a glass vial, add the desired amount of DOG stock solution. If using a cofactor, add PS (a 4:1 molar ratio of PS:DOG is a good starting point).
-
Evaporate Solvent: Dry the lipid solution under a gentle stream of nitrogen or argon gas to form a thin film on the bottom of the vial. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.
-
Resuspend in Detergent: Add the appropriate kinase assay buffer containing the detergent to the dried lipid film. The final detergent concentration must be above its critical micelle concentration (CMC).
-
Solubilize: Vortex vigorously. Gentle warming (37°C) or brief bath sonication may be required to fully dissolve the lipid film and form a clear micellar solution. This solution is now ready to be used as the substrate in the kinase reaction.
Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs)
This method creates a bilayer lipid environment that more closely resembles a cell membrane and is often preferred for detailed kinetic studies.
Causality: SUVs provide a curved bilayer surface. This presentation can be critical for DGK isoforms that are regulated by membrane curvature or require specific lipid packing to achieve optimal activity.
Materials:
-
Same as Protocol 1, excluding the detergent.
-
Probe-tip sonicator or lipid extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Prepare Lipid Film: Follow steps 1 and 2 from Protocol 1 to create a dried lipid film.
-
Hydrate the Film: Add the kinase assay buffer (without detergent) to the vial. Vortex for several minutes. This will create large, multilamellar vesicles (MLVs), and the solution will appear milky.
-
Form SUVs:
-
Sonication Method: Place the vial in an ice-water bath to dissipate heat. Insert a probe-tip sonicator into the solution and sonicate with short pulses until the solution clarifies. Be cautious, as over-sonication can lead to lipid degradation.
-
Extrusion Method (Recommended): Hydrate the lipid film and subject it to several freeze-thaw cycles to break up large aggregates. Load the MLV suspension into a lipid extruder and pass it through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times. This generates a homogenous population of SUVs.
-
-
Use Immediately: The prepared SUVs should be used promptly as they can fuse over time.
Assay Design: Detection Methods and Reaction Conditions
The core of the assay is the transfer of a phosphate group from ATP to DOG. The goal is to accurately measure the rate of formation of the product, phosphatidic acid (PA), or the consumption of the co-substrate, ATP.
| Parameter | Radiometric Assay ([γ-³²P]ATP) | Fluorometric Coupled Assay | Luminescent Assay (ADP Detection) |
| Principle | Measures direct incorporation of radioactive ³²P into the lipid product (PA). | The PA produced is enzymatically converted in subsequent steps, ultimately generating a fluorescent signal.[15][16] | Measures the amount of ADP produced, which is directly proportional to kinase activity, via a luciferase-based reaction.[17] |
| Sensitivity | Very High | High | Very High |
| Throughput | Low to Medium | High | Very High |
| Safety | Requires handling of radioactive materials. | Standard lab safety. | Standard lab safety. |
| Cost | Moderate (isotopes, scintillation fluid). | Low to Moderate (reagents, plates). | Moderate to High (proprietary reagents). |
| Best For | Gold-standard kinetic analysis, direct product measurement. | High-throughput screening (HTS), inhibitor profiling. | HTS, mechanism of action studies, low-activity enzymes. |
Core Components of the DGK Kinase Reaction Buffer
A well-defined buffer system is crucial for optimal and consistent enzyme activity.
| Component | Typical Concentration | Purpose (The "Why") |
| Buffer | 25-50 mM HEPES or MOPS | Maintains a stable pH, typically between 7.0 and 7.5, which is optimal for most DGK isoforms.[13][18] |
| MgCl₂ | 5-10 mM | Essential cofactor. The Mg²⁺ ion chelates ATP, presenting the γ-phosphate in the correct orientation for transfer.[19] |
| DTT | 0.5-2 mM | A reducing agent that prevents the oxidation of critical cysteine residues in the enzyme's active site, maintaining its catalytic competence.[18] |
| ATP | 10-100 µM | The phosphate donor. The concentration should be near the Km for ATP for the specific isoform, especially for inhibitor studies. |
| BSA | 0.1-0.5 mg/mL | A carrier protein that helps to prevent the enzyme from sticking to plasticware and can stabilize the enzyme, improving reaction linearity.[19][20] |
| Cofactor Lipids | Varies | Phosphatidylserine (PS) is a common activator for many DGK isoforms, enhancing their activity by promoting correct membrane association.[9] |
Experimental Protocols
The following are generalized protocols. Researchers must optimize concentrations of the enzyme, substrate, and ATP for their specific DGK isoform and experimental setup to ensure the reaction is in the linear range.
Protocol 3: Fluorometric Coupled-Enzyme DGK Assay
This protocol is adapted from commercially available kits and published methods.[15][16] It relies on the enzymatic conversion of the PA product to glycerol-3-phosphate (G3P), which is then oxidized to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).
Workflow:
Procedure:
-
Prepare Reagents: Prepare Kinase Reaction Buffer, DOG substrate (micelles or SUVs), and a solution of the DGK enzyme. Prepare a "Detection Mix" containing lipase, glycerol-3-phosphate oxidase, horseradish peroxidase (HRP), and a fluorescent probe like Amplex Red, following the manufacturer's instructions.
-
Set Up Reaction Plate: In a 96-well or 384-well plate, add the components. For inhibitor studies, pre-incubate the enzyme with the compound for 10-15 minutes before initiating the reaction.
-
x µL Kinase Reaction Buffer
-
y µL DOG Substrate Solution
-
z µL Test Compound or Vehicle (e.g., DMSO)
-
w µL DGK Enzyme Solution
-
-
Initiate Reaction: Start the reaction by adding ATP. The final volume is typically 25-50 µL.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a time determined to be within the linear range of the reaction (e.g., 30-60 minutes).
-
Stop and Detect: Stop the kinase reaction (e.g., by adding EDTA or heating). Add the Detection Mix to each well.
-
Incubate for Detection: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence using a plate reader with excitation ~530-560 nm and emission ~585-595 nm.
Protocol 4: Luminescence-Based DGK Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced, which is stoichiometric with the amount of PA produced. It is a homogenous "add-mix-read" assay, making it ideal for HTS.
Procedure:
-
Set Up Kinase Reaction: In a white, opaque multi-well plate, set up the kinase reaction as described in Protocol 3, steps 2 and 3.
-
Incubate: Incubate at the optimal temperature for the desired time (e.g., 30-60 minutes).
-
Stop Reaction & Deplete ATP: Add the "ADP-Glo™ Reagent". This reagent stops the kinase reaction and depletes the remaining, unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the "Kinase Detection Reagent". This reagent contains an enzyme that uses the ADP produced in the first step to generate ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
Data Analysis, Validation, and Troubleshooting
The trustworthiness of your data relies on rigorous analysis and the inclusion of proper controls.
Essential Controls for Assay Validation
| Control | Composition | Purpose |
| Total Activity | Complete reaction mixture | Represents 100% activity (or 0% inhibition). |
| No Enzyme | All components except DGK | Measures background signal from the reagents. |
| No Substrate | All components except DOG | Confirms that the signal is dependent on the lipid substrate. |
| No ATP | All components except ATP | Confirms that the signal is dependent on the phosphorylation event. |
| Positive Inhibitor | Complete reaction + known DGK inhibitor | Validates that the assay can detect inhibition. |
Calculating Results
-
Background Subtraction: Subtract the average signal from the "No Enzyme" control from all other wells.
-
Standard Curve: For quantitative results, a standard curve is essential.
-
For the fluorometric assay , create a standard curve using known concentrations of PA or G3P.
-
For the luminescent assay , create a standard curve by setting up mock reactions with varying ratios of ATP and ADP.
-
-
Enzyme Specific Activity: Calculate the amount of product formed (or ADP produced) per unit time per amount of enzyme (e.g., pmol/min/µg).
-
Inhibitor IC₅₀ Determination: For inhibitor studies, plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High Background Signal | Reagent contamination (e.g., peroxide in detergents[21]); Substrate degradation. | Use high-purity reagents; Prepare fresh substrate for each experiment; Filter-sterilize buffers. |
| Low or No Signal | Inactive enzyme; Improper substrate preparation; Sub-optimal buffer conditions. | Verify enzyme activity with a positive control lot; Optimize substrate micelle/vesicle preparation; Perform a buffer/pH optimization screen. |
| Poor Reproducibility | Inconsistent substrate preparation; Pipetting errors; Edge effects in plates. | Use the extrusion method for consistent vesicles; Use calibrated pipettes and a consistent process; Avoid using the outer wells of the plate. |
| False Positives (Inhibitor Screen) | Compound interference with detection chemistry (e.g., auto-fluorescence). | Run a counterscreen where the compound is added after the kinase reaction is stopped to identify interfering molecules. |
Conclusion
The successful execution of a diacylglycerol kinase assay using this compound is not merely a matter of following steps but of understanding the biochemical principles that govern the reaction. The interfacial nature of DGK catalysis places paramount importance on the physical state of the lipid substrate. By carefully preparing DOG in micelles or vesicles and selecting a robust detection method, researchers can create a self-validating system. This approach, grounded in scientific causality and validated with rigorous controls, will empower researchers to generate high-quality, reproducible data essential for advancing our understanding of DGK biology and accelerating the development of next-generation therapeutics.
References
-
Title: Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Signaling roles of diacylglycerol kinases Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Diacylglycerol kinase: a key modulator of signal transduction? Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Diacylglycerol kinases in signal transduction Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Diacylglycerol kinases: at the hub of cell signalling Source: Portland Press (Biochemical Journal) URL: [Link]
-
Title: Diacylglycerol kinases as emerging potential drug targets for a variety of diseases Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: DAG Kinase Activity Assay Kit Source: Cell Biolabs, Inc. URL: [Link]
-
Title: A membrane capture assay for lipid kinase activity Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Diacylglycerol kinase Source: Wikipedia URL: [Link]
-
Title: What are DGK inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Diacylglycerol kinase θ: Regulation and stability Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Diacylglycerols as activators of protein kinase C (Review) Source: Taylor & Francis Online URL: [Link]
-
Title: DGK-alpha inhibitors Source: BioWorld URL: [Link]
-
Title: Development of diacylglycerol kinase assays to facilitate isoform specific inhibitor discovery Source: AACR Journals URL: [Link]
-
Title: AtDGK2, a novel diacylglycerol kinase from Arabidopsis thaliana, phosphorylates 1-stearoyl-2-arachidonoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol and exhibits cold-inducible gene expression Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Enzymatic measurement of phosphatidic acid in cultured cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 3. Diacylglycerol kinases as emerging potential drug targets for a variety of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DGK inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Diacylglycerol kinase θ: Regulation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling roles of diacylglycerol kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DGK-alpha inhibitors - Page 1 | BioWorld [bioworld.com]
- 12. caymanchem.com [caymanchem.com]
- 13. AtDGK2, a novel diacylglycerol kinase from Arabidopsis thaliana, phosphorylates 1-stearoyl-2-arachidonoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol and exhibits cold-inducible gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.com]
- 18. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 19. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 21. Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 1,2-Dioleoyl-rac-glycerol into Model Membranes
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed methodologies for the successful incorporation of 1,2-Dioleoyl-rac-glycerol (DOG) into model lipid membranes. As a key second messenger analog, DOG is instrumental in studying a myriad of cellular processes, most notably the activation of Protein Kinase C (PKC). This document elucidates the physicochemical properties of DOG, addresses the inherent challenges of integrating a non-lamellar lipid into a bilayer structure, and offers robust, step-by-step protocols for established incorporation techniques. Furthermore, it covers essential characterization methods to validate the integrity of the prepared model membranes and their utility in downstream applications such as in vitro enzyme assays.
Introduction: The Significance of this compound in Membrane Research
This compound (DOG) is a synthetic diacylglycerol (DAG) that plays a pivotal role in cell signaling research.[1] Structurally, it is composed of a glycerol backbone with two oleic acid chains attached at the sn-1 and sn-2 positions.[2] This molecule is a potent activator of Protein Kinase C (PKC), a family of enzymes central to numerous signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[3][4] The stereospecificity of this activation is crucial, with the 1,2-sn-diglycerides being the active form.[5] By incorporating DOG into model membranes, such as liposomes, researchers can create controlled environments to investigate the biophysical effects of DAG on lipid bilayers and to dissect the molecular mechanisms of PKC activation and the function of other DAG-effector proteins.[6][7]
However, the unique molecular geometry of DOG, with its small hydrophilic headgroup and large hydrophobic acyl chains, predisposes it to induce negative membrane curvature, which can be challenging for the stable formation of lamellar bilayer structures.[8] This guide provides a detailed framework for overcoming these challenges to generate reliable and reproducible DOG-containing model membranes.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of DOG is paramount for its effective incorporation into model membranes.
| Property | Value/Characteristic | Implication for Membrane Formulation |
| Molecular Formula | C39H72O5 | High hydrophobicity. |
| Molecular Weight | 621.0 g/mol | Influences molar ratio calculations. |
| Physical Form | Colorless oil or waxy solid | Requires dissolution in an organic solvent for initial processing.[9] |
| Solubility | Soluble in DMF (>20 mg/mL), DMSO (>7 mg/mL), Ethanol (>30 mg/mL), and Chloroform.[1][3] | A chloroform or chloroform:methanol mixture is ideal for co-solubilizing with phospholipids.[10] |
| Phase Behavior | Tends to form non-lamellar (e.g., inverted hexagonal) phases. | Can destabilize the lipid bilayer at high concentrations. Careful optimization of the DOG molar percentage is critical.[11] |
The propensity of DOG to disrupt a planar bilayer necessitates careful selection of the primary phospholipid component and the molar fraction of DOG. A common starting point is to incorporate 1-5 mol% of DOG into a matrix of a stable bilayer-forming phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).
Core Methodologies for DOG Incorporation
The thin-film hydration method followed by extrusion is the most widely adopted technique for preparing DOG-containing liposomes.
Protocol 1: Thin-Film Hydration and Extrusion
This method involves the creation of a thin, homogeneous lipid film from a solution of DOG and a primary phospholipid in an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent extrusion through polycarbonate membranes of a defined pore size yields unilamellar vesicles (LUVs) with a controlled size distribution.[12][13]
Materials:
-
This compound (DOG)
-
Primary phospholipid (e.g., DOPC)
-
Organic solvent: Chloroform or a 2:1 (v/v) chloroform:methanol mixture[8]
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[8]
Step-by-Step Procedure:
-
Lipid Preparation: a. In a clean round-bottom flask, add the desired amounts of DOG and the primary phospholipid from stock solutions in chloroform to achieve the target molar ratio. A common starting ratio is 95:5 (DOPC:DOG). b. Ensure the total lipid concentration is typically between 10-20 mg/mL in the organic solvent to achieve a homogeneous mixture.[10]
-
Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature slightly above the phase transition temperature of the primary lipid (for DOPC, room temperature is sufficient). c. Reduce the pressure and rotate the flask to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[13] d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[8][10]
-
Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask. The final lipid concentration is typically in the range of 5-10 mg/mL.[12] b. Agitate the flask by vortexing or swirling until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs). This process may take 30-60 minutes.[6]
-
Size Reduction by Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension into one of the extruder's syringes. c. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times) to ensure that the final liposome population is unilamellar and has a uniform size distribution.[14] d. The resulting translucent suspension of LUVs can be stored at 4°C for short-term use.
Causality Behind Experimental Choices:
-
Co-dissolution in Organic Solvent: This step is critical to ensure a homogenous mixture of DOG and the primary phospholipid at a molecular level within the resulting bilayer.
-
Thin-Film Formation: A thin and uniform film maximizes the surface area for hydration, leading to more efficient formation of vesicles.
-
Overnight Vacuum: Residual organic solvent can alter membrane properties and affect the function of reconstituted proteins.
-
Extrusion: This process applies shear stress to the MLVs, forcing them to re-form into smaller, unilamellar vesicles of a size defined by the membrane pore.
dot
Caption: Workflow for preparing DOG-containing liposomes.
Characterization of DOG-Containing Model Membranes
After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications.
| Characterization Technique | Parameter Measured | Expected Outcome for DOG-Liposomes |
| Dynamic Light Scattering (DLS) | Vesicle size distribution and polydispersity index (PDI). | A monomodal size distribution with a peak around 100-120 nm and a low PDI (<0.2). |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Vesicle morphology and lamellarity. | Visualization of spherical, unilamellar vesicles. |
| Fluorescence Anisotropy | Membrane fluidity. | Incorporation of DOG can alter membrane fluidity, which can be quantified using fluorescent probes like DPH. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm). | DOG can broaden or shift the phase transition of the primary phospholipid. |
Application: In Vitro Protein Kinase C Activity Assay
DOG-containing liposomes are excellent tools for studying the activation of PKC in a controlled, cell-free system.
Protocol 2: In Vitro PKC Activity Assay
This protocol measures the transfer of ³²P from [γ-³²P]ATP to a specific PKC substrate peptide in the presence of DOG-containing liposomes.[6][8]
Materials:
-
DOG-containing liposomes (prepared as in Protocol 1, typically with a phosphatidylserine (PS) co-factor, e.g., DOPC:DOPS:DOG)
-
Purified, active PKC enzyme
-
PKC substrate peptide
-
[γ-³²P]ATP
-
Assay buffer (containing CaCl₂ and MgCl₂)
-
Kinase reaction stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
Step-by-Step Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PKC substrate, CaCl₂, MgCl₂, and the DOG-containing liposomes. b. Add the purified PKC enzyme to the reaction mixture.
-
Initiate Kinase Reaction: a. Start the reaction by adding [γ-³²P]ATP. b. Incubate at 30°C for 10-20 minutes, ensuring the reaction time is within the linear range of enzyme activity.[6]
-
Stop Reaction and Quantify: a. Terminate the reaction by spotting an aliquot of the mixture onto a labeled P81 phosphocellulose paper square.[6] b. Immediately wash the P81 papers multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[6] c. Measure the radioactivity of the dried papers using a scintillation counter.
dot
Caption: Simplified DAG/PKC signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Liposome aggregation | High concentration of DOG; improper hydration; incorrect buffer ionic strength. | Decrease the molar percentage of DOG; ensure vigorous vortexing during hydration; optimize buffer conditions. |
| Low encapsulation efficiency (if applicable) | Poor lipid film quality; premature hydration. | Ensure the lipid film is thin and completely dry before adding buffer. |
| Broad size distribution (high PDI) | Insufficient extrusion cycles; membrane rupture. | Increase the number of extrusion passes; check the integrity of the extruder and membranes. |
| Inconsistent PKC activation | Degradation of DOG; incorrect liposome preparation. | Store DOG properly at -20°C or lower; prepare fresh liposomes for each experiment; verify liposome characteristics. |
Conclusion
The incorporation of this compound into model membranes is a powerful technique for elucidating the biophysical roles of diacylglycerols and for studying the regulation of their downstream effectors. While the non-lamellar nature of DOG presents certain formulation challenges, the methodologies detailed in this guide, particularly the thin-film hydration and extrusion technique, provide a reliable pathway to producing stable, well-defined DOG-containing liposomes. Careful attention to protocol details, including lipid ratios, solvent removal, and vesicle sizing, is critical for experimental success. The subsequent characterization of these model membranes ensures their suitability for a wide range of applications, from fundamental biophysical studies to in vitro drug screening assays.
References
- Benchchem. (n.d.). Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols.
- Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698-706.
- Nanobot. (n.d.). Liposomes: Protocol.
- Benchchem. (n.d.). Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Lipid-Protein Interaction Studies.
- Kulkarni, C. V., et al. (2018). Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering.
- Choi, J. Y., et al. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. Current Protocols in Immunology.
- Rando, R. R., & Young, N. (1984). The stereospecific activation of protein kinase C.
- Marsh, D. (2006). Phase behavior of lipid mixtures.
- Shulga, Y. V., et al. (2011). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling.
- Benchchem. (n.d.). Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Model Membrane Studies.
- Cayman Chemical. (n.d.). This compound ((±)-1,2-Diolein).
- Heberle, F. A., & Feigenson, G. W. (2011). Phase Separation in Lipid Membranes. Cold Spring Harbor Perspectives in Biology, 3(4), a004630.
- Veatch, S. L., & Keller, S. L. (2005). Seeing spots: Complex phase behavior in simple membranes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1746(3), 172-185.
- Pireddu, R., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6564.
- Avanti Polar Lipids. (n.d.). Liposome Preparation.
- Sigma-Aldrich. (n.d.). Protocol for NanoFabTx™ DC-Chol Lipid Mix.
- A. S. Muhammad, et al. (2016). Antimicrobial Peptide Activity in Lipid Bilayers with Smooth-Type Lipopolysaccharides. Analytical Chemistry.
- Purdon, A. D., & Rapoport, S. I. (1996). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
- Al-Zubaidi, H., et al. (2021). Characterizing the Structure and Interactions of Model Lipid Membranes Using Electrophysiology. Membranes, 11(5), 319.
- Bertin Bioreagent. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Benchchem. (n.d.). 1,2-Dioleoyl-3-stearoyl-rac-glycerol.
- Gorska, E., & Garrow, K. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. International Journal of Molecular Sciences, 24(6), 5304.
- Sigma-Aldrich. (n.d.). This compound = 97%.
- Hannesschläger, C., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7840-7850.
- Zhang, Y., et al. (2024). Protocol for building synthetic protocell membranes that sense redox using synthetic phospholipids and natural lipids. STAR Protocols, 5(3), 103233.
- Benchchem. (n.d.). The Physicochemical Properties and Biological Roles of 1,2-Distearoyl-rac-glycerol: A Technical Guide.
- Vogel, S. S., et al. (1993). Diacylglycerol induces fusion of nuclear envelope membrane precursor vesicles. The Journal of Biological Chemistry, 268(27), 20437-20443.
- de Almeida, R. F. M., et al. (2003). Phase diagrams of lipid mixtures relevant to the study of membrane rafts. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1617(1-2), 85-97.
- Tabaei, S. R., et al. (2014). Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2473-2483.
- BroadPharm. (n.d.). 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
- Grabner, G. F., et al. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(19), 3657-3672.
- Wang, Y., et al. (2021). Formation of Giant Lipid Vesicles in the Presence of Nonelectrolytes—Glucose, Sucrose, Sorbitol and Ethanol. Membranes, 11(6), 391.
- Le, T. H. D., et al. (2016). Alteration of lipid membrane structure and dynamics by diacylglycerols with unsaturated chains. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(2), 329-338.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, 2190-20-7 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 2442-61-7 [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes: Protocol [inanobotdresden.github.io]
Application Notes and Protocols for 1,2-Dioleoyl-rac-glycerol in Apoptosis and Proliferation Studies
Introduction: Harnessing the Power of a Key Second Messenger Analog
In the intricate world of cellular signaling, second messengers are the pivotal intermediaries that translate extracellular stimuli into intracellular responses. Among these, diacylglycerol (DAG) stands out as a critical lipid second messenger, orchestrating a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1][2] 1,2-Dioleoyl-rac-glycerol (DOG) is a synthetic, cell-permeable analog of the endogenous sn-1,2-diacylglycerol.[3][4] Its structural similarity allows it to effectively mimic the function of endogenous DAG, primarily by binding to and activating Protein Kinase C (PKC) isoforms.[5][6]
The PKC family of serine/threonine kinases is a complex group of enzymes with at least 11 isoforms, each exhibiting distinct biological functions.[7] This isoform diversity is the basis for the often dichotomous cellular outcomes observed upon PKC activation. Some PKC isoforms are known to promote cell proliferation and survival, while others are key regulators of apoptosis.[8][9] For instance, PKC-alpha and PKC-epsilon are frequently associated with pro-proliferative and survival signals, whereas PKC-delta is a well-established regulator of apoptosis.[8][10] This makes DOG an invaluable tool for researchers and drug development professionals seeking to dissect the complex roles of DAG-mediated signaling pathways in health and disease, particularly in the context of cancer biology.
This comprehensive guide provides a detailed exploration of the application of this compound in apoptosis and proliferation studies. It offers not just protocols, but also the scientific rationale behind the experimental design, empowering researchers to confidently and effectively utilize this potent signaling modulator.
The Dichotomous Role of DOG: A Tale of Two Cellular Fates
The cellular response to DOG is highly context-dependent, influenced by the specific cell type, the expression profile of PKC isoforms, and the surrounding cellular environment. Understanding this duality is paramount for designing and interpreting experiments.
DOG in the Regulation of Cellular Proliferation
Activation of certain PKC isoforms by DOG can trigger signaling cascades that promote cell cycle progression and proliferation. This often involves the downstream activation of pathways such as the Raf-MEK-ERK pathway.[11][12] Consequently, in many cell types, treatment with DOG can lead to an increase in cell number.
DOG as an Inducer of Apoptosis
Conversely, in other cellular contexts, DOG-mediated activation of specific PKC isoforms, notably PKC-delta, can initiate the apoptotic cascade.[8][13] This can involve the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3.[13][14] Therefore, DOG can also be a potent inducer of programmed cell death.
Visualizing the Core Signaling Pathway
To appreciate the central role of DOG, it is essential to visualize its position within the canonical DAG signaling pathway.
Caption: Simplified signaling pathway of this compound (DOG).
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for investigating the effects of DOG on cellular proliferation and apoptosis. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
I. Preparation of this compound Stock Solution
Proper preparation and storage of the DOG stock solution are critical for reproducible results.
Materials:
-
This compound (DOG)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution of DOG (e.g., 10-50 mM) in DMSO. Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.
II. Application in Proliferation Studies: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DOG) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
DOG Treatment: Prepare serial dilutions of DOG in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with DMSO only).
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of DOG. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
III. Application in Apoptosis Studies: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound (DOG) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of DOG for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow Visualization
Caption: General experimental workflows for proliferation and apoptosis assays.
Data Presentation: Expected Outcomes and Concentration Ranges
The optimal concentration of DOG and the observed cellular response are highly dependent on the cell line. A dose-response experiment is always recommended.
| Cell Line Example | Assay | Typical DOG Concentration Range | Expected Outcome | Reference |
| Myoblasts | Proliferation | 50 µM | Varies with cell type | [3] |
| GH3 pituitary cells | Proliferation | 4-60 µM | Varies with cell type | [3] |
| MCF-7 (Breast Cancer) | Proliferation | 10-100 µg/mL | Inhibition of proliferation | [17] |
| Glioma Cells (U87) | Proliferation/Apoptosis | Not specified | Overexpression of PKCδ (activated by DAG) inhibits proliferation and sensitizes to apoptosis | [10] |
Experimental Considerations and Troubleshooting
To ensure the integrity and reproducibility of your data, consider the following points:
-
Cell Line Variability: Different cell lines will respond differently to DOG due to variations in PKC isoform expression and other signaling components.
-
Dose-Response and Time-Course: Always perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and desired outcome.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.5%).
-
Positive and Negative Controls: Include appropriate positive (e.g., a known inducer of apoptosis or proliferation) and negative (vehicle-treated) controls in every experiment.
-
Serum Concentration: The presence of growth factors in serum can influence the cellular response to DOG. Consider using reduced-serum or serum-free media for certain experiments, but be aware that this can also affect cell viability.
-
Lipid Solubility: DOG is a lipid and can be challenging to work with in aqueous solutions. Ensure it is fully dissolved in the stock solution and well-dispersed in the culture medium.
| Issue | Possible Cause | Suggested Solution |
| No observable effect | - DOG concentration is too low- Incubation time is too short- Cell line is resistant- DOG has degraded | - Perform a dose-response experiment with higher concentrations- Increase the incubation time- Try a different cell line- Use a fresh aliquot of DOG stock solution |
| High background in assays | - Contamination- High cell density- Solvent toxicity | - Maintain sterile technique- Optimize cell seeding density- Ensure the solvent concentration is below toxic levels |
| Inconsistent results | - Incomplete dissolution of DOG- Variation in cell passage number- Inconsistent incubation times | - Ensure DOG is fully dissolved in the stock solution- Use cells within a consistent passage number range- Standardize all incubation times |
Safety and Handling
While this compound is not classified as a hazardous substance, it is good laboratory practice to handle all chemicals with care.[18] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.
Conclusion
This compound is a powerful and versatile tool for investigating the complex roles of diacylglycerol signaling in cellular proliferation and apoptosis. By activating Protein Kinase C isoforms, DOG can elicit a range of cellular responses, making it an essential compound for researchers in cell biology, oncology, and drug discovery. The protocols and considerations outlined in this guide provide a solid foundation for designing and executing well-controlled and informative experiments. A thorough understanding of the underlying signaling pathways and careful optimization of experimental parameters will unlock the full potential of this valuable research tool.
References
-
Nishizuka, Y. (1995). Protein kinase C and lipid signaling for sustained cellular responses. FASEB journal, 9(7), 484-496. [Link]
-
Reyland, M. E. (2009). Protein kinase C isoforms: multi-functional regulators of cell life and death. IMR Press. [Link]
-
Basu, A., & Sivaprasad, U. (2007). Protein kinase C isoforms: a distinct role in apoptosis. The international journal of biochemistry & cell biology, 39(11), 1967-1971. [Link]
-
Mandil, R., et al. (2001). Protein Kinase Cα and Protein Kinase Cδ Play Opposite Roles in the Proliferation and Apoptosis of Glioma Cells. Cancer Research, 61(11), 4612-4619. [Link]
-
Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol-regulated signaling pathways in cancer. Nature reviews. Cancer, 7(4), 281-294. [Link]
-
Sakamoto, H., et al. (2021). The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis. Cancers, 13(20), 5190. [Link]
-
Sakamoto, H., et al. (2021). The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis. PubMed. [Link]
-
Shulga, Y. V., et al. (2020). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International journal of molecular sciences, 21(23), 9279. [Link]
-
ResearchGate. (n.d.). Annexin-V/PI double-staining assay. [Link]
-
O'Driscoll, L., & Doolan, P. (2004). The biology and biochemistry of diacylglycerol signalling. EMBO reports, 5(6), 577-581. [Link]
-
Rosner, H., & Rebhan, M. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European journal of cell biology, 78(10), 698-706. [Link]
-
Teshome, Y. (2016). Diacylglycerol signaling pathway. Slideshare. [Link]
-
Severin Jr, S. E., et al. (1988). Diol lipids are activators of protein kinase C. FEBS letters, 232(2), 286-288. [Link]
-
Ter-Ovanesyan, E., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and molecular life sciences, 77(16), 3127-3144. [Link]
-
Purves, D., et al. (Eds.). (2001). Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates. [Link]
-
Kiss, Z., et al. (1988). 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation. Biochemical and biophysical research communications, 151(1), 458-465. [Link]
-
MMPC.org. (2013). Protocol. [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information. [Link]
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta histochemica, 114(8), 785-796. [Link]
-
Broad Institute. (n.d.). Protocol: Use of Glycerol Stocks and Preparation of Transfection-Quality Plasmid DNA. [Link]
-
NIH. (2024). Cancer radioresistance is characterized by a differential lipid droplet content along the cell cycle. [Link]
-
Eskandari, A., & Eaves, C. J. (2022). Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. Experimental & molecular medicine, 54(12), 2077-2086. [Link]
-
Stadelmann, C., et al. (2002). Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer's Disease: Evidence for Apoptotic Cell Death. The American journal of pathology, 161(5), 1759-1769. [Link]
-
Imai, Y., et al. (2005). Glycerol enhances radiosensitivity in a human oral squamous cell carcinoma cell line (Ca9-22) bearing a mutant p53 gene via Bax-mediated induction of apoptosis. Oral oncology, 41(6), 631-636. [Link]
-
van Tonder, A., et al. (2015). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 16(12), 29371-29388. [Link]
-
PubChem. (n.d.). 1,2-Dioleoyl-Sn-Glycerol. [Link]
Sources
- 1. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The role of protein kinase C isoforms in cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The molecular functions of protein kinase C (PKC) isoforms - MedCrave online [medcraveonline.com]
- 14. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. kumc.edu [kumc.edu]
- 17. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 1,2-Dioleoyl-rac-glycerol (DOG) in Aqueous Buffers
Welcome to the technical support guide for 1,2-Dioleoyl-rac-glycerol (DOG). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you successfully solubilize this critical signaling lipid and troubleshoot common issues encountered in the lab. This guide is structured to address your questions logically, from fundamental properties to advanced troubleshooting.
The Core Challenge: A Tale of Two Tails
This compound (DOG) is a pivotal second messenger in cellular signaling, primarily known for its role in activating Protein Kinase C (PKC), a key enzyme family that governs a vast array of cellular processes.[1][2] DOG mimics the endogenous diacylglycerol (DAG) produced by phospholipase C, binding to the C1 domain of conventional and novel PKC isoforms to trigger their activation.[3]
The experimental utility of DOG is, however, frequently hampered by a fundamental physicochemical property: it is a lipid. Specifically, it possesses two long, unsaturated oleoyl fatty acid chains, rendering it highly hydrophobic and practically insoluble in aqueous buffers.[1] This inherent hydrophobicity causes it to aggregate and precipitate out of solution, making its delivery to cellular targets in a biologically active form a significant challenge. This guide will equip you with the knowledge and techniques to overcome this hurdle.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with DOG.
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A: The molecular structure of DOG is the root of the issue. It consists of a polar glycerol backbone, but this is overwhelmed by two 18-carbon oleoyl chains. These long hydrocarbon tails are nonpolar and water-repelling (hydrophobic). When introduced into a polar solvent like water or a buffer, the hydrophobic tails of the DOG molecules cluster together to minimize their contact with water, leading to the formation of large aggregates or oily precipitates that are biologically inactive.[1]
Q2: What are the best organic solvents for creating an initial stock solution of DOG?
A: To work with DOG, you must first dissolve it in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer using specific techniques. The choice of solvent is critical. Common and effective solvents are listed in the table below.
| Solvent | Reported Solubility | Key Considerations |
| Ethanol | >30 mg/mL[1] | Excellent choice for cell culture as it is less toxic than DMSO at low final concentrations. |
| Dimethylformamide (DMF) | >20 mg/mL[1] | A strong solvent, but can be toxic to cells. Ensure final concentration is minimal. |
| Dimethyl Sulfoxide (DMSO) | >7 mg/mL[1] | Widely used, but can have pleiotropic effects on cells. Keep final concentration below 0.5%. |
Data compiled from multiple sources.[1][4][5][6]
Q3: How should I properly store this compound?
A: Proper storage is crucial to maintain the integrity of DOG.
-
Solid Form: Store the powder or solid material at -20°C or -80°C.
-
Organic Stock Solutions: Stock solutions in anhydrous ethanol, DMSO, or DMF should be stored at -20°C or -80°C.[1][7] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]
Q4: Can I prepare a large batch of DOG in my aqueous buffer and store it for later use?
A: This is strongly discouraged. DOG is unstable in aqueous solutions for extended periods.[1] The ester linkages in the glycerol backbone are susceptible to hydrolysis, and acyl migration can occur, leading to the formation of the inactive 1,3-isomer.[9] Always prepare aqueous working solutions of DOG fresh for each experiment.
Troubleshooting Guide: When Your Solution Isn't a Solution
This guide provides a systematic approach to resolving the most common solubility problems.
Problem 1: Precipitate Forms Instantly When Adding DOG Stock to Buffer
This is a classic sign of "solvent shock," where the highly concentrated lipid is rapidly forced out of solution upon contact with the aqueous environment.
-
Likely Cause 1: Concentration Overload. The final concentration of DOG in your buffer exceeds its limited aqueous solubility.
-
Solution: Lower the target final concentration. For many cell-based assays, effective concentrations are in the low micromolar range.[6]
-
-
Likely Cause 2: Improper Mixing. Adding the organic stock as a single large volume promotes rapid precipitation.
-
Solution: Add the stock solution dropwise to the vortexing buffer. This rapid, turbulent mixing helps to disperse the DOG molecules before they can form large aggregates.
-
Problem 2: The Final Aqueous Solution is Cloudy, Milky, or Opalescent
This indicates that while the DOG hasn't formed large precipitates, it has formed a coarse emulsion of large lipid aggregates, which are not ideal for consistent biological activity. The goal is a clear solution (micelles) or a very fine, stable, and uniform dispersion.
-
Likely Cause: Insufficient Dispersion Energy. Simple vortexing may not be enough to break down the lipid aggregates into a small, uniform size.
-
Solution: Employ Mechanical Dispersion. Sonication is a highly effective method. A brief sonication of the final solution can break large lipid droplets into much smaller vesicles, often resulting in a clearer solution. See Protocol 2 for a detailed method.
-
Troubleshooting Workflow: From Cloudy to Clear
The following diagram outlines a decision-making process for troubleshooting a cloudy DOG solution.
Caption: A troubleshooting decision tree for resolving cloudy this compound solutions.
Problem 3: Inconsistent or No Biological Effect in Cell-Based Assays
Even if the solution appears uniform, the bioavailability of DOG might be low, or other factors could be interfering with the experiment.
-
Likely Cause 1: Solvent Toxicity. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, causing cellular stress or death that masks the effect of DOG.
-
Solution: Always calculate the final solvent concentration. Keep it consistent across all treatments (including vehicle controls) and ensure it is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Likely Cause 2: Poor Bioavailability. The DOG aggregates are too large to effectively interact with or cross the cell membrane to activate PKC.
-
Solution 1: Use a Carrier Molecule. For cell culture, complexing DOG with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells.[10]
-
Solution 2: Use a Detergent. Preparing a micellar solution ensures the DOG is monomeric within the micelle and can be more readily exchanged with cell membranes. See Protocol 3 .
-
Key Experimental Protocols
Here are validated, step-by-step methods for preparing your DOG solutions.
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent
This is the mandatory first step for working with DOG.
-
Weighing: Allow the vial of solid DOG to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh out the desired amount in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous organic solvent (e.g., Ethanol, DMSO) to achieve a stock concentration of 10-20 mg/mL.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use glass or polypropylene vials and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Dispersion via Sonication
This method is suitable for creating a fine, uniform suspension of lipid vesicles.
-
Create a Lipid Film: In a glass tube, add the desired amount of DOG from your organic stock solution.
-
Evaporate Solvent: Place the tube under a gentle stream of inert gas (like nitrogen or argon) while rotating to evaporate the solvent. This will leave a thin lipid film on the wall of the tube. For complete solvent removal, place the tube under a high vacuum for at least 1 hour.[11]
-
Hydration: Add the desired volume of pre-warmed (37°C) aqueous buffer to the tube.
-
Dispersion: Vortex the tube vigorously for 1-2 minutes. The solution will likely appear cloudy.
-
Sonication: Place the tube in a bath sonicator and sonicate for 5-15 minutes, or until the solution becomes a stable, translucent dispersion.[12][13] Monitor the temperature of the bath to avoid overheating. Alternatively, use a probe sonicator with short bursts on low power.
-
Use Immediately: This dispersion should be used immediately for your experiment.
Protocol 3: Preparation of a Detergent-Assisted Aqueous Solution (Micelles)
This method uses a detergent to create a true solution of DOG-containing micelles, which is often ideal for enzymatic assays.[14]
-
Detergent Choice: Select a mild, non-ionic detergent such as Triton™ X-100 or CHAPS.
-
Prepare Detergent Buffer: Prepare your experimental buffer containing the detergent at a concentration well above its Critical Micelle Concentration (CMC).[15] For example, a final concentration of 0.3% Triton™ X-100 is often effective.[14]
-
Lipid Film Preparation: Create a lipid film of DOG as described in Protocol 2, steps 1-2.
-
Micelle Formation: Add the detergent-containing buffer to the dried lipid film.
-
Solubilization: Vortex vigorously. The solution should become clear as the lipid is incorporated into the detergent micelles. Gentle warming (37°C) and brief sonication can facilitate this process.[14]
-
Use Immediately: Use this micellar solution fresh for your experiments.
The diagram below illustrates how detergent molecules surround the hydrophobic DOG to form a water-soluble micelle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 2442-61-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound-13C3 | TargetMol [targetmol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Optimizing 1,2-Dioleoyl-rac-glycerol (DOG) Concentration for Cell-Based Assays
Welcome to the technical support center for 1,2-Dioleoyl-rac-glycerol (DOG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into effectively using this potent Protein Kinase C (PKC) activator in your cell-based assays. Here, we will address common questions and troubleshooting scenarios to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOG) and how does it work?
This compound (also known as (±)-1,2-Diolein) is a synthetic diacylglycerol (DAG) analog.[1] In cellular signaling, DAG acts as a crucial second messenger.[2][3][4] DOG mimics this endogenous DAG, allowing for the direct activation of specific signaling pathways. Its primary and most well-characterized function is the activation of Protein Kinase C (PKC) isoforms.[1][5][6]
Upon introduction to a cellular system, DOG intercalates into the plasma membrane. This recruits PKC enzymes from the cytosol to the membrane, a critical step for their activation.[7][8] This binding event to the C1 domain of conventional and novel PKC isoforms leads to a conformational change, relieving autoinhibition and initiating the phosphorylation of downstream target proteins.[8][9] This cascade of events regulates a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[10][11]
Q2: What is the fundamental difference between DOG and phorbol esters like PMA?
While both DOG and phorbol esters (e.g., PMA) are potent activators of PKC through binding to the C1 domain, their mechanisms and the nature of the cellular responses they elicit differ significantly.[8]
-
Physiological Relevance and Metabolism: DOG, as a DAG analog, mimics the physiological activation of PKC. Its action is typically transient because it is susceptible to cellular metabolism by enzymes like diacylglycerol kinases.[2][8][12]
-
Potency and Duration of Action: Phorbol esters are not readily metabolized by cellular enzymes, leading to prolonged and sustained PKC activation.[13] This can result in more profound and sometimes non-physiological cellular changes. While phorbol esters are potent tools for studying the downstream effects of sustained PKC activation, DOG is more suitable for investigating the transient and dynamic aspects of PKC signaling.[8] It's also important to note that phorbol esters and diolein may not be fully equivalent in their activation of PKC concerning the phosphorylation of membrane proteins.[14]
Q3: How should I prepare and store my this compound?
Proper handling of DOG is critical for its stability and efficacy.
-
Solvent Selection: this compound is a lipid and should be dissolved in an organic solvent to create a stock solution. Anhydrous DMSO or ethanol are commonly used.[15][16] Based on available data, solubility is generally good in DMF (>20 mg/mL), DMSO (>7 mg/mL), and ethanol (>30 mg/mL).[1][11][17]
-
Stock Solution Preparation:
-
Allow the vial of DOG to warm to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. For instance, to prepare a 10 mM stock solution of DOG (MW: 621.0 g/mol ), dissolve 6.21 mg in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may aid this process.[16]
-
-
Storage:
Q4: What is a good starting concentration for my experiments?
The optimal concentration of DOG is highly dependent on the cell type, the specific PKC isoforms expressed, and the downstream readout of your assay. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Based on literature for DOG and similar diacylglycerol analogs, a good starting point for optimization is in the low to mid-micromolar (µM) range.
| Diacylglycerol Analog | Cell Type | Effective Concentration Range |
| (±)-1,2-Diolein (DOG) | Myoblasts | 50 µM[11] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | GH3 pituitary cells | 4-60 µM (half-maximal at ~25 µM)[11][18] |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | Neuronal cells | 5 µM (stimulatory) to 30-60 µM (inhibitory)[15][19] |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | Dendritic cells | 10 µM[15] |
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Visualizing the Mechanism of Action
To understand how this compound functions at a molecular level, it's helpful to visualize the signaling pathway it activates.
Caption: A systematic workflow for optimizing DOG concentration and incubation time.
By following these guidelines and systematically troubleshooting any issues that arise, you can confidently optimize the use of this compound in your cell-based assays to achieve robust and meaningful data.
References
-
Nishizuka, Y. (1992). Intracellular Signaling by Hydrolysis of Phospholipids and Activation of Protein Kinase C. Science, 258(5082), 607-614. [Link]
-
Newton, A. C. (2010). Protein Kinase C: Poised to Signal. American Journal of Physiology-Endocrinology and Metabolism, 298(3), E395-E402. [Link]
-
Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308(5961), 693-698. [Link]
-
Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698-706. [Link]
-
Werth, D. K., & Pastan, I. (1984). Vinculin phosphorylation in response to calcium and phorbol esters in intact cells. Journal of Biological Chemistry, 259(9), 5264-5270. [Link]
-
Ortiz, A., Aranda, F. J., Villalaín, J., San Martín, C., Micol, V., & Gómez-Fernandez, J. C. (1992). 1,2-Dioleoylglycerol promotes calcium-induced fusion in phospholipid vesicles. Chemistry and Physics of Lipids, 62(3), 215-224. [Link]
-
Hofmann, J. (1990). The potential of protein kinase C as a target for anticancer treatment. Trends in Pharmacological Sciences, 11(8), 309-312. [Link]
-
Hucho, F., & Schiebler, W. (1985). The nicotinic acetylcholine receptor. Solubilization, purification, and characterization. Molecular and Cellular Biochemistry, 66(2), 117-129. [Link]
-
Kramer, R. M., & Sharp, J. D. (1997). Structure, function and regulation of Ca2+-sensitive cytosolic phospholipase A2 (cPLA2). FEBS Letters, 410(1), 49-53. [Link]
-
Evans, F. J., & Parker, P. J. (1987). The phorbol esters: probes of protein kinase C. Trends in Pharmacological Sciences, 8(1), 26-30. [Link]
-
Ebinu, J. O., Bottorff, D. A., Chan, E. Y. W., Stang, S. L., Dunn, R. J., & Stone, J. C. (1998). RasGRP, a Ras Guanyl Nucleotide- Releasing Protein with Calcium- and Diacylglycerol-Binding Motifs. Science, 280(5366), 1082-1086. [Link]
-
Brose, N., & Rosenmund, C. (2002). Munc13-mediated vesicle priming. Current Opinion in Cell Biology, 14(4), 496-501. [Link]
-
Goel, G., Makkar, H. P. S., & Becker, K. (2007). Phorbol esters: structure, biological activity, and toxicity in animals. International Journal of Toxicology, 26(4), 279-288. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol pathway | PPTX [slideshare.net]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound-13C3 | TargetMol [targetmol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protein kinase C - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Phorbol ester and 1,2-diolein are not fully equivalent activators of protein kinase C in respect to phosphorylation of membrane proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. This compound CAS#: 2442-61-7 [amp.chemicalbook.com]
- 18. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 1,2-Dioleoyl-rac-glycerol stock solutions and working dilutions
Welcome to the technical support center for 1,2-Dioleoyl-rac-glycerol (DOR-G). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of DOR-G in experimental settings. Here, we will delve into the critical aspects of stability for both stock solutions and working dilutions, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a type of diacylglycerol (DAG), a lipid that acts as a second messenger in various cellular signaling pathways. It is a powerful tool for the direct activation of Protein Kinase C (PKC) in cell culture systems.[1] PKC is a family of enzymes that are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Consequently, DOR-G is widely used in cell biology and drug discovery to study PKC-mediated signaling events.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2][3][4][5] The choice of solvent may depend on the specific requirements of your experimental system, particularly the tolerance of your cells to the solvent. It is crucial to use anhydrous solvents, as the presence of water can promote hydrolysis.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions of this compound at -20°C.[6][7] Some sources suggest storage at -80°C for solvents, which may offer additional protection against degradation.[3][8] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to prepare small aliquots of the stock solution.[2]
Q4: How long can I store the stock solutions?
A4: When stored properly at -20°C or below in a tightly sealed container with an anhydrous solvent, stock solutions can be stable for at least one year.[8] However, it is always best practice to prepare fresh solutions for critical experiments.
Q5: What are the primary stability concerns for this compound?
A5: The two main stability concerns for this compound are isomerization and hydrolysis .
-
Isomerization: 1,2-diacylglycerols can undergo acyl migration to form the more thermodynamically stable 1,3-diacylglycerol isomer.[9][10][11] This isomerization can occur in solution and even in the solid phase.[9]
-
Hydrolysis: The ester linkages in the diacylglycerol molecule are susceptible to hydrolysis, which breaks down the molecule into glycerol and free fatty acids. This process is accelerated by the presence of water and extreme pH conditions.[11]
Q6: What is the stability of working dilutions in aqueous buffers?
A6: The solubility of this compound in aqueous buffers is limited.[2][3] It is not recommended to store aqueous solutions for more than one day.[2] For cell-based assays, working dilutions should be prepared fresh from the stock solution immediately before use.
Q7: Are there any visible signs of degradation?
A7: While there may not be obvious visible signs of isomerization, hydrolysis can sometimes lead to the formation of a precipitate (the free fatty acids may be less soluble). The most reliable indicator of degradation is a decrease or loss of biological activity in your experiments.
Stability Summary Table
| Storage Condition | Recommended Solvent | Temperature | Duration | Key Considerations |
| Stock Solution (Long-term) | Anhydrous DMSO, Ethanol, DMF | -20°C or -80°C | ≥ 1 year | Aliquot to avoid freeze-thaw cycles. Protect from moisture. |
| Working Dilution (Aqueous) | Cell Culture Medium, PBS | Room Temperature or 37°C | < 24 hours | Prepare fresh immediately before use. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological activity | Degradation of this compound: The compound may have isomerized or hydrolyzed due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions (-20°C or -80°C in an anhydrous solvent). Aliquot the stock solution to minimize freeze-thaw cycles. |
| Solvent effects: The concentration of the organic solvent in the final working dilution may be toxic to the cells. | Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your cell type. | |
| Precipitate observed in the stock solution | Hydrolysis: The compound has degraded, leading to the formation of less soluble free fatty acids. | Discard the stock solution and prepare a fresh one using anhydrous solvent. |
| Low temperature: The compound may have come out of solution at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound. If it does not redissolve, it may be degraded. | |
| Variability between experiments | Inconsistent preparation of working dilutions: Small inaccuracies in pipetting can lead to significant differences in the final concentration. | Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a master mix of the working solution for a set of experiments to ensure consistency. |
| Age of working dilution: Using working dilutions that were not freshly prepared. | Always prepare working dilutions immediately before adding them to your experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed cryovials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by Thin-Layer Chromatography (TLC)
Materials:
-
This compound stock solution (test sample)
-
Freshly prepared this compound solution (control)
-
1,3-Dioleoyl-rac-glycerol standard (if available)
-
TLC silica gel plate
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)
-
Iodine chamber or other visualization reagent (e.g., phosphomolybdic acid stain)
Procedure:
-
Spot a small amount of the test sample and the control solution onto the TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and allow it to dry.
-
Visualize the spots using an iodine chamber or by spraying with a suitable stain and heating.
-
Compare the chromatograms of the test sample and the control. The presence of additional spots in the test sample lane, particularly a spot corresponding to the 1,3-isomer, indicates degradation.
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Decision workflow for troubleshooting inconsistent experimental outcomes.
References
-
Codex-Alimentarius. (1972). Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers. Lipids, 7(9), 626–628. [Link]
-
O'Connor, C. J., & Llewellyn, D. R. (1995). Acyl Transfer Isomerization of Glycerol 1,2-Dibutyrate and Propane-1,2-diol 1-Butyrate. Journal of the Chemical Society, Perkin Transactions 2, (10), 1969. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CAS 2442-61-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound CAS#: 2442-61-7 [amp.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), CAS [[2190-20-7]] | BIOZOL [biozol.de]
- 7. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, 2190-20-7 | BroadPharm [broadpharm.com]
- 8. This compound-13C3 | TargetMol [targetmol.com]
- 9. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of 1,2-Dioleoyl-rac-glycerol during experiments
Technical Support Center: 1,2-Dioleoyl-rac-glycerol
Welcome to the technical support guide for this compound (DOG). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. As a critical signaling lipid and a common substrate, preventing its degradation is paramount for reproducible and accurate results.[1] This guide provides in-depth troubleshooting advice and preventative protocols grounded in the physicochemical properties of the molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A: this compound is a diacylglycerol (DAG) composed of a glycerol backbone with two oleic acid chains attached at the sn-1 and sn-2 positions.[1] It is a crucial second messenger in cellular signaling, most notably as an activator of Protein Kinase C (PKC). In research, it is widely used to study lipid signaling pathways, enzyme kinetics (as a substrate for DAG kinases), and as a component in lipid-based drug delivery systems.[2]
Q2: What are the primary causes of this compound degradation? A: The three primary degradation pathways are:
-
Acyl Migration (Isomerization): The acyl chains migrate from the sn-1,2 positions to the more thermodynamically stable sn-1,3 positions. This is a significant, non-enzymatic process that can occur during storage and handling.[3][4][5][6]
-
Hydrolysis: The ester bonds linking the oleic acid chains to the glycerol backbone can be cleaved, either by contaminating lipases or through exposure to acidic or basic conditions, yielding free fatty acids and monoacylglycerols.[5][7][8]
-
Oxidation: The two double bonds in the oleoyl chains are susceptible to oxidation, especially when exposed to oxygen, light, or metal ions. This leads to the formation of hydroperoxides and other secondary oxidation products, altering the molecule's structure and function.[9][10]
Q3: How should I properly store this compound? A: Proper storage is the single most critical factor in preventing degradation. For neat material (as a liquid or waxy solid), store at -20°C under an inert atmosphere (argon or nitrogen).[11][12][13] For solutions in organic solvents, store in glass vials with Teflon-lined caps at -20°C, also under an inert gas overlay.[13] Avoid repeated freeze-thaw cycles.[14][15][16]
Q4: Which solvents are recommended for preparing stock solutions? A: this compound is soluble in various organic solvents. The choice depends on the downstream application. For general stock solutions, ethanol and dimethylformamide (DMF) are suitable.[1][11] For lipid extraction and chromatography, mixtures like chloroform:methanol are common.[17][18] Always use high-purity, anhydrous solvents to minimize water content and prevent hydrolysis.
Q5: How can I detect if my this compound sample has degraded? A: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often with an Evaporative Light Scattering Detector (ELSD), which can separate the 1,2-isomer from the 1,3-isomer and other impurities.[5][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after derivatization, to analyze the fatty acid composition and identify degradation products.[19] Commercially available diacylglycerol assay kits can quantify total DAG but may not distinguish between isomers.[20][21][22]
Section 2: In-Depth Troubleshooting Guides
Problem: Inconsistent Experimental Results or Complete Loss of Biological Activity
You observe high variability between experimental replicates or find that your compound no longer elicits the expected biological response (e.g., no PKC activation). This is the most common consequence of degradation, as the primary degradation products are either inactive or have different biological activities.
Causality: Acyl migration is a spontaneous intramolecular process where an acyl chain moves to an adjacent free hydroxyl group. In 1,2-DAG, the acyl group from the sn-2 position can migrate to the sn-3 position, forming the more stable 1,3-DAG isomer.[3][6] This process is accelerated by elevated temperatures, moisture, and both acidic and basic conditions.[5] The 1,3-isomer is generally not an effective activator of PKC, leading to a loss of biological activity.
Troubleshooting & Prevention:
-
Verify Storage Temperature: Confirm that the compound has been consistently stored at or below -20°C.[12] Storage at 4°C or room temperature, even for short periods, can promote isomerization.[16]
-
Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents to minimize water, which can facilitate migration.
-
Control pH: Avoid preparing solutions in unbuffered aqueous media or at pH extremes. The rate of degradation is generally lowest in a slightly acidic to neutral pH range (pH 4-6).[5]
-
Minimize Time in Solution: Prepare working solutions immediately before use. Do not store dilute aqueous solutions for extended periods.
-
Analytical Verification: If isomerization is suspected, analyze the sample using an appropriate HPLC method to quantify the ratio of 1,2- to 1,3-isomers.[17] A significant presence of the 1,3-isomer confirms this degradation pathway.
Causality: Hydrolysis is the cleavage of the ester bonds, releasing oleic acid and forming 1- or 2-monooleoyl-rac-glycerol.[5][8] This can be catalyzed by contaminating lipase enzymes (from biological samples or improper handling) or by exposure to strong acids or bases.[5][7] The resulting products lack the specific structure required for their intended biological function.
Troubleshooting & Prevention:
-
Ensure Aseptic Technique: When working with biological systems, use sterile techniques and filtered solutions to prevent microbial contamination, which can introduce lipases.
-
Buffer Aqueous Solutions: When preparing working solutions for cell culture or enzyme assays, use a well-buffered system to maintain a stable pH.[5]
-
Source High-Purity Reagents: Ensure all reagents, including solvents and buffers, are free from enzymatic and chemical contaminants.
-
Analytical Verification: Hydrolysis can be detected by techniques like Thin-Layer Chromatography (TLC) or HPLC, which will show the appearance of new spots/peaks corresponding to free fatty acids and monoacylglycerols.
Causality: The cis-double bonds in the two oleoyl chains are susceptible to attack by reactive oxygen species (ROS). This process, known as lipid peroxidation, is a free-radical chain reaction that can be initiated by light, heat, or trace metal contaminants.[9] Oxidation alters the fatty acid structure, leading to a loss of biological activity and the formation of potentially cytotoxic byproducts.
Troubleshooting & Prevention:
-
Maintain Inert Atmosphere: Both neat compound and solutions should be stored under an inert gas like argon or nitrogen to displace oxygen.[13]
-
Protect from Light: Store in amber vials or protect from light to prevent photo-oxidation.
-
Use Chelating Agents: If metal ion contamination is a concern in your buffer systems, consider adding a small amount of a chelating agent like EDTA.[9]
-
Incorporate Antioxidants: For long-term experiments or storage in solution, consider adding a lipid-soluble antioxidant such as Butylated Hydroxytoluene (BHT) or a form of Vitamin E (α-tocopherol) at a low concentration (e.g., 0.01-0.1%).[9][23][24]
Summary Troubleshooting Table
| Observed Problem | Potential Degradation Pathway | Primary Cause | Recommended Action |
| Loss of biological activity | Acyl Migration (Isomerization) | Elevated temperature, moisture, non-optimal pH | Store at -20°C, use anhydrous solvents, prepare fresh solutions, verify isomer ratio with HPLC.[3][5] |
| Inconsistent results | Hydrolysis | Enzymatic contamination, pH extremes | Use sterile technique, maintain buffered neutral pH, use high-purity reagents.[5] |
| Precipitate, color change | Oxidation | Exposure to oxygen, light, metal ions | Store under inert gas, protect from light, consider adding antioxidants (e.g., BHT).[9][13] |
Section 3: Best Practices & Standard Operating Procedures (SOPs)
Core Degradation Pathways Diagram
Caption: Primary degradation pathways for this compound.
Recommended Experimental Workflow Diagram
Caption: Recommended workflow for handling this compound.
SOP 1: Preparation of a Stock Solution in Organic Solvent
Objective: To prepare a stable, concentrated stock solution of this compound while minimizing degradation.
Materials:
-
This compound (neat)
-
Anhydrous ethanol (or other suitable solvent)
-
Glass vial with Teflon-lined screw cap
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Glass syringe or pipette
Procedure:
-
Remove the vial of neat this compound from the -20°C freezer.
-
Allow the vial to equilibrate to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the cold compound.
-
Weigh the desired amount of the compound in a sterile tube or directly into the final storage vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., 10 mg/mL).[1][11]
-
Mix gently by vortexing or inversion until fully dissolved.
-
Flush the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.
-
Immediately seal the vial tightly with the Teflon-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store the stock solution at -20°C.
SOP 2: Preparation of a BSA-Complexed Working Solution for Cell Culture
Objective: To prepare a working solution of this compound for delivery to cultured cells, improving its solubility and stability in aqueous media.
Materials:
-
This compound stock solution (from SOP 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium. Warm this solution to 37°C.[14]
-
In a sterile tube, add the required volume of the this compound stock solution.
-
While gently vortexing, slowly add the warm BSA solution to the lipid. A molar ratio of 1:3 to 1:5 (DOG:BSA) is a good starting point.[14]
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to facilitate complex formation.[14]
-
Sterilize the final DOG-BSA complex by passing it through a 0.22 µm syringe filter.
-
Dilute this complex to the final desired working concentration in your cell culture medium.
-
Crucially, prepare this working solution fresh for each experiment. Do not store the dilute, aqueous DOG-BSA complex.
References
-
Assmann, G., & Epping, R. J. (1975). Hydrolysis of diacylglycerols by lipoprotein lipase. PubMed. [Link]
-
Zechner, R., et al. (2017). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
ResearchGate. (n.d.). Hydrolysis of a triacylglycerol to form mono-and diacylglycerols. ResearchGate. [Link]
-
ResearchGate. (n.d.). The pathways for DAG synthesis and hydrolysis are shown. ResearchGate. [Link]
-
ResearchGate. (n.d.). Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. ResearchGate. [Link]
-
Furtado, J., et al. (2018). Effects of sample handling and storage on quantitative lipid analysis in human serum. Journal of Lipid Research. [Link]
-
Birker, P. J. (1972). Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers. Lipids. [Link]
-
Furtado, J., et al. (2018). Effects of sample handling and storage on quantitative lipid analysis in human serum. PubMed. [Link]
-
Choe, E., & Min, D. B. (2009). The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
ResearchGate. (n.d.). The use of natural antioxidants to combat lipid oxidation in O/W emulsions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Inhibitors of lipid oxidation reactions. ResearchGate. [Link]
-
Hasan, M. M., & Bhowmick, M. (2020). Diacylglycerol metabolism and homeostasis in fungal physiology. Genes. [Link]
-
Giese, J. H. (1996). Antioxidants: Tools for preventing lipid oxidation. Food Technology. [Link]
-
Domínguez, R., et al. (2019). Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review. Antioxidants. [Link]
-
PubChem. (n.d.). 1,2-Dioleoyl-Sn-Glycerol. PubChem. [Link]
-
ResearchGate. (n.d.). Diacylglycerol in food industry: Synthesis methods, functionalities, health benefits, potential risks and drawbacks. ResearchGate. [Link]
-
The Thought Scape. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Labclinics. (n.d.). This compound-13C3. Labclinics. [Link]
-
Cell Biolabs, Inc. (n.d.). DAG (Diacylglycerol) Assay Kit. Cell Biolabs, Inc.. [Link]
-
Zhang, Z., et al. (2021). Preparation, acyl migration and applications of the acylglycerols and their isomers. Trends in Food Science & Technology. [Link]
-
Semantic Scholar. (n.d.). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Semantic Scholar. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Hydrolysis of diacylglycerols by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 2442-61-7 [amp.chemicalbook.com]
- 12. This compound = 97 2442-61-7 [sigmaaldrich.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of sample handling and storage on quantitative lipid analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. content.abcam.com [content.abcam.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. Antioxidants : Tools for preventing lipid oxidation | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Researcher's Guide to 1,2-Dioleoyl-rac-glycerol (DOG)
Welcome to the technical support center for 1,2-Dioleoyl-rac-glycerol (DOG). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when using this potent and widely utilized diacylglycerol analog. As a key activator of Protein Kinase C (PKC) and a substrate for diacylglycerol kinases (DGKs), DOG is a powerful tool in cell signaling research. However, its lipophilic nature and chemical properties demand careful handling to ensure experimental success and reproducibility. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experiments and interpret your results with confidence.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues that may arise during your experiments with this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Inconsistent or No Cellular Response to DOG Treatment
Question: I've treated my cells with this compound, but I'm observing highly variable or no downstream effects, such as PKC activation. What could be the problem?
Answer: This is a common issue that can stem from several factors related to the preparation and handling of DOG.
-
Poor Solubility and Dispersion in Aqueous Media: this compound is a lipid and is practically insoluble in water.[1] Adding a stock solution directly to your cell culture medium can lead to the formation of micelles or aggregates, resulting in a non-homogenous distribution and variable concentrations of DOG reaching the cells.
-
Solution: Always prepare a concentrated stock solution of DOG in a water-miscible organic solvent like high-purity DMSO or ethanol.[2] For cell-based assays, it is crucial to dilute the stock solution in serum-free medium immediately before use and vortex thoroughly. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[2]
-
-
Chemical Instability and Isomerization: 1,2-diacylglycerols can undergo acyl migration to form the thermodynamically more stable but biologically inactive 1,3-diacylglycerol isomer.[3][4] This isomerization can occur during storage or in solution, reducing the effective concentration of the active compound.
-
Incorrect Working Concentration: The optimal concentration of DOG for cellular activation can vary significantly depending on the cell type and the specific signaling pathway being investigated.
-
Solution: It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental system. Effective concentrations for diacylglycerol analogs can range from the low to mid-micromolar range.[2]
-
Issue 2: Unexpected or Off-Target Effects Observed
Question: My results with this compound are not what I expected based on its known role as a PKC activator. Could there be other signaling pathways involved?
Answer: Yes, while this compound is a well-established PKC activator, it's important to recognize that diacylglycerol signaling is complex and not limited to PKC.
-
Activation of Other C1 Domain-Containing Proteins: The C1 domain, which binds diacylglycerol, is not exclusive to PKC. Other proteins containing this domain can also be activated by DOG, leading to a broader range of cellular responses. These include chimaerins, RasGRPs, and Munc13s.[7][8]
-
Scientific Insight: This highlights that observed effects may not be solely attributable to PKC activation. It is crucial to consider these alternative signaling pathways when interpreting your data.
-
-
Metabolism to Other Bioactive Lipids: this compound can be metabolized by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important second messenger with its own distinct signaling roles.[9]
-
Experimental Consideration: If you suspect the involvement of PA-mediated signaling, you can use DGK inhibitors in your experiments to dissect the relative contributions of DOG and PA to the observed cellular response.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the practical aspects of using this compound.
Q1: How should I properly store this compound?
A1: this compound should be stored as a solution in an organic solvent, such as methyl acetate, or as a neat oil at -20°C or -80°C.[5][6] It is sensitive to light and air, so it should be stored in a tightly sealed vial, protected from light.
Q2: What is the difference between using this compound and phorbol esters like PMA to activate PKC?
A2: While both activate PKC by binding to the C1 domain, they do so with different characteristics. This compound mimics the transient and physiological activation of PKC as it is readily metabolized.[10] Phorbol esters, like Phorbol 12-myristate 13-acetate (PMA), are not easily metabolized and lead to a more sustained and potent activation of PKC.[10] It has also been suggested that diacylglycerols and phorbol esters may bind to different sites on PKC, leading to distinct downstream effects.[11][12]
Q3: Does the "rac-" in this compound have experimental implications?
A3: Yes, the "rac-" indicates a racemic mixture of sn-1,2- and sn-2,3-diacylglycerol. The biologically active enantiomer for PKC activation is the sn-1,2 form.[13] While the sn-2,3 isomer is generally considered inactive in this context, its presence means that only a portion of the total concentration is active. For most cell-based assays where a dose-response is determined, this is not a major issue. However, for in vitro kinase assays or structural studies, using an enantiomerically pure form like 1,2-dioleoyl-sn-glycerol may be preferable for more precise quantitative analysis.
Q4: I am using this compound to prepare liposomes and am having trouble with low yield and uneven lipid film formation. What can I do?
A4: These are common issues in liposome preparation. For an uneven lipid film, ensure the lipids are fully dissolved in the organic solvent and evaporate the solvent slowly and evenly.[14] For low liposome yield, a critical factor is the hydration temperature. If your formulation includes lipids with a high phase transition temperature (Tc), ensure the hydration is performed above the Tc of all lipid components.[14][15] Insufficient agitation during hydration can also leave lipid film on the flask.[14]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (as supplied by the manufacturer)
-
High-purity, anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the DOG in the chosen organic solvent to a desired stock concentration (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the solution is clear and homogenous.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro PKC Activity Assay using this compound
This protocol outlines a general method for measuring PKC activity.
-
Prepare Lipid Vesicles:
-
Co-solubilize this compound and a primary phospholipid (e.g., phosphatidylserine) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film in an appropriate buffer (e.g., HEPES) to form multilamellar vesicles.
-
Sonicate or extrude the vesicle suspension to create small unilamellar vesicles (SUVs).[16]
-
-
Kinase Reaction:
-
In a reaction tube, combine the prepared lipid vesicles, purified PKC enzyme, a specific PKC substrate peptide, and the assay buffer containing MgCl2 and CaCl2.
-
Initiate the reaction by adding ATP (containing [γ-³²P]ATP).
-
Incubate at 30°C for a predetermined time within the linear range of the enzyme activity.[16]
-
-
Quantification:
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine PKC activity.[16]
-
Visualizations
Signaling Pathway
Caption: Activation of PKC by this compound.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent results with DOG.
Data Summary
| Property | Details | Source(s) |
| Molecular Formula | C39H72O5 | [5][17] |
| Molecular Weight | ~621.0 g/mol | [5] |
| Appearance | Colorless oil or waxy solid | [6][18] |
| Storage Temperature | -20°C or -80°C | [5][6] |
| Solubility | Soluble in DMF and Ethanol (~10 mg/ml) | [5][6] |
| Purity | Typically >95% | [5][17] |
References
-
Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation. PubMed. Available from: [Link]
-
Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry. Available from: [Link]
-
Phorbol ester and 1,2-diolein are not fully equivalent activators of protein kinase C in respect to phosphorylation of membrane proteins in vitro. PubMed. Available from: [Link]
-
Evidence That Protein Kinase C Alpha Has Reduced Affinity Towards 1,2-dioctanoyl-sn-glycerol: The Effects of Lipid Activators on Phorbol Ester Binding and Kinase Activity. PubMed. Available from: [Link]
-
Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers. PubMed. Available from: [Link]
-
Summary of Methods to Prepare Lipid Vesicles. Available from: [Link]
-
EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL. Redalyc. Available from: [Link]
-
Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. MDPI. Available from: [Link]
-
Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. PubMed. Available from: [Link]
-
Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis. PubMed Central. Available from: [Link]
-
This compound-13C3. Labclinics. Available from: [Link]
-
A Novel Cross-talk in Diacylglycerol Signaling: THE RAC-GAP β2-CHIMAERIN IS NEGATIVELY REGULATED BY PROTEIN KINASE Cδ-MEDIATED PHOSPHORYLATION. NIH. Available from: [Link]
-
Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). PubMed. Available from: [Link]
-
Diacylglycerol. NCBI Bookshelf. Available from: [Link]
-
Purification of crude glycerol from industrial waste: Experimental and simulation studies. Available from: [Link]
-
Impurities of crude glycerol and their effect on metabolite production. PubMed. Available from: [Link]
-
The rate of 1-alkyl-2,3-diacylglycerol synthesis in HG. Mice (n 4-5). ResearchGate. Available from: [Link]
-
Synthesis of Triacylglycerols by the Acyl-Coenzyme A:Diacyl-Glycerol Acyltransferase Dga1p in Lipid Particles of the Yeast Saccharomyces cerevisiae. PMC - NIH. Available from: [Link]
-
Isomeric diacylglycerols – Determination of 1,2‐ and 1,3‐diacylglycerols in virgin olive oil. ResearchGate. Available from: [Link]
-
Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. PMC - NIH. Available from: [Link]
-
Antimicrobial Peptide Activity in Lipid Bilayers with Smooth-Type Lipopolysaccharides. ACS Publications. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 2442-61-7 [amp.chemicalbook.com]
- 7. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Cross-talk in Diacylglycerol Signaling: THE RAC-GAP β2-CHIMAERIN IS NEGATIVELY REGULATED BY PROTEIN KINASE Cδ-MEDIATED PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phorbol ester and 1,2-diolein are not fully equivalent activators of protein kinase C in respect to phosphorylation of membrane proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scbt.com [scbt.com]
- 18. This compound | 2442-61-7 [chemicalbook.com]
how to address off-target effects of 1,2-Dioleoyl-rac-glycerol in experiments
Welcome to the technical resource for researchers using 1,2-Dioleoyl-rac-glycerol (DOG). This guide is designed to help you navigate the complexities of using this potent diacylglycerol (DAG) mimetic, with a focus on ensuring experimental rigor by addressing its potential off-target effects. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you generate reliable and publishable data.
Section 1: Frequently Asked Questions - Understanding the Tool & Potential Pitfalls
This section addresses the most common foundational questions about DOG, its mechanism of action, and inherent properties that can influence experimental outcomes.
Q1: What is this compound (DOG) and how is it supposed to work?
A: this compound (DOG) is a synthetic, cell-permeable analog of endogenous diacylglycerol.[1][2] Its primary, intended function is to act as a second messenger that mimics the natural ligand for Protein Kinase C (PKC).[2][3] Endogenous DAG is generated at the plasma membrane following the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).[3] DOG bypasses this upstream signaling and directly activates conventional (cPKC) and novel (nPKC) isoforms of PKC by binding to their conserved C1 domain.[4][5][6] This binding event recruits PKC from the cytosol to the cell membrane, inducing a conformational change that relieves autoinhibition and activates its kinase function, leading to the phosphorylation of downstream protein substrates.[1][5]
Canonical PKC Activation Pathway
Caption: Intended mechanism of DOG as a direct activator of PKC.
Q2: What are the primary off-target effects of this compound?
A: The off-target effects of DOG stem from two main properties: its structural similarity to endogenous lipids and its role as a DAG mimetic for proteins other than PKC.
-
Activation of other C1 domain-containing proteins: The C1 domain is not exclusive to PKC. Other important signaling proteins, such as Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins (Rac GTPase-activating proteins), and Munc13 (involved in vesicle priming), also contain C1 domains and can be activated by DOG.[7] This can lead to PKC-independent effects on cell proliferation, cytoskeletal arrangement, and exocytosis.[7][8]
-
Modulation of Ion Channels: Several studies have shown that DAG analogs, including 1-oleoyl-2-acetyl-sn-glycerol (OAG) which is structurally similar to DOG, can directly activate certain ion channels, particularly members of the Transient Receptor Potential Canonical (TRPC) family (e.g., TRPC3, TRPC6, TRPC7).[9][10] This can alter intracellular calcium and sodium concentrations, triggering a wide range of cellular responses independent of PKC activation.[9][11]
-
Metabolic Conversion: Exogenously added DOG can be metabolized by cellular enzymes. It can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important signaling lipid.[4][7][12] Alternatively, it can be hydrolyzed by diacylglycerol lipases (DAGLs) to produce monoacylglycerol and a free fatty acid (oleic acid).[13][14] These metabolites have their own distinct biological activities and can contribute to the observed phenotype.
Q3: How does DOG differ from other PKC activators like Phorbol Esters (e.g., PMA)?
A: This is a critical point of comparison. While both DOG and phorbol esters like Phorbol 12-Myristate 13-Acetate (PMA) activate PKC by binding to the C1 domain, their biochemical properties and cellular fates are vastly different, leading to distinct biological outcomes.[5]
-
Metabolism & Duration of Action: DOG is a transient activator because it is readily metabolized by DGKs and DAGLs.[1][14] This leads to a relatively short duration of PKC activation, mimicking physiological signaling more closely.[1][5] In contrast, phorbol esters are not readily metabolized and are resistant to degradation, resulting in potent, sustained, and often irreversible PKC activation.[1] This prolonged action increases the risk of off-target effects and can lead to the down-regulation (degradation) of PKC isoforms upon long-term exposure.[15]
-
Potency: Phorbol esters are generally much more potent than DAG analogs.[5] PMA and Phorbol 12,13-dibutyrate (PDBu) typically act in the nanomolar range, whereas DOG and OAG require micromolar concentrations for similar levels of PKC activation.[5]
-
Downstream Effects: The sustained activation by PMA can trigger profound and long-lasting cellular changes, which may not be representative of physiological responses to transient DAG signals.[1] Some evidence even suggests that DAGs and phorbol esters may induce different conformational changes in PKC, potentially leading to varied downstream substrate phosphorylation.[5]
Q4: What is the significance of DOG being a racemic mixture?
A: The "rac-" in this compound indicates that it is a racemic mixture of two stereoisomers: sn-1,2-dioleoylglycerol and sn-2,3-dioleoylglycerol. The biologically active isomer for PKC activation is sn-1,2-diacylglycerol.[3] This means that approximately half of the compound in your vial is inactive as a direct PKC activator. While the sn-2,3 isomer is generally considered inactive in this context, it is still a lipid that will incorporate into cell membranes and could potentially have other, uncharacterized effects or be metabolized. For most applications, this is a minor consideration, but it is a source of experimental variability and is important to be aware of when performing precise quantitative studies.
Section 2: Troubleshooting Guide - "My Experiment Isn't Working as Expected"
Here we address specific experimental problems and provide logical steps to diagnose whether off-target effects of DOG are influencing your results.
Troubleshooting Experimental Results with DOG
Caption: A logical workflow for diagnosing off-target effects of DOG.
Q: I'm seeing a cellular response to DOG, but a broad-spectrum PKC inhibitor doesn't block it. Is this an off-target effect?
A: This is a classic indicator of a PKC-independent, off-target effect. If a reliable PKC inhibitor (used at an effective concentration) fails to abrogate the DOG-induced phenotype, you should strongly suspect one of the off-target mechanisms mentioned previously.
Troubleshooting Steps:
-
Confirm Inhibitor Activity: First, ensure your PKC inhibitor is working in your system. A proper positive control is essential. Run a parallel experiment where you stimulate cells with a phorbol ester like PMA and confirm that your inhibitor blocks a known downstream event, such as ERK phosphorylation or MARCKS phosphorylation.[16][17]
-
Investigate Ion Channel Involvement: Test whether the DOG response is dependent on extracellular calcium by running the experiment in a calcium-free buffer. If the effect disappears, it may be mediated by a DOG-sensitive calcium-permeable channel like TRPC6.[9]
-
Test for Metabolite Effects: Consider if a metabolite of DOG is responsible. This is more complex to test, but using inhibitors of DGK (e.g., R59022) or DAGL (e.g., LEI105) alongside DOG could provide clues if they modify the response.[12][13]
-
Use an Inactive Analog: As a crucial negative control, treat your cells with an inactive isomer like 1,3-Dioleoylglycerol.[18] This isomer does not bind the C1 domain and should not activate PKC. If 1,3-DOG still produces the response, it points towards a non-specific effect of lipid loading or a shared metabolite.
Q: My results with DOG are transient, while PMA gives a sustained response. Why is this, and which is more "correct"?
A: This difference is expected and highlights the distinct pharmacology of these compounds. The transient nature of the DOG response is due to its rapid cellular metabolism, as discussed in Q3.[1][15] The sustained response to PMA is due to its metabolic stability.[1]
Neither result is more "correct"; they are answers to different questions.
-
DOG is better for studying physiological signaling: If you want to understand the consequences of a brief, pulse-like activation of DAG signaling pathways (which is often what happens in response to a hormone or neurotransmitter), DOG is the more appropriate tool.[1]
-
PMA is better for pathway elucidation: If you want to maximally and persistently activate the PKC pathway to robustly identify all potential downstream targets, PMA is a powerful tool.[5]
Be aware that the sustained activation by PMA can induce secondary effects and feedback loops that would not occur with a transient DOG stimulation.
Q: How do I definitively confirm that the effect I'm seeing is specifically due to on-target PKC activation?
The Gold Standard Approach:
-
Pharmacological Inhibition: Show that a specific PKC inhibitor blocks the DOG-induced effect.
-
Use of Alternative Activators: Demonstrate that a structurally different PKC activator, such as a different DAG analog (e.g., 1-Oleoyl-2-acetyl-sn-glycerol, OAG) or a phorbol ester (e.g., PDBu), can replicate the effect.[1][14]
-
Biochemical Confirmation of Target Engagement: Directly measure the activation of PKC. This can be done by:
-
Western Blotting: Probing for the phosphorylation of a well-characterized PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).[1]
-
Immunofluorescence Microscopy: Visualizing the translocation of a PKC isoform from the cytosol to the plasma membrane upon DOG treatment.[19]
-
In Vitro Kinase Assay: Immunoprecipitating the PKC isoform of interest from DOG-treated cells and measuring its ability to phosphorylate a substrate in vitro.[20]
-
-
Genetic Approaches (if feasible): The most definitive evidence comes from using siRNA, shRNA, or CRISPR to knock down the specific PKC isoform you believe is responsible. If the DOG-induced effect is lost in the knockdown cells, it provides powerful evidence for on-target action.
Section 3: Protocols for a Self-Validating Experimental Design
Here we provide key protocols to help you build a robust experimental framework and validate your findings.
Protocol 1: Validating On-Target PKC Activation via Western Blot for Phospho-MARCKS
This protocol confirms that DOG is activating PKC within your cells by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cultured cells of interest
-
This compound (DOG)
-
PKC inhibitor (e.g., Gö 6983)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total-MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. If applicable, starve cells in serum-free medium for 2-4 hours. c. Pre-treat relevant wells with the PKC inhibitor for 1 hour. d. Treat cells with your optimal concentration of DOG (e.g., 50 µM) for a short time course (e.g., 0, 5, 15, 30 minutes).[11]
-
Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add ice-cold lysis buffer, scrape cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant.
-
Western Blotting: a. Determine protein concentration (e.g., BCA assay). b. Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk in TBST. c. Incubate with the primary anti-phospho-MARCKS antibody overnight at 4°C. d. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Develop with chemiluminescent substrate and image. f. Strip the membrane and re-probe with anti-total-MARCKS antibody as a loading control.
Expected Result: You should observe a rapid increase in phospho-MARCKS signal following DOG treatment, which should be prevented by the PKC inhibitor.
Protocol 2: In Vitro PKC Kinase Assay (Radiometric)
This assay directly measures the phosphotransferase activity of PKC from cell lysates or purified enzyme preparations.[5][21]
Materials:
-
Purified PKC or immunoprecipitated PKC from cell lysates
-
PKC substrate (e.g., Histone H1 or a specific peptide)
-
Lipid Vesicles: this compound and Phosphatidylserine (PS)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
P81 Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: a. Co-solubilize DOG and PS (e.g., at a 1:4 molar ratio) in chloroform in a glass tube. b. Evaporate the solvent under a stream of nitrogen to create a thin lipid film. c. Resuspend the film in kinase buffer by vortexing or sonication to form vesicles.[19]
-
Set up Kinase Reaction: a. In a microcentrifuge tube on ice, combine the kinase buffer, lipid vesicles, PKC substrate, and the enzyme sample. b. Include a negative control reaction without the lipid vesicles.
-
Initiate Reaction: a. Add [γ-³²P]ATP to start the reaction. b. Incubate at 30°C for 10-20 minutes.
-
Stop and Quantify: a. Spot an aliquot of the reaction mixture onto a P81 phosphocellulose square to stop the reaction. b. Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Place the washed papers in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
Expected Result: A significantly higher ³²P incorporation into the substrate will be measured in the presence of DOG/PS vesicles compared to the control without lipids.
Section 4: Reference Data & Tools
Table 1: Comparison of Common PKC Activators
| Activator | Class | Mechanism | Typical Concentration | Action Duration | Key Advantage | Key Disadvantage |
| This compound (DOG) | Diacylglycerol Analog | Binds C1 Domain | 10-50 µM[11][19] | Transient | More physiologically relevant timing[1] | Potential off-targets (TRP channels, other C1 proteins); racemic mixture |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Diacylglycerol Analog | Binds C1 Domain | 5-60 µM[2][5] | Transient | More cell-permeable than DOG[1] | Similar off-targets to DOG |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | Binds C1 Domain | 1-20 nM[1][5] | Sustained | High potency; robust activation | Not readily metabolized; can cause PKC down-regulation; tumor promoter |
| Phorbol 12,13-Dibutyrate (PDBu) | Phorbol Ester | Binds C1 Domain | ~2 nM[5] | Sustained | High potency; more water-soluble than PMA | Similar disadvantages to PMA |
| Bryostatin-1 | Macrolide Lactone | Binds C1 Domain | 1-10 nM | Sustained | Does not typically cause PKC down-regulation; not a tumor promoter | Complex biphasic dose-response curves |
Table 2: Recommended Controls for DOG Experiments
| Control Type | Agent/Method | Purpose | Rationale |
| Negative Pharmacological Control | PKC Inhibitor (e.g., Gö 6983) | To confirm the observed effect is PKC-dependent. | If the inhibitor blocks the DOG effect, it supports an on-target mechanism. |
| Negative Compound Control | 1,3-Dioleoylglycerol | To control for non-specific lipid effects. | This isomer does not activate PKC; any response suggests a non-specific membrane or metabolic effect.[18] |
| Positive Pharmacological Control | Phorbol Ester (e.g., PMA) | To confirm the pathway is functional and to compare transient vs. sustained activation. | PMA is a potent, sustained activator and serves as a benchmark for PKC pathway engagement.[5] |
| Biochemical Control | Western Blot for p-MARCKS | To provide direct evidence of PKC activation in cells. | Measures a direct downstream consequence of PKC kinase activity. |
| Genetic Control | siRNA/shRNA against PKC isoform | To definitively link a specific PKC isoform to the response. | The most rigorous method to establish causality. |
References
-
Yamamoto, T., Matsuzaki, H., Kamada, S., Ono, Y., & Kikkawa, U. (2006). Biochemical assays for multiple activation states of protein kinase C. Nature Protocols, 1(6), 2791–2795. [Link]
-
Yang, H., & Lee, C. (2020). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 21(18), 6861. [Link]
- Sando, J. J. (2002). Enzyme Assays for Protein Kinase C Activity. In The Protein Kinase C Family (pp. 27–36). Humana Press.
-
Frank, J. A., Moroni, M., Moshourab, R., & Lewin, G. R. (2020). A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices. STAR Protocols, 1(2), 100084. [Link]
-
Kienzler, M. A., Tmej, T., & Hering, S. (2018). Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release. Scientific Reports, 8(1), 11432. [Link]
-
Sakamoto, K., & Holman, G. D. (2008). Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCepsilon-dependent and PKC-lambda/iota and -zeta-independent manner. American Journal of Physiology. Endocrinology and Metabolism, 295(2), E451–E459. [Link]
-
Endo, K., & Nagao, R. (2022). Antimicrobial Peptide Activity in Lipid Bilayers with Smooth-Type Lipopolysaccharides. Langmuir, 38(1), 224–231. [Link]
-
Koyanagi, M., Takemoto, K., & Kubokawa, K. (2012). Lack of effect of diacylglycerol analogs on membrane conductance and... ResearchGate. Retrieved January 9, 2024, from [Link]
-
Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698–706. [Link]
-
Issandou, M., & Rozengurt, E. (1988). 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation. Biochemical and Biophysical Research Communications, 151(1), 458–465. [Link]
-
Baggelaar, M. P., van Esbroeck, A. C. M., & van Rooden, E. J. (2017). A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons. Journal of the American Chemical Society, 139(28), 9831–9838. [Link]
-
Chang, M.-Y., Huang, D.-Y., & Ho, F.-M. (2012). PKC-Dependent Human Monocyte Adhesion Requires AMPK and Syk Activation. PLOS ONE, 7(7), e40996. [Link]
-
This compound. (n.d.). Bertin Bioreagent. Retrieved January 9, 2024, from [Link]
-
Chang, M.-Y., Huang, D.-Y., Ho, F.-M., Huang, K.-C., & Lin, W.-W. (2012). PKC-Dependent Human Monocyte Adhesion Requires AMPK and Syk Activation. PLOS ONE, 7(7), e40996. [Link]
-
Gémin, M., Servent, D., & Métrich, M. (2009). Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons. Journal of Neurochemistry, 108(1), 126–138. [Link]
-
Fleischer, A., Stengl, M., & Kühn, F. (2019). The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels. Frontiers in Cellular Neuroscience, 13, 222. [Link]
-
Le, A., & Pintro, A. (2021). Quantifying single-cell diacylglycerol signaling kinetics after uncaging. Biophysical Journal, 120(13), 2636–2647. [Link]
-
Agranoff, B. W., & Fisher, S. K. (2001). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Guinamard, R., Sallé, L., & Bois, P. (2004). Activation of the Ca(2+)-activated Nonselective Cation Channel by Diacylglycerol Analogues in Rat Cardiomyocytes. Journal of Cardiovascular Electrophysiology, 15(3), 337–343. [Link]
-
Carrasco, S., & Merida, I. (2004). Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes. Molecular Biology of the Cell, 15(6), 2732–2742. [Link]
-
Chang, M.-Y., Huang, D.-Y., Ho, F.-M., Huang, K.-C., & Lin, W.-W. (2012). PKC-dependent human monocyte adhesion requires AMPK and Syk activation. PLOS ONE, 7(7), e40996. [Link]
-
Lee, J., & Lee, K. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 21(21), 8213. [Link]
-
Parsons, C., & Snapper, S. B. (2022). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 3(3), 101563. [Link]
-
Parnas, M., & Minke, B. (2019). Diacylglycerol Activates the Drosophila Light Sensitive Channel TRPL Expressed in HEK Cells. International Journal of Molecular Sciences, 20(15), 3760. [Link]
-
Yang, H., & Lee, C. (2020). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 21(18), 6861. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS 2442-61-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. mdpi.com [mdpi.com]
- 8. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PKC-Dependent Human Monocyte Adhesion Requires AMPK and Syk Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PKC-Dependent Human Monocyte Adhesion Requires AMPK and Syk Activation | PLOS One [journals.plos.org]
- 18. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
optimizing incubation time for maximal PKC activation with 1,2-Dioleoyl-rac-glycerol
Welcome to the technical support resource for researchers utilizing 1,2-Dioleoyl-rac-glycerol to study Protein Kinase C (PKC) activation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting frameworks to ensure your experiments are robust, reproducible, and interpretable. This guide is structured as a series of questions you might encounter during your experimental design and execution, providing in-depth answers grounded in established scientific literature.
Part 1: Foundational Concepts in DAG-Mediated PKC Activation
This section addresses the core mechanics of how this compound works and why temporal dynamics are paramount.
Q1: How does this compound (a DAG analog) activate Protein Kinase C (PKC)?
A1: The activation of conventional (cPKC) and novel (nPKC) isoforms is a multi-step process critically dependent on the second messenger diacylglycerol (DAG).[1] this compound is a synthetic, cell-permeable analog that mimics this endogenous molecule.[2][3]
The canonical activation sequence is as follows:
-
Receptor-Mediated DAG Production: In vivo, signals from G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases activate Phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.[1][6]
-
PKC Translocation: In its inactive state, PKC resides in the cytosol. The generation of DAG in the plasma membrane creates a high-affinity binding site for the C1 domain, a conserved region within cPKC and nPKC isoforms.[1]
-
Conformational Change and Activation: The binding of DAG to the C1 domain recruits PKC from the cytosol to the plasma membrane, inducing a critical conformational change that relieves autoinhibition and exposes the enzyme's catalytic site.[4][7] For conventional PKC isoforms (e.g., PKCα, β, γ), this process is further enhanced by calcium (Ca²⁺), which is released from intracellular stores by IP₃ and binds to the PKC's C2 domain, promoting the initial membrane association.[1]
By using this compound, you are bypassing the upstream receptor signaling and directly providing the crucial lipid messenger needed to trigger PKC translocation and activation.
Q2: Why is incubation time such a critical parameter to optimize for DAG analogs?
A2: Optimizing incubation time is crucial due to the transient nature of DAG signaling. Unlike some synthetic activators, DAG is a natural substrate for cellular enzymes, leading to two key events that limit its window of activity:
-
Metabolism: Cellular DAG levels are tightly controlled. Exogenously added this compound is rapidly metabolized, primarily through phosphorylation by DAG kinases to form phosphatidic acid, or by DAG lipases.[4] This rapid turnover means the activating signal is inherently short-lived. The peak of PKC activation will occur within a specific timeframe before the DAG concentration falls below the threshold required for activation.
-
Downregulation/Desensitization: Prolonged stimulation of the PKC pathway, even if the signal is sustained, can lead to negative feedback mechanisms. The activated PKC itself can be dephosphorylated or targeted for proteolytic degradation, a process known as downregulation.[4][6] While this is more pronounced with non-metabolizable activators like phorbol esters, sustained high levels of DAG can also initiate this process.[4]
Therefore, incubating for too short a time will result in suboptimal activation, while incubating for too long may cause you to miss the peak activity and instead measure a downregulated state.
Q3: What is the practical difference between using this compound and a phorbol ester like Phorbol 12-Myristate 13-Acetate (PMA)?
A3: Both are potent PKC activators that bind to the C1 domain, but they differ fundamentally in their metabolic stability, which has significant experimental implications.
| Feature | This compound (DAG Analog) | Phorbol 12-Myristate 13-Acetate (PMA) |
| Metabolism | Rapidly metabolized by cellular enzymes (DAG kinases/lipases).[4] | Not readily metabolized by the cell; it is a stable, persistent activator.[6] |
| Activation Profile | Induces a transient activation, more closely mimicking physiological signaling. | Induces a sustained and potent activation.[8] |
| Downregulation | Can cause downregulation with repeated or prolonged high-dose stimulation.[4] | A very potent inducer of PKC downregulation and degradation after prolonged exposure (e.g., >16 hours).[6][9] |
| Typical Use Case | Studying the acute, dynamic phases of PKC activation and physiological signaling events. | Achieving maximal, sustained PKC activation; often used as a positive control or to induce long-term differentiation or other cellular changes. |
Choosing between them depends on your experimental question. For studying the kinetics and maximal peak of activation, a DAG analog is often more appropriate. For inducing a strong, long-lasting phenotype mediated by PKC, PMA is the tool of choice.
Part 2: Experimental Design and Optimization
This section provides actionable strategies for designing robust experiments to pinpoint the optimal incubation time.
Q4: How do I determine the optimal concentration of this compound to use?
A4: The optimal concentration is highly dependent on your cell type, the specific PKC isoforms expressed, and cell density. Therefore, it is essential to perform a dose-response experiment before conducting a time-course.
A typical starting point for DAG analogs is in the range of 10-100 µM.[3][10] For example, 50 µM has been used effectively in myoblasts.[3][11]
To perform a dose-response experiment:
-
Seed your cells at a consistent density.
-
Prepare a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Treat the cells for a fixed, intermediate time point (e.g., 15-30 minutes).
-
Lyse the cells and measure PKC activation using your chosen method (e.g., Western blot for a phosphorylated downstream target like MARCKS or a pan-phospho-serine/threonine antibody against a specific PKC substrate).
-
The optimal concentration is the lowest dose that gives a maximal or near-maximal response. Using a concentration far above this point increases the risk of off-target effects and can accelerate downregulation.
Q5: What is the best strategy for determining the optimal incubation time?
A5: The gold-standard method is a time-course experiment . Once you have determined the optimal concentration from your dose-response study, you can investigate the temporal dynamics of activation.
Key considerations for a time-course experiment:
-
Time Points: Select a range of time points that capture both the rapid onset and the potential decline of the signal. A good starting range would be: 0, 2, 5, 10, 15, 30, 60, and 120 minutes.
-
Methodology: Treat parallel cultures of cells with the optimal concentration of this compound. At each specified time point, terminate the experiment by immediately washing the cells with ice-cold PBS and lysing them in buffer containing phosphatase and protease inhibitors.
-
Analysis: Analyze all samples from the time course simultaneously (e.g., on the same Western blot) to ensure comparability. Quantify the signal at each time point relative to the 0-minute control. The optimal incubation time corresponds to the peak of the activation signal.
Q6: What key factors influence the optimal incubation time?
A6: Several variables can shift the kinetics of PKC activation. Be mindful of these when designing your experiments and comparing your results to the literature.
| Factor | Influence on Incubation Time | Rationale |
| Cell Type | High | Different cell lines have varying levels of DAG kinase and lipase activity, which determines how quickly the DAG analog is metabolized.[4] They also express different complements of PKC isoforms. |
| DAG Concentration | Moderate | Higher concentrations may lead to a faster but potentially more transient peak due to rapid substrate depletion and/or initiation of negative feedback. Lower doses may produce a slower, broader peak.[12] |
| Temperature | High | All enzymatic reactions, including PKC activation and DAG metabolism, are temperature-dependent. Experiments should be conducted at a consistent temperature (typically 37°C) for reproducible results. |
| PKC Isoform | Moderate | While most cPKC and nPKC isoforms respond to DAG, their specific affinities and activation/translocation kinetics can vary slightly.[1] |
| Downstream Assay | High | The kinetics of your readout will dictate the optimal timing. PKC translocation to the membrane is a very early event (minutes). Phosphorylation of a direct substrate follows shortly after. A downstream functional response (e.g., gene expression) will occur much later (hours).[2][13] |
Part 3: Step-by-Step Protocols
Here are detailed methodologies for key experiments discussed in this guide.
Protocol 1: Preparation of this compound Stock Solution
Causality: this compound is a lipid and is insoluble in aqueous media. Proper solubilization in an organic solvent is critical for its effective delivery to cells in culture.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the solid in anhydrous DMSO.[3]
-
Example: To make a 10 mM stock, dissolve ~6.25 mg in 1 mL of DMSO.
-
-
Vortex vigorously to ensure complete dissolution. Gentle warming (up to 37°C) may be necessary.[2]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The solid form is stable for years, but the solution's stability should be considered shorter-term.[2]
Protocol 2: Time-Course Experiment via Western Blot
Self-Validation: This protocol includes a vehicle control at each time point (or at t=0 and the final time point) and a loading control (e.g., β-actin) to ensure that observed changes are due to the treatment and not experimental artifacts.
Materials:
-
Cultured cells seeded in 6-well plates
-
This compound stock solution
-
Complete culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-MARCKS)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells to reach 70-80% confluency on the day of the experiment. Use one well per time point, plus controls.
-
Starvation (Optional): If the pathway is sensitive to serum factors, serum-starve the cells for 4-16 hours prior to treatment.
-
Treatment:
-
Prepare working solutions of this compound in culture medium at the pre-determined optimal concentration. Also prepare a vehicle control medium.
-
For the 0-minute time point, immediately lyse the cells after adding the vehicle control medium.
-
For all other time points (e.g., 2, 5, 10, 30, 60 min), replace the medium with the DAG-containing medium and incubate at 37°C for the designated time.
-
-
Cell Lysis:
-
At the end of each incubation period, aspirate the medium.
-
Immediately wash the cell monolayer twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, collect the lysate into a pre-chilled microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody for the phosphorylated target overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for the loading control antibody.
-
-
Analysis: Quantify the band intensity for the phosphorylated protein at each time point. Normalize this value to the loading control. Plot the normalized intensity versus time to identify the peak of activation.
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PKC activation observed at any time point. | 1. DAG Degradation: Stock solution was improperly stored or subjected to multiple freeze-thaws. 2. Suboptimal Concentration: The dose used is too low for your specific cell type. 3. Assay Sensitivity: The antibody for your downstream target is not specific or sensitive enough. 4. PKC Isoform: The cell line may not express the DAG-sensitive PKC isoform required to phosphorylate your target of interest. | 1. Prepare a fresh stock solution of this compound. 2. Re-run a dose-response experiment with a wider concentration range. 3. Validate your antibody with a positive control (e.g., PMA treatment). Consider testing a different downstream target. 4. Verify the expression of conventional or novel PKC isoforms in your cell line via Western blot or RT-PCR. |
| Signal is weak or highly variable. | 1. Incomplete Solubilization: The DAG stock was not fully dissolved, leading to inconsistent final concentrations. 2. Cell Health/Density: Cells were unhealthy, dying, or seeded at inconsistent densities. 3. Lysis Buffer: Lack of phosphatase inhibitors in the lysis buffer allowed for rapid dephosphorylation of your target after lysis. | 1. Ensure the stock solution is clear. Gentle warming (37°C) and vortexing can help. 2. Ensure consistent cell culture practices. Use cells at a low passage number and consistent confluency. 3. Always use freshly prepared lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. |
| Activation is seen at early time points but rapidly disappears. | 1. Rapid DAG Metabolism: This is the expected kinetic profile in many cell types. Your peak may be very sharp and occur earlier than you tested. 2. PKC Downregulation: While less common for short incubations with DAG, very high concentrations could trigger early negative feedback. | 1. This is likely your optimal result. The "disappearance" confirms the transient nature of the signal. Perform a more detailed time course with earlier and more frequent time points (e.g., 1, 2, 3, 5, 10 minutes) to precisely map the peak. 2. Confirm you are using the lowest concentration that gives a maximal response from your dose-response experiment. |
References
-
Goel, G., Mak, P. A., De-Meng, C., Dub-Frer, M., & Wol-Gar, A. (2007). Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation. Journal of Biological Chemistry. [Link]
-
Martelli, A. M., Fiume, R., Ramazzotti, G., et al. (2017). A novel DAG-dependent mechanism links PKCa and Cyclin B1 regulating cell cycle progression. Oncotarget. [Link]
-
Gómez-Fernández, J. C., Corbalán-García, S., & Torrecillas, A. (2007). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology. [Link]
-
Shinomura, T., Asaoka, Y., Oka, M., Yoshida, K., & Nishizuka, Y. (1991). Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications. Proceedings of the National Academy of Sciences. [Link]
-
Kopec, W., Das, T., & Brogden, G. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences. [Link]
-
ResearchGate. (n.d.). Mechanism of DAG–PKC activation. ResearchGate. [Link]
-
YouTube. (2024). Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. YouTube. [Link]
-
An, P., Frolov, A., & Kissinger, C. R. (2014). Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. Molecular Pharmacology. [Link]
-
ResearchGate. (n.d.). Effect of Ca 2 , DAG, and PMA-induced down-regulation on PKC activity. ResearchGate. [Link]
-
Kikkawa, U. (2001). Pulse-Chase Analysis of Protein Kinase C. Springer Nature Experiments. [Link]
-
Koya, D., Haneda, M., & Kikkawa, R. (1999). d-Alpha-tocopherol prevents the hyperglycemia induced activation of diacylglycerol (DAG)-protein kinase C (PKC) pathway in vascular smooth muscle cell by an increase of DAG kinase activity. Diabetes Research and Clinical Practice. [Link]
-
MacIver, N. J., & Michalek, R. D. (2013). Protein kinase C signaling during T cell activation induces the endoplasmic reticulum stress response. Cellular Immunology. [Link]
-
Takekoshi, S., Kambayashi, Y., Nagata, H., et al. (1995). Activation of protein kinase C by oxidized diacylglycerols. Biochemical and Biophysical Research Communications. [Link]
-
ResearchGate. (2017). A novel DAG-dependent mechanism links PKCa and Cyclin B1 regulating cell cycle progression. ResearchGate. [Link]
-
Caloca, M. J., Delgado, P., & Alarcón, B. (2003). Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes. Molecular Biology of the Cell. [Link]
-
Reactome. (n.d.). DAG stimulates protein kinase C-delta. Reactome. [Link]
-
Bultynck, C., & Methner, C. (2013). Protein Kinase C: The “Masters” of Calcium and Lipid. Cold Spring Harbor Perspectives in Biology. [Link]
-
Konishi, H., Tanaka, M., & Kikkawa, U. (1997). Activation of protein kinase C by tyrosine phosphorylation in response to H2O2. Proceedings of the National Academy of Sciences. [Link]
-
Star Protocols. (2023). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. Cell. [Link]
-
Halet, G. (2012). The Dynamics of PKC-Induced Phosphorylation Triggered by Ca2+ Oscillations in Mouse Eggs. PLoS ONE. [Link]
-
Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology. [Link]
-
American Journal of Respiratory Cell and Molecular Biology. (2024). From Bench to Bytes: Computational Tools Illuminate DAG-Induced Negative Feedback in Gq-PLC Signaling, With PKC Isoforms as Tuning Knobs. ATSJournals. [Link]
-
Dickson, E. J., Jensen, J. B., & Hille, B. (2013). Quantitative properties and receptor reserve of the DAG and PKC branch of Gq-coupled receptor signaling. The Journal of General Physiology. [Link]
-
Larmet, Y., & Feltz, A. (1990). Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells. Journal of Physiology. [Link]
Sources
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel DAG-dependent mechanism links PKCa and Cyclin B1 regulating cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | DAG stimulates protein kinase C-delta [reactome.org]
- 8. Protein kinase C signaling during T cell activation induces the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Delivering 1,2-Dioleoyl-rac-glycerol to Live Cells
Welcome to the technical support center for the experimental use of 1,2-Dioleoyl-rac-glycerol (DOG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this lipophilic second messenger analog into live cells. Here, we will address common challenges, provide detailed troubleshooting guides, and offer step-by-step protocols to ensure the scientific integrity and reproducibility of your experiments.
Introduction to this compound (DOG)
This compound is a high-purity synthetic diacylglycerol (DAG) that mimics the endogenous second messenger, sn-1,2-diacylglycerol. It is a potent activator of conventional and novel isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways. Due to its lipophilic nature, effectively delivering DOG to its intracellular site of action presents several challenges. This guide will provide the expertise and field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: How should I prepare a stock solution of this compound?
A1: this compound is practically insoluble in aqueous solutions. Therefore, a stock solution must be prepared in an organic solvent. The most common solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol.[1][2]
-
Protocol for Stock Solution Preparation:
-
Allow the vial of DOG to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) by dissolving the DOG in anhydrous DMSO or ethanol.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may aid in this process.
-
Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Q2: What is the maximum final concentration of DMSO or ethanol that is safe for my cells?
A2: The cytotoxicity of organic solvents is cell-type dependent. It is crucial to determine the tolerance of your specific cell line. As a general guideline:
-
DMSO: The final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many cell lines tolerating up to 1%.[1] However, for sensitive or primary cells, it is highly recommended to keep the final DMSO concentration at or below 0.1%.[1]
-
Ethanol: Most cell lines can tolerate final ethanol concentrations up to 0.5% (v/v) for 24 hours with minimal loss of viability.[1] However, concentrations of 2.5% and higher can cause significant cytotoxicity.[1][3]
Always perform a vehicle control experiment by treating your cells with the same final concentration of the solvent used to deliver DOG.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation is a common issue due to the hydrophobic nature of DOG. Here are some strategies to mitigate this:
-
Pre-dilution in Serum-Free Medium: Before adding to your complete medium, first dilute the DOG stock solution in a small volume of serum-free medium. Vortex or gently pipet to mix, then add this to your cells.
-
Pluronic F-127: This non-ionic surfactant can be used to improve the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 (e.g., 10% in water) and add it to your medium to a final concentration of 0.02-0.1% before adding the DOG.
-
Complexation with Cyclodextrins: Methyl-β-cyclodextrin (MβCD) can encapsulate DOG, increasing its solubility in aqueous solutions.[4][5] See the detailed protocol below.
Q4: Should I serum-starve my cells before treating them with this compound?
A4: Yes, serum starvation is highly recommended. Serum contains various growth factors and lipids that can activate basal signaling pathways, including the PKC pathway.[6] Serum starvation synchronizes the cells in the G0/G1 phase of the cell cycle and reduces this background signaling, leading to a more robust and reproducible response to DOG.[6][7][8] A typical serum starvation protocol involves incubating the cells in a low-serum (0.5-1%) or serum-free medium for 12-24 hours before the experiment.[6][7]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low response to DOG treatment | 1. Degraded DOG: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Sub-optimal Concentration: The concentration of DOG is too low to elicit a response in your cell type. 3. Serum Interference: Components in the serum are masking the effect of DOG. 4. Ineffective Delivery: DOG is not reaching the intracellular environment. | 1. Prepare fresh aliquots of DOG from a new vial. 2. Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and endpoint. 3. Implement a serum starvation protocol for 12-24 hours prior to treatment.[6][7] 4. Try an alternative delivery method, such as complexing with methyl-β-cyclodextrin or formulating into lipid nanoparticles. |
| High background signal in control wells | 1. Solvent Cytotoxicity: The final concentration of DMSO or ethanol is too high for your cells. 2. Serum Activation: Basal PKC activity is high due to growth factors in the serum. 3. Contaminated Reagents: Contamination of cell culture medium or other reagents. | 1. Perform a dose-response curve for your solvent to determine the No Observed Adverse Effect Level (NOAEL). Keep the final solvent concentration below this level, ideally ≤0.1% for DMSO.[1] 2. Ensure you are performing serum starvation prior to the experiment.[6][7] 3. Use fresh, sterile reagents. |
| Inconsistent results between experiments | 1. Variable Cell Density: Inconsistent cell seeding density can lead to variability in cellular responses. 2. Precipitation of DOG: Inconsistent dissolution of DOG in the culture medium. 3. Passage Number of Cells: High passage number can lead to phenotypic drift and altered signaling responses. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare the DOG working solution fresh for each experiment and visually inspect for any precipitation before adding to the cells. 3. Use cells within a consistent and low passage number range. |
| Observed off-target effects | 1. Non-specific PKC Activation: DOG can activate multiple PKC isoforms. 2. Activation of other C1 domain-containing proteins: Other proteins besides PKC, such as RasGRPs and Munc13s, have C1 domains and can be activated by diacylglycerols.[9][10] | 1. Use isoform-specific PKC inhibitors to confirm the involvement of a particular isoform. 2. Use a complementary approach, such as siRNA-mediated knockdown of your target PKC isoform, to validate your findings. |
Experimental Protocols
Protocol 1: Delivery of this compound using a Solvent-Based Method
This protocol describes the standard method for delivering DOG to cultured cells using an organic solvent.
Materials:
-
This compound (DOG)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Cell culture medium (serum-free and complete)
-
Cultured cells
Procedure:
-
Prepare a 10 mg/mL stock solution of DOG in DMSO or ethanol as described in the FAQ section.
-
Determine the final working concentration of DOG based on literature or a preliminary dose-response experiment.
-
Prepare a working solution of DOG:
-
Immediately before use, dilute the stock solution in serum-free medium to an intermediate concentration. For example, to achieve a final concentration of 50 µM, you could prepare a 10X working solution (500 µM) in serum-free medium.
-
Vortex the working solution thoroughly to ensure it is well-mixed.
-
-
Treat the cells:
-
Aspirate the culture medium from your cells (which should have been serum-starved).
-
Add the appropriate volume of the DOG working solution to the complete cell culture medium to achieve the desired final concentration.
-
Add the DOG-containing medium to your cells.
-
For your vehicle control, add an equivalent volume of the solvent-containing serum-free medium (without DOG) to the complete medium.
-
-
Incubate the cells for the desired time period at 37°C in a CO2 incubator.
Protocol 2: Delivery of this compound using Methyl-β-Cyclodextrin (MβCD)
This method is an alternative for cells that are sensitive to organic solvents or when solubility issues persist.
Materials:
-
This compound (DOG)
-
Methyl-β-cyclodextrin (MβCD)
-
Ethanol
-
Sterile water or PBS
-
Cultured cells
Procedure:
-
Prepare a DOG-MβCD complex:
-
Dissolve DOG in a small amount of ethanol.
-
In a separate tube, dissolve MβCD in sterile water or PBS to create a concentrated solution (e.g., 10-20% w/v).
-
Slowly add the ethanolic solution of DOG to the MβCD solution while vortexing. The molar ratio of DOG to MβCD should be optimized, but a starting point is 1:10.
-
Stir the mixture at room temperature for at least 1 hour to allow for complex formation.
-
The resulting solution can be sterile-filtered through a 0.22 µm filter.
-
-
Treat the cells:
-
Dilute the DOG-MβCD complex in serum-free medium to the desired final concentration.
-
Treat your serum-starved cells as described in Protocol 1.
-
For your vehicle control, use a solution of MβCD without DOG.
-
Protocol 3: Validation of PKC Activation by Western Blotting for Phosphorylated MARCKS
Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a well-characterized substrate of PKC. Phosphorylation of MARCKS at Ser152/156 is a reliable indicator of PKC activation.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody against phospho-MARCKS (Ser152/156)
-
Primary antibody against total MARCKS
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates: After treatment with DOG, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Strip and re-probe: Strip the membrane and re-probe with an antibody against total MARCKS to confirm equal protein loading.
Visualization of Key Concepts
To further clarify the experimental workflows and underlying biological processes, the following diagrams are provided.
Signaling Pathway of DOG-Mediated PKC Activation
Caption: DOG activates PKC at the plasma membrane.
Experimental Workflow for DOG Delivery and Analysis
Caption: Workflow for DOG experiments.
References
- BenchChem. (2025). Application Notes and Protocols for the Formulation of Lipid Nanoparticles with 1,2-Distearoyl-rac-glycerol.
- BenchChem. (2025).
- Brose, N., & Rosenmund, C. (2002). Alternative cellular effectors of diacylglycerol and phorbol esters. Journal of Cell Science, 115(Pt 15), 2955–2956.
- Seras-Franzoso, J., et al. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Pharmaceutics, 13(10), 1649.
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Drug Delivery Systems.
- Morales-Cruz, M., et al. (2022). Lipomics: A Potential Carrier for the Intravenous Delivery of Lipophilic and Hydrophilic Drugs. Pharmaceutics, 14(8), 1651.
- United States Biological. (n.d.). MARCKS, phosphorylated (Ser158)
- Blumberg, P. M. (1991). Defining the human targets of phorbol ester and diacylglycerol. Molecular Carcinogenesis, 4(5), 339-344.
- Issandou, M., & Rozengurt, E. (1989). Diacylglycerols, unlike phorbol esters, do not induce homologous desensitization or down-regulation of protein kinase C in Swiss 3T3 cells.
- O'Brien, E., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 553–559.
-
ResearchGate. (n.d.). Regulation of MARCKS phosphorylation by PKC- in BON cells. Retrieved from [Link]
- Bazzi, M. D., & Nelsestuen, G. L. (1989). Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry, 28(24), 9317–9323.
-
ResearchGate. (2017, January 24). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
- Zhang, J., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Advanced Drug Delivery Reviews, 114-115, 154-169.
- Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 863.
-
Merck Millipore. (n.d.). Western Blotting Protocols. Retrieved from [Link]
- Endo, Y., et al. (1987). Effects of Phorbol Esters and a Diacylglycerol on Mouse Eggs: Inhibition of Fertilization and Modification of the Zona Pellucida. Developmental Biology, 119(1), 210-219.
-
ResearchGate. (2014, December 6). Serum starvation in cell line treatment?. Retrieved from [Link]
- Zeligo, D., et al. (2016). Interference of serum with lipoplex-cell interaction: modulation of intracellular processing. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(8), 1788–1797.
- de Almeida, J. C. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e057.
-
ResearchGate. (2023, July 9). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blotting for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
- Schöne, K., & Seitz, O. (2001). Lipophilic compounds in biotechnology--interactions with cells and technological problems. Journal of Biotechnology, 87(3), 187–203.
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Sercombe, L., et al. (2015).
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
- das Neves, J., et al. (2021). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Pharmaceutics, 13(9), 1421.
- Ang, J., et al. (2021). Screening in serum-derived medium reveals differential response to compounds targeting metabolism.
- Ang, J., et al. (2021). Screening in serum-derived medium reveals differential response to compounds targeting metabolism.
- Newton, A. C. (2018). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 19(12), 3845.
- Bosc, J., et al. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 121(48), 10896–10904.
- Valls-Lacalle, L., et al. (2023). Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. International Journal of Molecular Sciences, 24(19), 14899.
-
ResearchGate. (2022, March 25). How to complex cholesterol with methyl-beta-cyclodextrin?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. Retrieved from [Link]
- Uivarosi, V., et al. (2020).
- Hardie, R. C., et al. (2007). Membrane lipid modulations by methyl-β-cyclodextrin uncouple the Drosophila light-activated phospholipase C from TRP and TRPL channel gating. The Journal of Neuroscience, 27(26), 7169–7177.
- Koynova, R., & Caffrey, M. (1995). A comparative study of the effects of dimethylsulfoxide and glycerol on the bicontinuous cubic structure of hydrated monoolein and its phase behavior. The Journal of Physical Chemistry, 99(26), 10610–10617.
-
HiMedia Laboratories. (n.d.). β - Cyclodextrin. Retrieved from [Link]
- de Ménorval, M.-A., et al. (2012). Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells. PLoS ONE, 7(7), e41733.
- Google Patents. (n.d.). US5710268A - Process for the preparation of methylated cyclodextrin derivatives, and their use as solubilizers.
-
IHC WORLD. (n.d.). IHC Troubleshooting. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Diacylglycerols, unlike phorbol esters, do not induce homologous desensitization or down-regulation of protein kinase C in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Phospho-PKC Substrate Motif [(R/K)XpSX(R/K)] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Defining the human targets of phorbol ester and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental conditions for reproducible results with 1,2-Dioleoyl-rac-glycerol
Welcome to the technical support center for 1,2-Dioleoyl-rac-glycerol (DOG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving reproducible experimental results with this key signaling molecule. As a synthetic diacylglycerol (DAG) analog, this compound is a potent activator of Protein Kinase C (PKC) and a valuable tool for studying a multitude of cellular signaling pathways.[1][2] However, its lipophilic nature and potential for instability can present experimental challenges. This resource aims to address these issues head-on, ensuring the integrity and consistency of your research.
I. Understanding the Role of this compound in Cell Signaling
This compound mimics the endogenous second messenger sn-1,2-diacylglycerol, a critical component of cellular signal transduction.[1] Upon receptor activation at the cell surface, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane to activate conventional and novel isoforms of Protein Kinase C (PKC).[3] This activation initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1]
It is also important to recognize that DAG signaling is not limited to PKC activation. Diacylglycerol can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important lipid second messenger.[4] Furthermore, DAG can activate other proteins, such as Ras guanyl nucleotide-releasing proteins (RasGRPs) and some transient receptor potential (TRP) channels, highlighting the complexity of this signaling network.[5]
Caption: Simplified Protein Kinase C (PKC) signaling pathway initiated by an agonist and the generation of diacylglycerol (DAG).
II. Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent or unexpected experimental results when using this compound.
Question: Why am I observing variable or no response in my cells after treatment with this compound?
Answer: Inconsistent cellular responses to this compound can stem from several factors, ranging from reagent handling to the intricacies of cellular signaling pathways. Here are the primary aspects to consider for troubleshooting:[6]
1. Reagent Integrity and Preparation:
-
Storage: As a lipid with unsaturated fatty acid chains, this compound is susceptible to oxidation and hydrolysis.[6] Proper storage is critical for maintaining its biological activity. Long-term storage should be at -20°C or -80°C.[7][8]
-
Solubility: this compound is a highly hydrophobic lipid and requires an organic solvent for initial solubilization.[9] The choice of solvent and the final concentration in the cell culture medium are critical.
-
Recommended Solvents: High-quality, anhydrous Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) are suitable for preparing a concentrated stock solution.[2][9][10]
-
Solvent Concentration: The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. Always include a vehicle-only control in your experiments.[6]
-
-
Preparation of Working Solution: When diluting the stock solution into your aqueous experimental buffer or cell culture medium, proper mixing is crucial to form a uniform dispersion. Vortexing or gentle sonication may be necessary.[1]
2. Experimental Conditions:
-
Cell Health and Density: The physiological state of your cells can significantly impact their response to stimuli. Ensure that your cells are healthy, within a consistent passage number, and plated at a consistent density. Stressed or overly confluent cells may respond differently.[6]
-
Serum Concentration: Components in serum can sometimes interfere with the action of lipids. Consider reducing the serum concentration or using a serum-free medium during the experiment, if appropriate for your cell type.[6]
-
Concentration of this compound: The dose-response to DAG can be narrow. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. Concentrations used in published studies can serve as a starting point.[2][6]
3. Cellular Signaling Complexity:
-
PKC Isoform Expression: Different cell types express different isoforms of PKC, which can have varying sensitivities to DAG.
-
DAG Metabolism: As mentioned, cells can rapidly metabolize DAG to phosphatidic acid via DGKs, which can terminate the DAG signal or initiate a new signaling cascade.[4][11]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound should be stored at -20°C in its pure form.[8][12][13] For experimental use, prepare a stock solution in a high-quality organic solvent such as anhydrous DMSO, ethanol, or DMF.[2][6] Stock solutions should also be stored at -20°C and ideally used within a few weeks. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][6]
Q2: How do I properly solubilize this compound for my cell culture experiments?
A2: Due to its lipophilic nature, this compound has very poor solubility in aqueous buffers.[9] The recommended procedure is to first dissolve it in an organic solvent to make a concentrated stock solution (e.g., 10-20 mg/mL in DMSO or ethanol).[2][9][10] This stock solution can then be diluted directly into your cell culture medium to the final working concentration. It is crucial to mix the medium immediately and thoroughly after adding the stock solution to ensure a homogenous dispersion.
| Solvent | Reported Solubility |
| Dimethylformamide (DMF) | >20 mg/mL[2][9] |
| Ethanol | >30 mg/mL[2][9] |
| Dimethyl sulfoxide (DMSO) | >7 mg/mL[2][9] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[10] |
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for extended periods, as it may be unstable and prone to aggregation or hydrolysis.[9][14] Aqueous working solutions should be prepared fresh for each experiment.[9]
Q4: What are the primary stability concerns with this compound?
A4: The main stability concerns are oxidation of the unsaturated oleoyl chains and hydrolysis of the ester bonds.[6] Additionally, acyl migration from the sn-2 to the sn-1 and sn-3 positions can occur, particularly in the presence of acid or base, or at elevated temperatures, leading to the formation of 1,3-dioleoylglycerol.[15] To minimize these issues, store the compound at low temperatures (-20°C or below), protect it from light, and use it in a timely manner after preparing solutions.[15][16]
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid or as supplied by the manufacturer)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the solid in anhydrous DMSO or ethanol. For example, to prepare a 10 mM stock solution (Molecular Weight: 621.0 g/mol ), dissolve 6.21 mg in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be required.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: PKC Activation in Cultured Cells
Materials:
-
Cultured cells of interest
-
Cell culture medium (consider reduced serum or serum-free options)
-
10 mM this compound stock solution (from Protocol 1)
-
Vehicle control (anhydrous DMSO or ethanol)
-
Sterile PBS
Procedure:
-
Cell Plating: Plate cells at a consistent density and allow them to adhere and reach the desired confluency.
-
Cell Treatment: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Warm the cell culture medium to 37°C. c. Prepare the final working concentrations of this compound by diluting the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. Mix immediately and thoroughly.[6] d. Prepare a vehicle control by adding the same volume of DMSO to the medium.[6] e. Aspirate the old medium from the cells and wash once with sterile PBS. f. Add the medium containing this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period to observe the biological response.
-
Downstream Analysis: Proceed with your specific downstream assay to measure the effects of PKC activation (e.g., Western blotting for phosphorylated substrates, immunofluorescence, or functional assays).
Caption: A typical experimental workflow for using this compound (DOG) to activate PKC in cell culture.
V. References
-
PubMed.
-
Slideshare.
-
Cayman Chemical.
-
Blood.
-
PubMed.
-
PubMed.
-
Benchchem.
-
PMC - NIH.
-
Benchchem.
-
Benchchem.
-
ChemicalBook.
-
Cayman Chemical.
-
TargetMol.
-
PubMed.
-
NCBI Bookshelf - NIH.
-
Sigma-Aldrich.
-
ChemicalBook.
-
Sigma-Aldrich.
-
Benchchem.
-
Benchchem.
-
Pharmaffiliates.
-
BroadPharm.
-
PubMed.
-
Biomol.
-
Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound-13C3 | TargetMol [targetmol.com]
- 8. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, 2190-20-7 | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | 2442-61-7 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound CAS#: 2442-61-7 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 1,2-Dioleoyl-rac-glycerol and Phorbol Esters on Protein Kinase C
For researchers, scientists, and drug development professionals navigating the complexities of signal transduction, the choice of a Protein Kinase C (PKC) activator is a critical decision that can profoundly influence experimental outcomes. This guide provides an in-depth, objective comparison of two of the most widely used classes of PKC activators: the endogenous second messenger analog, 1,2-Dioleoyl-rac-glycerol (DOG), and the potent, naturally derived phorbol esters. By delving into their mechanisms of action, differential effects, and the experimental data that underpins our understanding, this guide aims to equip you with the knowledge to make informed decisions for your specific research applications.
The Central Role of PKC and its Activation
Protein Kinase C represents a family of serine/threonine kinases that are integral to a vast array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1] The activation of conventional and novel PKC isoforms is a tightly regulated process, critically dependent on the generation of the second messenger diacylglycerol (DAG) within the cell membrane. Both DOG and phorbol esters exert their effects by targeting the conserved C1 domain of these PKC isoforms, yet their interactions and the resulting cellular responses exhibit significant differences.[2]
Mechanism of Action: A Tale of Two Activators
At its core, the activation of conventional and novel PKC isoforms by both DOG and phorbol esters involves binding to the C1 domain, which triggers the translocation of PKC from the cytosol to the cell membrane.[2][3] This recruitment alleviates autoinhibition, leading to a conformational change that unleashes the kinase activity of PKC, allowing it to phosphorylate downstream target proteins.[2]
Caption: Simplified PKC signaling pathway.
This compound (DOG): The Physiological Mimic
As a synthetic analog of the endogenous DAG, DOG provides a means to study the transient and physiological dynamics of PKC signaling.[2] Its action is typically short-lived as it is susceptible to cellular metabolism, mirroring the natural, reversible activation of PKC in response to physiological stimuli.[2]
Phorbol Esters: The Potent and Persistent Activators
In contrast, phorbol esters, such as phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA), are powerful and stable analogs of DAG that are not readily metabolized.[2][3][4] This resistance to degradation leads to a sustained and often more robust activation of PKC, making them invaluable tools for investigating the long-term consequences of PKC activation.[2]
Head-to-Head Comparison: DOG vs. Phorbol Esters
| Feature | This compound (DOG) | Phorbol Esters (e.g., PMA/TPA) |
| Mechanism | Mimics endogenous DAG, binds to C1 domain of cPKCs and nPKCs.[2][5] | Potent DAG analog, binds to C1 domain of cPKCs and nPKCs.[2][6] |
| Potency | Typically active in the micromolar range.[7][8] | Active at nanomolar concentrations.[6] |
| Duration of Action | Transient, due to rapid cellular metabolism.[2] | Sustained, due to resistance to metabolic degradation.[2][3] |
| Reversibility | Activation is generally reversible.[9][10] | Can lead to irreversible membrane binding and constitutive activation.[9][11] |
| Downregulation | Less prone to causing long-term PKC downregulation.[12] | Chronic exposure leads to PKC downregulation via proteolysis.[3][13] |
| Isoform Specificity | Can show some preference for certain isoforms depending on the cellular context.[7][14] | Generally potent activators of a broad range of PKC isoforms. |
| Off-Target Effects | Can be metabolized into other signaling molecules. | Can activate other C1 domain-containing proteins (e.g., RasGRPs, Munc13s).[3][15] |
Deeper Dive into Efficacy and Cellular Responses
The seemingly subtle differences in the molecular interactions of DOG and phorbol esters with PKC translate into significant variations in their biological effects.
Binding Affinity and Activation Kinetics: Phorbol esters generally exhibit a higher binding affinity for the C1 domain of PKC compared to diacylglycerols.[16] This contributes to their higher potency. Furthermore, while both activators induce the translocation of PKC to the membrane, phorbol esters can promote an irreversible membrane association, leading to a constitutively active state of the kinase.[9][11] In contrast, the activation by DAG is typically a reversible process.[9][10]
Differential Effects on PKC Isoforms: While both classes of molecules activate conventional and novel PKC isoforms, there is evidence for differential effects. For instance, some studies suggest that certain PKC isoforms may exhibit a higher affinity for DAG analogs under specific cellular conditions.[7] Conversely, the potent and sustained activation by phorbol esters can lead to the downregulation of specific PKC isoforms through increased proteolysis, a phenomenon less pronounced with transient DAG stimulation.[12][13]
Beyond PKC: Off-Target Considerations: A crucial aspect for researchers to consider is the potential for off-target effects. Phorbol esters are known to bind to and activate other proteins that contain C1 domains, such as RasGRPs and Munc13s, which can lead to PKC-independent cellular responses.[3][15] While DOG also targets the C1 domain, its rapid metabolism can limit the extent of these off-target interactions. However, the metabolic products of DOG could potentially have their own biological activities.
Experimental Protocols for Comparative Efficacy Analysis
To empirically compare the efficacy of DOG and phorbol esters in a specific experimental system, a multi-pronged approach is recommended.
Caption: Workflow for comparing PKC activators.
PKC Translocation Assay via Western Blot
This protocol assesses the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of DOG or a phorbol ester (e.g., PMA) for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Western Blot Analysis:
-
Resuspend the membrane pellet in a suitable buffer.
-
Determine the protein concentration of both cytosolic and membrane fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with a primary antibody specific for the PKC isoform of interest.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Quantify band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions.[2]
-
In Vitro PKC Kinase Activity Assay
This assay directly measures the enzymatic activity of PKC.[17][18][19]
Methodology:
-
Immunoprecipitation (Optional): To measure the activity of a specific PKC isoform, immunoprecipitate the isoform from cell lysates using a specific antibody.[17]
-
Kinase Reaction:
-
Prepare a reaction mixture containing a PKC substrate (e.g., myelin basic protein or a specific peptide substrate), [γ-³²P]ATP, and the lipid activators (phosphatidylserine and either DOG or a phorbol ester).[17][19]
-
Add the cell lysate or immunoprecipitated PKC to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).[17][19]
-
-
Detection of Phosphorylation:
-
Stop the reaction and spot the mixture onto phosphocellulose paper.[19]
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.[19]
-
Quantify the incorporated radioactivity using a scintillation counter.[19]
-
Alternatively, the reaction products can be separated by SDS-PAGE, and the phosphorylated substrate can be visualized by autoradiography.[18]
-
Live-Cell Imaging with FRET-based Reporters
Fluorescence Resonance Energy Transfer (FRET)-based biosensors allow for the real-time visualization of PKC activity in living cells.[20]
Methodology:
-
Transfection: Transfect cells with a FRET-based PKC activity reporter (e.g., CKAR).[20]
-
Cell Imaging:
-
Plate the transfected cells on a suitable imaging dish.
-
Acquire baseline FRET images using a fluorescence microscope equipped for FRET imaging.
-
Stimulate the cells with DOG or a phorbol ester.
-
Continue to acquire FRET images to monitor the change in the FRET ratio over time, which corresponds to the level of PKC activity.[20]
-
-
Data Analysis: Analyze the changes in the FRET ratio to quantify the kinetics and magnitude of PKC activation in response to each activator.[20]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and phorbol esters as PKC activators is contingent on the specific research question.[2] DOG and other synthetic DAGs are the preferred tools for investigating the transient, physiological dynamics of PKC signaling.[2] Their rapid metabolism allows for the study of the immediate and reversible aspects of PKC activation.
Conversely, the high potency and sustained action of phorbol esters make them powerful instruments for elucidating the downstream consequences of prolonged PKC activation.[2] However, researchers must remain vigilant of their potential for off-target effects and the induction of PKC downregulation with chronic exposure. By carefully considering the distinct properties of these activators and employing the appropriate experimental protocols, researchers can effectively dissect the multifaceted roles of PKC in cellular physiology and disease.
References
-
12-O-Tetradecanoylphorbol-13-acetate. Wikipedia. [Link]
-
PMA (Phorbol myristate acetate) | NF-kB Activator. InvivoGen. [Link]
-
Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry. [Link]
-
Phorbol esters and neurotransmitter release: more than just protein kinase C? PMC. [Link]
-
Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation. The Journal of Biological Chemistry. [Link]
-
Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones. British Journal of Pharmacology. [Link]
-
New insights into the regulation of protein kinase C and novel phorbol ester receptors. The EMBO Journal. [Link]
-
Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. PubMed. [Link]
-
PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]
-
Diacylglycerol. Basic Neurochemistry. [Link]
-
Increased Membrane Affinity of the C1 Domain of Protein Kinase Cδ Compensates for the Lack of Involvement of Its C2 Domain in Membrane Recruitment. The Journal of Biological Chemistry. [Link]
-
Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. [Link]
-
A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. [Link]
-
Kinetic evidence that 1,2-diolein inhibits phorbol ester binding to protein kinase C via a competitive mechanism. Biochemical and Biophysical Research Communications. [Link]
-
Requirements for the Activation of Protein Kinase C: Comparison of the Molecular Geometries of Phorbol and Diacylglycerol. Journal of the American Chemical Society. [Link]
-
Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of Cell Biology. [Link]
-
Phorbol ester and 1,2-diolein are not fully equivalent activators of protein kinase C in respect to phosphorylation of membrane proteins in vitro. FEBS Letters. [Link]
-
Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C). Accounts of Chemical Research. [Link]
-
Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells. Methods in Molecular Biology. [Link]
-
Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release. Nature Communications. [Link]
-
Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes. Molecular Biology of the Cell. [Link]
-
A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production*. Journal of Biological Chemistry. [Link]
-
Evidence That Protein Kinase C Alpha Has Reduced Affinity Towards 1,2-dioctanoyl-sn-glycerol: The Effects of Lipid Activators on Phorbol Ester Binding and Kinase Activity. Journal of Neurochemistry. [Link]
-
alternative cellular effectors of diacylglycerol and phorbol esters. Journal of Cell Science. [Link]
-
Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation. The Journal of Biological Chemistry. [Link]
-
Phorbol ester induces a differential effect on the effector function of human allospecific cytotoxic T lymphocyte and natural killer clones. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. Immunological Reviews. [Link]
-
Effects of PKC [sn-1,2-dioctanoyl glycerol (DOG); 1 M] and PLC (carbachol). ResearchGate. [Link]
-
Phorbol ester effects on neurotransmission: interaction with neurotransmitters and calcium in smooth muscle. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Screening for Toxic Phorbol Esters in Jerky Pet Treat Products Using LC-MS. ResearchGate. [Link]
-
Phorbol ester-induced apoptosis and senescence in cancer cell models. Anti-cancer agents in medicinal chemistry. [Link]
-
Potency assays and biomarkers for cell-based advanced therapy medicinal products. Frontiers in Immunology. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Potency assays and biomarkers for cell-based advanced therapy medicinal products. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.mpg.de [pure.mpg.de]
- 16. Increased Membrane Affinity of the C1 Domain of Protein Kinase Cδ Compensates for the Lack of Involvement of Its C2 Domain in Membrane Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Kinase C Activation: Comparing 1,2-Dioleoyl-rac-glycerol and Other Diacylglycerol Analogs
For researchers navigating the complexities of cellular signaling, Protein Kinase C (PKC) represents a pivotal family of enzymes involved in a vast array of physiological processes, from cell proliferation and differentiation to apoptosis.[1][2] The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG).[1][3] In the laboratory setting, synthetic DAG analogs are indispensable tools for dissecting PKC-mediated signaling pathways. Among these, 1,2-Dioleoyl-rac-glycerol has been a long-standing staple. However, the expanding toolkit of DAG analogs, each with distinct physicochemical properties and biological activities, necessitates a deeper, comparative understanding to ensure the selection of the most appropriate tool for the research question at hand.
This guide provides an in-depth, objective comparison of this compound and other key DAG analogs, supported by experimental data and detailed methodologies. We will explore the nuances of their structure-activity relationships, isoform selectivity, and the practical implications for experimental design and data interpretation.
The Central Role of Diacylglycerol in PKC Activation
The canonical activation of conventional and novel PKC isoforms is a multi-step process initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and DAG, which remains embedded in the plasma membrane. For conventional PKCs (cPKCs), the initial rise in intracellular calcium induces their translocation from the cytosol to the plasma membrane. There, they bind to DAG, leading to a conformational change that relieves autoinhibition and activates the kinase domain. Novel PKCs (nPKCs) do not require calcium for their activation but are still dependent on DAG.[3][4]
Figure 2: Experimental Workflow for Comparing PKC Activators.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of a DAG analog to activate purified PKC enzyme. [5] Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide by the activated kinase. The amount of incorporated radioactivity is proportional to PKC activity. [5][6]Non-radioactive, ELISA-based kits are also commercially available. [7][8] Methodology:
-
Prepare Lipid Vesicles:
-
In a glass tube, combine the DAG analog and phosphatidylserine (PS) in chloroform at a desired molar ratio (e.g., 1:4). PS is a crucial cofactor for PKC activation.
-
Evaporate the solvent under a stream of nitrogen to create a thin lipid film.
-
Resuspend the film in kinase reaction buffer by sonication or vortexing to form small unilamellar vesicles. [1]2. Set up the Kinase Reaction:
-
On ice, combine the kinase reaction buffer, prepared lipid vesicles, a specific PKC substrate (e.g., a synthetic peptide or histone H1), purified PKC enzyme, and calcium (for cPKCs).
-
Include a negative control without the lipid vesicles to measure basal activity.
-
-
Initiate the Reaction:
-
Add [γ-³²P]ATP to start the reaction.
-
Incubate at 30°C for a predetermined time (e.g., 10-20 minutes). [4][6]4. Stop the Reaction and Quantify:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. [6] * Quantify the radioactivity on the paper using a scintillation counter.
-
Rationale: This cell-free system allows for a direct comparison of the intrinsic potency of different DAG analogs in activating a specific PKC isoform, independent of cellular factors like metabolism or membrane composition.
PKC Translocation Assay
This cell-based assay visualizes the activation of PKC by monitoring its movement from the cytosol to cellular membranes. [9] Principle: Upon activation, PKC translocates to the plasma membrane, perinuclear region, or other cellular compartments. This can be detected by immunofluorescence microscopy or by subcellular fractionation followed by Western blotting. [9][10] Methodology (Immunofluorescence):
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips to an appropriate confluency.
-
Treat the cells with different concentrations of the DAG analogs for various durations.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100 or saponin.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for the PKC isoform of interest.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI, if desired.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the change in subcellular localization of the PKC signal.
-
Rationale: This assay provides information on the efficacy of a DAG analog in a cellular context, taking into account its cell permeability and ability to interact with cellular membranes. It can also reveal potential differences in the subcellular targeting of PKC induced by different analogs. [11][9]
Making an Informed Decision: A Logical Approach
The selection of the most appropriate DAG analog is a critical decision that should be guided by the specific research objectives.
Figure 3: Logic for Selecting a DAG Analog.
-
To mimic transient, physiological PKC signaling: this compound (DOG) is a suitable choice due to its structural similarity to endogenous DAG and its rapid metabolism. [12]* For robust, sustained activation to study downstream pathways: Phorbol esters like PMA are unparalleled in their potency and stability, though their non-physiological nature must be considered in data interpretation. [13][14]* To dissect the function of a specific PKC isoform: Isoform-selective DAG-lactones are the most powerful tools, offering a level of specificity that cannot be achieved with other activators. [15][11]* For general cell-based assays and screening: OAG and DiC8 offer a good balance of cell permeability, ease of use, and effective PKC activation. [16][17] In conclusion, while this compound remains a valuable tool for studying PKC, the field has evolved to provide a diverse array of DAG analogs with distinct properties. A thorough understanding of these differences, coupled with rigorous experimental validation, is essential for researchers to confidently and accurately probe the intricate world of PKC signaling.
References
-
Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]
-
Jeffrey, A. M., & Liskamp, R. M. (1986). Computer modeling of the stereospecific binding of phorbol esters to protein kinase C. Proceedings of the National Academy of Sciences, 83(11), 3766-3770. Retrieved from [Link]
-
Bazzi, M. D., & Nelsestuen, G. L. (1989). Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry, 28(24), 9317-9323. Retrieved from [Link]
-
Bazzi, M. D., & Nelsestuen, G. L. (1989). Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry, 28(24), 9317–9323. Retrieved from [Link]
-
Newton, A. C. (2010). Protein Kinase C: Poised to Signal. American Journal of Physiology-Endocrinology and Metabolism, 298(3), E395-E402. Retrieved from [Link]
-
Merck. (n.d.). Protein Kinase C (PKC) Assay Kit. Retrieved from [Link]
-
Sando, J. J. (2001). Enzyme Assays for Protein Kinase C Activity. In Methods in Molecular Biology, vol. 163, pp. 249-256. Humana Press. Retrieved from [Link]
-
Marquez, V. E., Blumberg, P. M., & Kozikowski, A. P. (2003). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research, 36(6), 431-439. Retrieved from [Link]
-
Lee, J., et al. (2004). Conformationally constrained diacylglycerol (DAG) analogs: 4-C-hydroxyethyl-5-O-acyl-2,3-dideoxy-D-glyceropentono-1,4-lactone analogs as protein kinase C (PKC) ligands. Journal of Medicinal Chemistry, 47(27), 6736-6746. Retrieved from [Link]
-
Kedei, N., et al. (2007). Synthetic Caged DAG-lactones for Photochemically Controlled Activation of Protein Kinase C. Journal of the American Chemical Society, 129(44), 13582-13590. Retrieved from [Link]
-
Rosner, H., et al. (2003). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. Journal of Neurochemistry, 86(4), 845-858. Retrieved from [Link]
-
Malolanarasimhan, K., et al. (2007). Conformationally constrained analogues of diacylglycerol (DAG). 27. Modulation of membrane translocation of protein kinase C (PKC) isozymes alpha and delta by diacylglycerol lactones (DAG-lactones) containing rigid-rod acyl groups. Journal of Medicinal Chemistry, 50(5), 962-978. Retrieved from [Link]
-
Kedei, N., et al. (2004). Conformationally constrained analogues of diacylglycerol (DAG). 23. Hydrophobic ligand-protein interactions versus ligand-lipid interactions of DAG-lactones with protein kinase C (PK-C). Journal of Medicinal Chemistry, 47(21), 5061-5073. Retrieved from [Link]
-
Kvanta, A., et al. (1989). Human T cell activation by phorbol esters and diacylglycerol analogues. The Journal of Immunology, 143(5), 1537-1543. Retrieved from [Link]
-
Kedei, N., et al. (2011). Characterization of AJH-836, a diacylglycerol-lactone with selectivity for novel PKC isozymes. Journal of Biological Chemistry, 286(22), 19873-19882. Retrieved from [Link]
-
Madani, S., et al. (2001). Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. The Journal of biological chemistry, 276(38), 35503–35510. Retrieved from [Link]
-
Nacro, K., et al. (2000). Diacylglycerols with lipophilically equivalent branched acyl chains display high affinity for protein kinase C (PK-C). A direct measure of the effect of constraining the glycerol backbone in DAG lactones. Bioorganic & Medicinal Chemistry Letters, 10(7), 653-655. Retrieved from [Link]
-
Slater, S. J., et al. (1994). Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation. The Journal of Biological Chemistry, 269(25), 17160-17165. Retrieved from [Link]
-
Zheng, W., & Wang, Y. (1995). Lead Exposure Promotes Translocation of Protein Kinase C Activities in Rat Choroid Plexus in Vitro, but Not in Vivo. Toxicology and Applied Pharmacology, 135(2), 265-272. Retrieved from [Link]
-
Sánchez-Piñera, P., et al. (1999). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. The Biochemical journal, 337 ( Pt 3), 387–395. Retrieved from [Link]
-
Ron, D., & Kazanietz, M. G. (1999). Translocation assays of protein kinase C activation. Methods in Enzymology, 302, 250-261. Retrieved from [Link]
-
Sakamoto, K., et al. (2013). Diacylglycerol Promotes GLUT4 Translocation to the Cell Surface in a PKCε-dependent and PKCλ/ι and -ζ-independent Manner. Life Sciences, 93(12), 435-441. Retrieved from [Link]
-
Agranoff, B. W., et al. (1999). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
-
Weichhart, T., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 103233. Retrieved from [Link]
-
Stengl, M., & Zufall, F. (2019). The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels. Frontiers in Cellular Neuroscience, 13, 46. Retrieved from [Link]
-
Zechner, R., et al. (2017). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cell Metabolism, 25(4), 767-778. Retrieved from [Link]
-
Shulga, Y. V., et al. (2011). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 12(6), 3658-3676. Retrieved from [Link]
-
Wender, P. A., et al. (2003). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research, 36(6), 431-439. Retrieved from [Link]
-
Kim, H. Y., et al. (2020). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 21(18), 6861. Retrieved from [Link]
-
Baier, G., et al. (1999). Isoform-selectivity of PKC inhibitors acting at the regulatory and catalytic domain of mammalian PKC-alpha, -betaI, -delta, -eta and -zeta. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(5), 377-384. Retrieved from [Link]
-
Wender, P. A., et al. (2003). Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C). Accounts of chemical research, 36(6), 431–439. Retrieved from [Link]
-
Czech, M. P. (2017). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Journal of Lipid Research, 58(1), 1-11. Retrieved from [Link]
-
Rellin, L., et al. (2013). Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. Frontiers in Immunology, 4, 185. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Single Molecule Studies and Kinase Activity Measurements Reveal Regulatory Interactions between the Master Kinases Phosphoinositide-Dependent-Kinase-1 (PDK1), Protein Kinase B (AKT1/PKB) and Protein Kinase C (PKCα). bioRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. um.es [um.es]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Characterization of AJH-836, a diacylglycerol-lactone with selectivity for novel PKC isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating PKC Activation in Response to 1,2-Dioleoyl-rac-glycerol Treatment
For researchers, scientists, and drug development professionals, accurately validating the activation of Protein Kinase C (PKC) is a critical step in unraveling a multitude of cellular signaling pathways. 1,2-Dioleoyl-rac-glycerol (DAG), a synthetic analog of the endogenous second messenger, is a powerful tool for directly activating conventional (cPKC) and novel (nPKC) PKC isoforms.[1][2] However, simply treating cells with a known activator is insufficient; rigorous validation is essential to ensure that the observed downstream effects are indeed a consequence of PKC activation.
This guide provides an in-depth comparison of the primary methods for validating PKC activation, offering insights into the causality behind experimental choices and emphasizing self-validating systems. We will explore the nuances of Western blotting for downstream substrates, cellular redistribution assays, and direct in vitro kinase assays, providing the technical details necessary to generate robust and reliable data.
The Cornerstone of Activation: How this compound Activates PKC
Protein Kinase C activation is a sophisticated process that involves translocation and conformational changes.[3] In their inactive state, most PKC isoforms reside in the cytoplasm.[4] The activation cascade for cPKC and nPKC isoforms is initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] While IP3 triggers the release of intracellular calcium, DAG directly recruits PKC to the plasma membrane.[8]
This compound mimics the action of endogenous DAG.[9] Its insertion into the plasma membrane creates a binding site for the C1 domain of PKC.[3][9] This binding event, often in concert with elevated intracellular calcium for cPKC isoforms, induces a conformational change in the PKC enzyme. This change relieves autoinhibition, exposing the catalytic domain and enabling the phosphorylation of a wide array of downstream protein substrates on their serine and threonine residues.[3][8]
Method 1: Western Blotting for Phosphorylated Downstream Substrates
One of the most common and accessible methods for inferring PKC activation is to measure the phosphorylation of its known downstream substrates. Among these, the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a widely recognized and reliable indicator.[10][11]
Principle of the Assay
Upon activation, PKC phosphorylates MARCKS at specific serine residues.[11] This phosphorylation event can be detected using phospho-specific antibodies in a Western blot analysis. An increase in the phosphorylated MARCKS signal in response to this compound treatment provides strong evidence of PKC activation.[12]
Comparative Analysis
| Feature | Description |
| Throughput | Moderate. Multiple samples can be processed and run on a single gel. |
| Cost | Relatively low, primarily involving antibodies and basic lab reagents. |
| Expertise Required | Standard molecular biology skills (cell culture, protein extraction, Western blotting). |
| Directness of Measurement | Indirect. Measures a downstream event, not the kinase activity itself. |
| Potential for Artifacts | Other kinases can potentially phosphorylate MARCKS, although it is a major PKC substrate.[13] |
Experimental Protocol: Western Blot for Phospho-MARCKS
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the appropriate time. A time-course experiment is recommended to determine the peak phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated MARCKS (e.g., Phospho-MARCKS Ser152/156).[10][11] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the phospho-MARCKS bands and normalize to a loading control (e.g., GAPDH or total MARCKS).
Self-Validating Controls
-
Negative Control: A vehicle-treated (e.g., DMSO) sample to establish the basal level of MARCKS phosphorylation.
-
Positive Control: Treatment with a well-characterized PKC activator like Phorbol 12-Myristate 13-Acetate (PMA) to confirm that the signaling pathway is intact.[14]
-
Inhibitor Control: Pre-treatment with a broad-spectrum PKC inhibitor (e.g., Gö6983) before this compound treatment should abrogate the increase in MARCKS phosphorylation.[15]
Method 2: Cellular Redistribution Assays
A hallmark of PKC activation is its translocation from the cytoplasm to a cellular membrane (plasma membrane, Golgi, etc.).[3][4] This can be visualized using immunofluorescence or by employing fluorescently tagged PKC constructs.
Principle of the Assay
This method involves monitoring the subcellular localization of a specific PKC isoform. In unstimulated cells, the PKC isoform is diffusely localized in the cytoplasm. Upon treatment with this compound, the activated PKC translocates to the plasma membrane, resulting in a distinct change in its fluorescence pattern.[4]
Comparative Analysis
| Feature | Description |
| Throughput | Can be adapted for high-throughput screening using automated microscopy. |
| Cost | Moderate to high, depending on the imaging equipment and whether fluorescently tagged constructs need to be generated. |
| Expertise Required | Cell culture, transfection (if applicable), and fluorescence microscopy. |
| Directness of Measurement | More direct than Western blotting as it visualizes the activator's immediate effect on the kinase's location. |
| Potential for Artifacts | Overexpression of fluorescently tagged PKC can sometimes lead to non-physiological localization. |
Experimental Protocol: PKC Redistribution Assay
-
Cell Preparation: Cells can be transiently or stably transfected with a vector expressing a PKC isoform fused to a fluorescent protein (e.g., PKCε-EGFP).[4] Alternatively, endogenous PKC can be visualized by immunofluorescence.
-
Treatment: Seed cells on coverslips or in imaging-compatible plates. Treat with this compound.
-
Fixation and Staining (for Immunofluorescence): Fix cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking buffer. Incubate with a primary antibody against the PKC isoform of interest, followed by a fluorescently-labeled secondary antibody.[1]
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Data Analysis: Quantify the change in localization. This can be done by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm or by using specialized software to analyze the texture of the fluorescence signal.[4]
Self-Validating Controls
-
Untreated Control: To visualize the basal, non-activated localization of the PKC isoform.
-
Time-Lapse Imaging: To observe the dynamics of translocation in real-time upon addition of the activator.
-
Quantification: Ensure a statistically significant number of cells are analyzed to confirm the observed trend.
Method 3: In Vitro Kinase Assays
For the most direct and quantitative assessment of PKC activation, an in vitro kinase assay is the gold standard. This method directly measures the enzymatic activity of PKC isolated from treated cells.
Principle of the Assay
PKC is immunoprecipitated from cell lysates. The ability of the isolated PKC to phosphorylate a specific substrate peptide in the presence of ATP is then measured.[16] The amount of phosphorylation is directly proportional to the activity of the kinase.[17]
Comparative Analysis
| Feature | Description |
| Throughput | Low to moderate. Can be adapted to a 96-well plate format. |
| Cost | High, especially if using radioactive ATP. Non-radioactive kits are available but can also be costly.[18][19] |
| Expertise Required | High. Requires experience with immunoprecipitation and kinase assays. Careful handling is required if using radioactivity. |
| Directness of Measurement | The most direct method for measuring enzymatic activity. |
| Potential for Artifacts | In vitro conditions may not perfectly replicate the cellular environment. Co-immunoprecipitation of other kinases is a possibility. |
Experimental Protocol: In Vitro PKC Kinase Assay
-
Cell Treatment and Lysis: Treat and lyse cells as described for Western blotting.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the PKC isoform of interest overnight. Add protein A/G beads to pull down the antibody-PKC complex.[17]
-
Kinase Reaction: Wash the immunoprecipitated complex extensively. Resuspend the beads in a kinase reaction buffer containing a PKC substrate peptide and ATP (often [γ-³²P]ATP).[18]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[17][18]
-
Detection: Stop the reaction. For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[18] For non-radioactive assays, detection is often based on a phospho-specific antibody in an ELISA-like format.[19]
-
Data Analysis: Compare the kinase activity in samples from this compound-treated cells to that of untreated cells.
Self-Validating Controls
-
No Enzyme Control: A reaction mixture without the immunoprecipitated PKC to control for background signal.
-
No Substrate Control: A reaction mixture without the substrate peptide to ensure the signal is substrate-dependent.
-
Inhibitor Control: Including a PKC inhibitor in the kinase reaction should abolish the activity.[17]
Summary of Methodologies
| Method | Principle | Pros | Cons |
| Western Blotting for pMARCKS | Measures phosphorylation of a downstream substrate | Accessible, relatively low cost, moderate throughput | Indirect, potential for off-target kinase effects |
| Cellular Redistribution Assay | Visualizes translocation of PKC to the membrane | Visually intuitive, provides spatial information, high-throughput potential | Can be artifact-prone with overexpression, requires specialized imaging equipment |
| In Vitro Kinase Assay | Directly measures the enzymatic activity of isolated PKC | Most direct and quantitative method | Technically demanding, higher cost, lower throughput |
Visualizing the Pathways and Workflows
Caption: PKC Activation by this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. 1,2-Dilauroyl-sn-glycerol - Echelon Biosciences [echelon-inc.com]
- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Protein Kinase Cε–Dependent MARCKS Phosphorylation in Neonatal and Adult Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKC phosphorylates MARCKS Ser159 not only directly but also through RhoA/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. abcam.co.jp [abcam.co.jp]
A Senior Application Scientist's Guide to Selecting the Right Diacylglycerol Analog for In Vitro Studies: 1,2-Dioleoyl-rac-glycerol vs. 1,2-dioctanoyl-sn-glycerol
For researchers navigating the intricate web of cellular signaling, diacylglycerols (DAGs) are indispensable tools. As pivotal second messengers, they orchestrate a vast array of physiological processes primarily through the activation of Protein Kinase C (PKC) and other C1 domain-containing proteins.[1][2] The choice of a synthetic DAG analog for in vitro studies is a critical decision that can profoundly influence experimental outcomes. This guide provides an in-depth comparison of two commonly used DAG analogs: the long-chain, unsaturated 1,2-Dioleoyl-rac-glycerol (DOG) and the short-chain, saturated 1,2-dioctanoyl-sn-glycerol (often referred to as diC8 or DOG, which can be confusing, so we will refer to it as Di-C8-DAG for clarity).
We will dissect their physicochemical differences, explore the nuances of their biological activities, and provide field-proven protocols to empower you to make an informed selection for your specific research needs.
Physicochemical Properties: The Foundation of Function
The stark differences in the fatty acid composition of DOG and Di-C8-DAG are the primary determinants of their distinct physical behaviors and, consequently, their utility in different experimental contexts. DOG possesses two long (18-carbon), unsaturated oleic acid chains, whereas Di-C8-DAG features two short (8-carbon), saturated octanoic acid chains.[3][4]
| Property | This compound (DOG) | 1,2-dioctanoyl-sn-glycerol (Di-C8-DAG) | Rationale & Implications for Researchers |
| Molecular Formula | C₃₉H₇₂O₅[5] | C₁₉H₃₆O₅[3] | The larger size of DOG contributes to its lower aqueous solubility and cell permeability. |
| Molecular Weight | ~621.0 g/mol [4][5] | ~344.5 g/mol [3][6] | A lower molecular weight generally facilitates easier passage across the cell membrane. |
| Acyl Chains | Two C18:1 (oleic acid) chains | Two C8:0 (octanoic acid) chains | This is the key differentiator. The short, saturated chains of Di-C8-DAG make it significantly more water-soluble and cell-permeable than the long, unsaturated, and highly lipophilic chains of DOG. |
| Chirality | rac- (racemic mixture of sn-1,2 and sn-2,3)[5] | sn- (stereospecific sn-1,2 isomer)[3] | Endogenous signaling relies on the sn-1,2 isomer.[7] Di-C8-DAG is a more faithful mimic of the natural activator. The rac- mixture of DOG contains only 50% of the biologically active isomer. |
| Appearance | Colorless oil or waxy solid[8] | Oil | Physical state at room temperature can influence ease of handling and weighing. |
| Solubility | Soluble in DMF (~10 mg/ml), Ethanol (~10 mg/ml)[5] | Soluble in DMF (>20 mg/ml), Ethanol (>30 mg/ml), DMSO (>7 mg/ml)[6][9] | Di-C8-DAG offers greater flexibility in solvent choice and allows for higher concentration stock solutions. Its enhanced aqueous dispersibility is a major advantage for cell-based assays. |
| Cell Permeability | Low / Slow | High / Rapid[6] | Di-C8-DAG rapidly enters cells to activate intracellular targets. DOG's entry is slower, and it tends to intercalate into the plasma membrane, potentially leading to longer-lasting but less direct intracellular effects. |
Biological Activity & Mechanism of Action: A Tale of Two Activators
Both DOG and Di-C8-DAG function primarily by binding to the C1 domain of target proteins, most notably the conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1][7][10] This binding event recruits the kinase to the cell membrane, relieves autoinhibition, and initiates a downstream phosphorylation cascade.[11][12]
Caption: Canonical PKC activation pathway initiated by diacylglycerol analogs.
Key Differences in Biological Impact:
-
Potency and Specificity: The activation of PKC is highly specific, requiring both carbonyl moieties of the oxygen esters and the 3-hydroxyl group of the glycerol backbone.[13] While both analogs activate PKC, their affinities for different isoforms can vary. For example, studies in living cells using a DOG analog have shown that PKCε has a higher binding affinity for DAGs than the classical PKCα.[14][15][16] This suggests that the choice of analog could preferentially activate certain PKC-driven pathways. The stereospecific sn-1,2 configuration of Di-C8-DAG makes it a more precise tool for activating pathways that are strictly dependent on this natural isomer.[7]
-
Duration and Nature of the Signal: The short acyl chains of Di-C8-DAG make it a better substrate for endogenous enzymes like DAG kinases, which phosphorylate DAG to phosphatidic acid, thereby terminating the signal.[2] This results in a more transient activation of PKC, closely mimicking the rapid, controlled signaling bursts seen in cells. Conversely, the bulky oleoyl chains of DOG are metabolized more slowly, leading to a sustained activation of PKC. This can be advantageous for studying long-term effects but may also lead to non-physiological outcomes like PKC downregulation.[17]
-
Beyond PKC: It is crucial to remember that PKC is not the only cellular target. Other proteins containing C1 domains, such as RasGRPs (guanine nucleotide exchange factors for Ras), chimaerins (Rac-GTPase-activating proteins), and Munc13s (involved in vesicle priming), are also activated by DAGs.[2][18][19] There is evidence that different DAG analogs can have distinct, even antagonistic, effects on other targets like TRP ion channels, independent of PKC activation.[20] Therefore, attributing an observed cellular effect solely to PKC activation without further validation can be misleading.
Practical Guide: Experimental Design and Protocols
Your choice between DOG and Di-C8-DAG should be guided by your experimental question.
| Experimental Goal | Recommended Analog | Rationale |
| Mimicking rapid, physiological signaling | 1,2-dioctanoyl-sn-glycerol (Di-C8-DAG) | High cell permeability and faster metabolism provide a transient, more physiological stimulus. |
| Studying long-term effects or achieving sustained activation | This compound (DOG) | Slower metabolism leads to prolonged PKC activation. |
| Maximizing aqueous solubility and ease of use | 1,2-dioctanoyl-sn-glycerol (Di-C8-DAG) | Superior solubility in common lab solvents and better dispersibility in aqueous media. |
| Investigating stereospecific protein-lipid interactions | 1,2-dioctanoyl-sn-glycerol (Di-C8-DAG) | Provides the pure, biologically active sn-1,2 isomer. |
| Targeting membrane-proximal events | This compound (DOG) | Its high lipophilicity ensures it primarily partitions into and acts within the lipid bilayer. |
Protocol 1: Preparation of Stock and Working Solutions
Causality: Lipids like DOG and Di-C8-DAG are prone to degradation and have poor solubility in aqueous media.[21] Proper preparation of a concentrated stock in an organic solvent is essential for accurate and reproducible dosing in cell culture. The final concentration of the organic solvent in the cell culture medium must be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[18]
Materials:
-
This compound (DOG) or 1,2-dioctanoyl-sn-glycerol (Di-C8-DAG)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Warm to Room Temperature: Allow the vial of the DAG analog to warm completely to room temperature before opening to prevent condensation.
-
Prepare Stock Solution: Dissolve the lipid in anhydrous DMSO or ethanol to create a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly. Gentle warming (up to 37°C) may be required to ensure complete dissolution, especially for DOG.[1]
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the lipid. Store aliquots at -20°C or below, protected from light.
-
Prepare Working Solution: Immediately before use, dilute the stock solution into pre-warmed, serum-free medium to the desired final concentration. Vortex vigorously to ensure the lipid is finely dispersed. This final dilution should be added to the cells promptly, as DAG analogs can be unstable in aqueous solutions.
Critical Note: Always perform a dose-response experiment for your specific cell line and endpoint. Effective concentrations can range from 5 µM to over 60 µM.[17][18]
Protocol 2: In Vitro PKC Activity Assay (Purified Enzyme)
Causality: This assay directly measures the ability of a DAG analog to activate a purified PKC enzyme by quantifying the phosphorylation of a known substrate. It requires the creation of lipid vesicles containing phosphatidylserine (PS), a crucial cofactor for PKC membrane anchoring and activation.[11][12]
Caption: Experimental workflow for an in vitro PKC activity assay.
Procedure:
-
Prepare Lipid Vesicles: a. In a glass tube, combine your DAG analog (e.g., Di-C8-DAG) and phosphatidylserine (PS) in chloroform at a desired molar ratio (e.g., 1:4).[1] b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the bottom of the tube. c. Resuspend the film in a kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.[1]
-
Set up the Kinase Reaction: a. On ice, combine the kinase reaction buffer, the prepared lipid vesicles, a specific PKC substrate (e.g., a peptide substrate), and the purified PKC enzyme in a microcentrifuge tube. b. Prepare a negative control reaction without the lipid vesicles to measure basal activity.
-
Initiate the Reaction: a. Add [γ-³²P]ATP to the reaction mixture. b. Incubate at 30°C for a predetermined time (e.g., 5-10 minutes).
-
Stop and Quantify: a. Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. b. Wash the paper to remove unincorporated [γ-³²P]ATP. c. Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. The activity is proportional to the incorporated radioactivity.
Final Recommendations
The choice between this compound and 1,2-dioctanoyl-sn-glycerol is not a matter of one being universally "better," but rather which is "fitter" for the experimental purpose.
-
1,2-dioctanoyl-sn-glycerol (Di-C8-DAG) is the superior choice for most cell-based applications where mimicking a rapid, physiological, and specific signaling event is paramount. Its high cell permeability, stereospecificity, and faster metabolism provide a clean, transient signal that is less likely to induce secondary, non-physiological effects.
-
This compound (DOG) finds its niche in studies requiring sustained, long-term activation of PKC or in biophysical assays where its lipophilic nature is leveraged to study interactions within the lipid membrane. Researchers using DOG must be mindful of its racemic nature and slower kinetics.
Ultimately, the principles of scientific integrity demand that researchers understand the inherent properties of their tools. By carefully considering the data and protocols presented in this guide, you can design more precise, reproducible, and insightful experiments to unravel the complexities of DAG-mediated signaling.
References
- BenchChem. Application Notes and Protocols for Protein Kinase C Activation using 1,2-Diheptadecanoyl-rac-glycerol.
- BenchChem. Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols.
- BenchChem. Application Notes: In Vitro Activation of Protein Kinase C (PKC) with 1,2-Didecanoylglycerol.
-
Stengl M. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels. Frontiers in Cellular Neuroscience. 2017. Available from: [Link].
-
Ganong BR, Loomis CR, Hannun YA, Bell RM. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Proceedings of the National Academy of Sciences. 1986;83(5):1184-1188. Available from: [Link].
- BenchChem. Technical Support Center: Optimizing 1,2-Didecanoylglycerol Experiments.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 148879, 1,2-Dioctanoyl-sn-glycerol. Available from: [Link].
-
Wagner J, von Wichert G, van den Boom M, et al. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of Cell Biology. 2001;155(7):1143-1154. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24779244, 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. Available from: [Link].
-
MySkinRecipes. 1,2-Dioctanoyl-sn-glycerol. Available from: [Link].
-
Star Protocols. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. Available from: [Link].
-
Rösner H, Vacun G. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology. 1999;78(10):698-706. Available from: [Link].
-
Badwey JA, Robinson JM, Curnutte JT, Karnovsky ML. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein. The Journal of Biological Chemistry. 1989;264(34):20676-20682. Available from: [Link].
- BenchChem. The Physicochemical Properties and Biological Roles of 1,2-Distearoyl-rac-glycerol: A Technical Guide.
-
Ninomiya Y, Omori K, Onishi K, et al. Diacylglycerol Promotes GLUT4 Translocation to the Cell Surface in a PKCε-dependent and PKCλ/ι and -ζ-independent Manner. Biological & Pharmaceutical Bulletin. 2013;36(10):1559-1567. Available from: [Link].
-
ResearchGate. Role of diacylglycerol (DAG) in PA-mediated lipotoxicity in AC-16 cells. Available from: [Link].
-
Kolczynska K, Loza-Valdes A, Zbiec-Piekarska R, et al. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences. 2020;77(16):3081-3096. Available from: [Link].
-
Frank JA, Moroni M, Moshourab R, et al. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release. Nature Communications. 2018;9(1):3789. Available from: [Link].
- BenchChem. Application Notes: Utilizing 1-Oleoyl-2-linoleoyl-sn-glycerol in Protein Kinase C Assays.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9543716, 1,2-Dioleoyl-Sn-Glycerol. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23702460, 1,2-dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt. Available from: [Link].
-
ResearchGate. Differential DAG binding affinity of PKCα and PKCε in living cells. Available from: [Link].
-
Luo B, Regier DS, Prescott SM, Topham MK. Association of diacylglycerol kinase ζ with protein kinase C α. The Journal of Cell Biology. 2003;161(5):917-926. Available from: [Link].
-
Wagner J, von Wichert G, van den Boom M, et al. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of Cell Biology. 2001;155(7):1143-1154. Available from: [Link].
-
Kook PH, Grest P, Rauser E, et al. Evaluation of 1,2-O-dilauryl-rac-glycero glutaric acid-(6′-methylresorufin) ester (DGGR) and 1,2-diglyceride lipase assays in dogs with naturally occurring hypercortisolism. Journal of Veterinary Diagnostic Investigation. 2021;33(5):817-824. Available from: [Link].
-
Oppliger S, Septiem J, Giraud-Clé-M, et al. The 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) lipase assay in cats and dogs is not specific for pancreatic lipase. Veterinary Clinical Pathology. 2020;49(4):607-613. Available from: [Link].
-
Graca R, Messerknecht-Drayss M, Grest P, et al. Agreement of serum Spec cPL with the 1,2-o-dilauryl-rac-glycero glutaric acid-(6'-methylresorufin) ester (DGGR) lipase assay and with pancreatic ultrasonography in dogs with suspected pancreatitis. Journal of Veterinary Internal Medicine. 2014;28(3):863-870. Available from: [Link].
-
Kook PH, Grest P, Rauser E, et al. Evaluation of 1,2-O-dilauryl-rac-glycero glutaric acid-(6'-methylresorufin) ester (DGGR) and 1,2-diglyceride lipase assays in dogs with naturally occurring hypercortisolism. Journal of Veterinary Diagnostic Investigation. 2021;33(5):817-824. Available from: [Link].
-
Zulauf M, Kook PH, Rentsch KM, et al. Accuracy of 1,2-o-Dilauryl-rac-glycero-3-glutaric Acid-(6'-methylresorufin) Ester (DGGR)-Lipase to Predict Canine Pancreas-Specific Lipase (cPL) and Diagnostic Accuracy of Both Tests for Canine Acute Pancreatitis. Veterinary Sciences. 2022;9(4):177. Available from: [Link].
-
Martinez MN, Amidon GL. Drug solubility classification in the dog. Journal of Veterinary Pharmacology and Therapeutics. 2012;35(6):521-532. Available from: [Link].
- BenchChem. TK-112690 solubility and stability in cell culture media.
-
Russell KA, Gibson T, Chong A, et al. Isolation and Characterization of Canine Adipose-Derived Mesenchymal Stromal Cells: Considerations in Translation from Laboratory to Clinic. Cells. 2024;13(20):1825. Available from: [Link].
-
Lim J, Kim J, Kim H, et al. Isolation and characterization of primary canine lens epithelial cells. Molecular Vision. 2016;22:1159-1168. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dioctanoyl-sn-glycerol | C19H36O5 | CID 148879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dioleoyl-Sn-Glycerol | C39H72O5 | CID 9543716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 2442-61-7 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
A Researcher's Guide to 1,2-Dioleoyl-rac-glycerol: Unraveling Specificity for Conventional vs. Novel PKC Isozymes
For researchers navigating the intricate web of cellular signaling, Protein Kinase C (PKC) represents a family of critical regulators and promising therapeutic targets. The activation of its conventional (cPKC) and novel (nPKC) members by the second messenger diacylglycerol (DAG) is a pivotal event. 1,2-Dioleoyl-rac-glycerol (DOG), a stable and cell-permeable synthetic DAG analog, has become an indispensable tool for probing these pathways. However, a nuanced understanding of its specificity—or lack thereof—is paramount for the accurate interpretation of experimental results.
This guide provides an in-depth comparison of the interaction of DOG with conventional and novel PKC isozymes. We will move beyond a simple product description to explore the structural underpinnings of these interactions, present available experimental data, and provide detailed protocols for you to assess this specificity in your own research.
The Architectural Divide: Conventional vs. Novel PKC Isozymes
The PKC family is broadly categorized based on its activation requirements, which are dictated by the structure of their regulatory domains.[1][2]
-
Conventional PKCs (cPKCs): Comprising isoforms α, βI, βII, and γ, their activation is a two-factor authentication process requiring both calcium (Ca²⁺) and DAG.[1] This is due to the presence of two key regulatory domains: a Ca²⁺-binding C2 domain and tandem DAG-binding C1 domains (C1A and C1B).
-
Novel PKCs (nPKCs): This group, which includes isoforms δ, ε, η, and θ, is regulated by DAG but is independent of Ca²⁺.[1] While they possess the DAG-binding C1 domains, their C2 domains are "novel" and do not bind Ca²⁺ in a manner that influences their activation.
This fundamental difference in cofactor requirement is the first layer of specificity and has profound implications for how these enzymes are activated in response to cellular signals and experimental stimuli like DOG.
The Heart of the Matter: The C1 Domain and DAG Recognition
The C1 domain is the direct binding site for DAG and its synthetic analogs.[1][2] The binding of DAG to the C1 domain induces a conformational change that relieves the autoinhibition of the kinase's catalytic domain, leading to its activation. While both cPKCs and nPKCs possess C1 domains, subtle but critical structural differences may influence their affinity for various DAG species, including DOG.
Research into the structural basis for these differences has identified a key residue within the C1B domain that acts as a "switch" for DAG sensitivity. In conventional PKCs, this position is typically occupied by a tyrosine residue, whereas in novel PKCs, it is an invariant tryptophan. This single amino acid substitution is thought to contribute to the higher affinity of nPKC C1 domains for DAG-containing membranes.
Below is a diagram illustrating the generalized activation mechanism of conventional and novel PKCs.
Caption: Generalized activation pathways for conventional and novel PKC isozymes by this compound.
Assessing Specificity: A Look at the Data
While this compound is widely used as a general PKC activator, comprehensive, head-to-head comparisons of its potency across a wide range of individual conventional and novel isoforms are not extensively documented in a single study. However, we can synthesize findings from various reports to build a picture of its activity.
It's important to note that "this compound" is a racemic mixture. The biologically active component is the sn-1,2-enantiomer, which mimics the endogenous second messenger.
| Parameter | Conventional PKCs (e.g., PKCα, β, γ) | Novel PKCs (e.g., PKCδ, ε, θ) |
| Primary Activator | This compound (DOG) | This compound (DOG) |
| Cofactor Requirement | Ca²⁺ and Phosphatidylserine (PS) | Phosphatidylserine (PS) |
| Reported EC₅₀ for sn-1,2-Dioleoylglycerol * | ~1-5 µM (for mixed isoforms) | ~1-5 µM (for mixed isoforms) |
| Key Structural Determinant | C1A and C1B domains (with Tyr in C1B) | C1A and C1B domains (with Trp in C1B) |
| Activation Hallmark | Translocation from cytosol to plasma membrane | Translocation from cytosol to various membranes (e.g., Golgi, plasma membrane) |
Note: The EC₅₀ value is for the active stereoisomer, sn-1,2-Dioleoylglycerol, and is reported for mixed PKC isoforms. This should be considered an approximate effective concentration range, and isoform-specific potencies may vary.
The available data suggests that while DOG can activate both classes of PKC, the cellular context and the presence of Ca²⁺ are critical determinants of which isoforms are ultimately activated.
Experimental Protocols for Determining Specificity
To empower researchers to directly assess the specificity of this compound in their systems, we provide the following detailed, self-validating experimental protocols.
In Vitro Kinase Assay: Measuring Direct Activation
This assay directly measures the enzymatic activity of purified PKC isoforms in a controlled environment, allowing for a direct comparison of DOG's potency.
Caption: Workflow for a cellular PKC translocation assay.
Methodology:
-
Cell Preparation:
-
Transfect your cell line of interest (e.g., HEK293, HeLa) with expression vectors encoding PKC isoforms fused to a fluorescent protein (e.g., GFP-PKCα and GFP-PKCδ).
-
Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.
-
-
Live-Cell Imaging:
-
Mount the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber to maintain temperature, CO₂, and humidity.
-
Acquire baseline images of the cells, noting the predominantly cytosolic localization of the GFP-PKC fusion proteins.
-
-
Stimulation and Time-Lapse Microscopy:
-
Add this compound to the cell culture medium at the desired final concentration (a starting point could be 10-50 µM).
-
Immediately begin acquiring a time-lapse series of images to capture the translocation of the GFP-PKC from the cytosol to the plasma membrane (for cPKCs) or other cellular compartments like the Golgi apparatus (often observed for nPKCs).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
-
Compare the kinetics and magnitude of translocation between the conventional and novel PKC isoforms in response to DOG. A faster and more robust translocation at a given DOG concentration indicates a higher sensitivity.
-
Conclusion: An Indispensable Tool Requiring Careful Interpretation
This compound is a powerful and effective activator of both conventional and novel PKC isozymes. While it may not be a highly specific pharmacological tool to distinguish between individual isoforms in a mixed cellular environment, its utility in reconstituting PKC activation in vitro and robustly stimulating DAG-dependent pathways in cells is undeniable.
The key to leveraging DOG effectively lies in understanding the fundamental biological differences between the PKC classes. The absolute requirement of Ca²⁺ for conventional PKC activation provides a crucial experimental lever to dissect the pathways. By employing rigorous, well-controlled in vitro kinase and cellular translocation assays, researchers can confidently delineate the effects of DOG on these critical signaling molecules and gain deeper insights into the complex world of Protein Kinase C.
References
-
Newton, A. C. (2010). Protein Kinase C: Poised to Signal. American Journal of Physiology-Endocrinology and Metabolism, 298(3), E395-E402. [Link]
-
Goñi, F. M., & Alonso, A. (2009). Diacylglycerols and protein kinase C. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(8), 1637-1647. [Link]
Sources
A Senior Application Scientist's Guide to Confirming Downstream Effects of 1,2-Dioleoyl-rac-glycerol-Mediated PKC Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Activation - Validating the PKC Signaling Cascade
In the intricate world of cellular signaling, Protein Kinase C (PKC) represents a family of critical serine/threonine kinases that act as central nodes in translating extracellular signals into intracellular responses. These responses govern a vast array of physiological processes, from cell proliferation and gene expression to apoptosis and immune function.[1][2] The activation of conventional (cPKC) and novel (nPKC) isoforms is canonically triggered by the second messenger diacylglycerol (DAG).[2]
The PKC Activation Mechanism: A Brief Overview
Upon stimulation of various cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and DAG.[5] While IP₃ mobilizes intracellular calcium, DAG remains embedded in the plasma membrane. This accumulation of DAG recruits cPKC and nPKC isoforms from the cytosol to the membrane. For cPKCs, this process also requires elevated intracellular calcium.[2] At the membrane, DAG binds to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and activates the kinase domain, allowing it to phosphorylate a multitude of substrate proteins.[1][6]
Caption: General pathway of PKC activation by endogenous DAG or experimental DOG.
Comparative Guide to Confirmation Methodologies
Choosing the right method to confirm DOG-mediated PKC effects depends on the specific biological question, available resources, and desired throughput. Here, we compare four primary approaches, from direct enzyme activity measurement to ultimate phenotypic outcomes.
Method 1: Direct Assessment of Substrate Phosphorylation via Western Blot
This is arguably the most direct and widely used method to confirm PKC activation within the cellular environment. It relies on detecting the increased phosphorylation of known PKC substrates.
Principle: Following cell lysis, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies that specifically recognize the phosphorylated form of a PKC target protein. A parallel blot is often probed for the total amount of the substrate protein to confirm that the observed changes are due to phosphorylation and not altered protein expression.
Key Substrates & Antibodies:
-
Pan-Specific: The Phospho-(Ser) PKC Substrate Antibody is an excellent tool for visualizing a global increase in the phosphorylation of multiple PKC substrates.[7][8]
-
Isoform-Specific Substrates: Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a prominent substrate for many PKC isoforms.
-
Pathway-Specific Substrates: Phosphorylation of ERK (p44/42 MAPK) can be downstream of PKC in many systems, though this link can be indirect or context-dependent.[9][10]
Caption: Standard workflow for Western blot analysis of substrate phosphorylation.
Experimental Protocol: Western Blot for Phospho-MARCKS
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with vehicle control (e.g., DMSO), varying concentrations of DOG (e.g., 1-50 µM), and a positive control like Phorbol 12-myristate 13-acetate (PMA, 100 nM) for a predetermined time (e.g., 5-60 minutes). For inhibitor studies, pre-incubate cells with a broad-spectrum PKC inhibitor (e.g., Gö 6983) for 1 hour before adding DOG.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-MARCKS antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probing: To confirm equal loading, strip the membrane and re-probe with an antibody against total MARCKS or a housekeeping protein like α-actinin or GAPDH.[7]
| Parameter | Western Blot Analysis |
| Principle | Immunoassay for specific phosphorylated proteins |
| Directness | High (measures direct enzymatic consequence) |
| Throughput | Low to Medium |
| Key Advantage | Confirms in-cell activity on endogenous substrates. |
| Key Disadvantage | Dependent on high-quality, specific antibodies; semi-quantitative. |
| Best For | Validating specific substrate phosphorylation; detailed pathway analysis. |
Method 2: In Vitro & In-Cell Kinase Activity Assays
These methods directly measure the phosphotransferase activity of PKC, either from cell lysates or using purified enzyme. They provide a quantitative measure of the enzyme's catalytic function.
Principle: These assays provide a specific substrate for PKC and measure its rate of phosphorylation. This can be done using radioactive ATP, or more commonly now, with non-radioactive methods that generate a colorimetric or fluorescent signal.[11]
Comparison of Kinase Assay Formats
| Assay Type | Principle | Pros | Cons |
| Radioactive ([γ-³²P]ATP) [12][13] | Measures incorporation of radioactive phosphate onto a substrate (e.g., myelin basic protein). | Gold standard for sensitivity. | Requires handling of radioactive materials; low throughput. |
| ELISA-based [11] | Substrate is coated on a plate; a phospho-specific antibody and enzyme-linked secondary antibody generate a colorimetric signal. | Non-radioactive, high throughput, quantitative. | Indirect detection, potential for antibody cross-reactivity. |
| Fluorescence Polarization (FP) [14] | Phosphorylation of a fluorescently labeled peptide substrate by PKC alters its size, leading to a change in fluorescence polarization. | Homogeneous (no-wash), rapid, high throughput. | Requires specialized plate reader; can be sensitive to assay components. |
| Live-Cell FRET Reporters (e.g., CKAR) [15] | A genetically encoded reporter protein changes its conformation and FRET efficiency upon being phosphorylated by PKC inside a living cell. | Real-time kinetics in live cells, high spatial resolution. | Requires cell transfection; expression levels can affect signaling. |
Experimental Protocol: ELISA-based PKC Activity Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab139437).[11]
-
Prepare Lysates: Treat cells as described for Western Blotting. Lyse cells using a non-denaturing lysis buffer and collect the supernatant.
-
Assay Setup: Add cell lysate (containing active PKC) to microplate wells pre-coated with a PKC-specific peptide substrate.
-
Kinase Reaction: Add ATP to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 90 minutes) at 30°C.
-
Detection: Wash the wells and add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Signal Generation: Wash again and add an HRP-conjugated secondary antibody.
-
Readout: Add TMB substrate. The color development is proportional to PKC activity. Stop the reaction with an acid solution and measure absorbance at 450 nm.
Method 3: Reporter Gene Assays for Transcriptional Outcomes
This method moves further downstream to measure a functional consequence of PKC signaling: the activation of specific transcription factors and subsequent gene expression.
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a transcriptional response element (TRE) that is activated by PKC-regulated pathways. Common elements include the TRE for AP-1 (activated by the MAPK cascade) or NF-κB response elements.[16][17] Activation of PKC by DOG will lead to the activation of these transcription factors, driving expression of the reporter gene, which can be easily quantified.
Caption: Principle of a PKC-responsive luciferase reporter gene assay.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Recovery: Allow cells to recover and express the reporters for 24-48 hours.
-
Treatment: Treat cells with vehicle, DOG, and controls (e.g., TNF-α as a positive control for NF-κB) for 6-24 hours.
-
Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measurement: Measure the firefly and Renilla luciferase activities in the lysate using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
| Parameter | Reporter Gene Assays |
| Principle | Measures transcriptional activity downstream of a signaling pathway. |
| Directness | Low (measures a distal, integrated response). |
| Throughput | High |
| Key Advantage | Measures a functional, biological outcome; excellent for screening. |
| Key Disadvantage | Indirect; signal can be modulated by other pathways impinging on the same transcription factor. |
| Best For | High-throughput screening of PKC activators/inhibitors; confirming functional transcriptional changes. |
Method 4: Cellular and Phenotypic Assays
These assays assess the ultimate biological or morphological consequences of PKC activation, providing crucial physiological context. The choice of assay is highly dependent on the cell type and the known roles of PKC in that system.
Principle: Quantify changes in cell behavior, such as proliferation, survival, or morphology, that are known to be regulated by PKC signaling.
Comparison of Phenotypic Assays
| Assay Type | Measures | Example Scenario |
| Proliferation/Viability | Changes in cell number or metabolic activity (e.g., MTT, WST-1 assays). | Assessing the role of DOG-activated PKC in promoting cancer cell growth. |
| Apoptosis | Induction of programmed cell death (e.g., Annexin V/PI staining, caspase-3/7 activity assays). | Investigating the pro-apoptotic effects of specific PKC isoforms (e.g., PKCδ) in response to DOG.[5] |
| Cell Migration/Adhesion | Changes in cell motility or attachment to a substrate. | Studying the role of PKC in wound healing or metastasis. |
| Morphological Changes | Alterations in cell shape, neurite outgrowth, or growth cone dynamics.[18] | Examining the effect of PKC activation on neuronal development. |
| Metabolic Assays | Changes in metabolic processes like glucose uptake. | In adipocytes, DOG can stimulate GLUT4 translocation to the cell surface, which can be measured.[19] |
Experimental Protocol: Annexin V/PI Apoptosis Assay via Flow Cytometry
-
Cell Treatment: Treat cells in suspension or adherent cells (which are later detached) with vehicle, DOG, and a positive control for apoptosis (e.g., staurosporine) for a relevant period (e.g., 12-48 hours).
-
Harvesting: Collect cells, including any floating cells from the supernatant.
-
Staining: Wash cells and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Final Recommendations: A Multi-Pronged Approach for Rigorous Validation
No single method tells the whole story. To build a robust and compelling case for DOG-mediated PKC activation and its downstream consequences, a multi-faceted validation strategy is essential.
-
Start Broad, Then Go Specific: Begin by using a Phospho-(Ser) PKC Substrate antibody in a Western blot . A clear increase in a smear of phosphorylated bands following DOG treatment is a strong indicator of global PKC activation.
-
Confirm a Key Substrate: Follow up by probing for a specific, well-characterized PKC substrate known to be present in your cell type, such as phospho-MARCKS . This validates that the observed global effect is not an artifact.
-
Link to a Functional Outcome: Connect the biochemical activation to a cellular function. Choose a reporter gene assay (for transcriptional effects) or a phenotypic assay (like proliferation or apoptosis) that is relevant to your biological question.
-
Use Inhibitors for Definitive Proof: The most critical control is the use of a PKC inhibitor . If pre-treatment with a specific PKC inhibitor abrogates the downstream effect induced by DOG (be it substrate phosphorylation or a change in cell viability), you have provided powerful evidence that the effect is indeed PKC-dependent.
By combining direct biochemical evidence with a measure of a relevant functional outcome, and by using rigorous controls, you can confidently confirm and characterize the downstream effects of this compound-mediated PKC activation.
References
- PubMed. (n.d.). Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis.
- PubMed. (n.d.). A cell-based reporter assay for the identification of protein kinase C activators and inhibitors.
- NIH. (n.d.). Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells.
- MedChemExpress. (n.d.). (±)-1,2-Diolein (this compound) | PKC activator.
- PubMed. (n.d.). A novel method for measuring protein kinase C activity in a native membrane-associated state.
- MDPI. (n.g.). Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling.
- Thermo Fisher Scientific. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
- PMC - NIH. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells.
- Merck. (n.d.). Protein Kinase C (PKC) Assay Kit.
- Springer Nature Experiments. (n.d.). Enzyme Assays for Protein Kinase C Activity.
- Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay.
- BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems.
- PubMed. (1991). The direct measurement of protein kinase C (PKC) activity in isolated membranes using a selective peptide substrate.
- Cayman Chemical. (n.d.). This compound ((±)-1,2-Diolein).
- PubMed. (2006). Biochemical assays for multiple activation states of protein kinase C.
- Biochemical Journal. (1990). A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation.
- Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway.
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Design Using Protein Kinase C (19-31) as a Control.
- Abcam. (n.d.). PKC Kinase Activity Assay Kit (ab139437).
- Portland Press. (2014). Tuning the signalling output of protein kinase C.
- Cell Signaling Technology. (n.d.). Protein Kinase C Signaling.
- Cell Signaling Technology. (n.d.). HTScan® PKCε Kinase Assay Kit #7815.
- ResearchGate. (n.d.). Western blot analysis of protein kinase C (PKC) substrate....
- NIH. (n.d.). Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner.
- ACS Publications. (n.d.). Antimicrobial Peptide Activity in Lipid Bilayers with Smooth-Type Lipopolysaccharides.
- PubMed. (2020). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies.
- PMC - NIH. (n.d.). Protein Kinase C-mediated Phosphorylation and Activation of PDE3A Regulate cAMP Levels in Human Platelets.
- PMC - PubMed Central. (2009). Conformationally Constrained Analogues of Diacylglycerol (DAG). 31. Modulation of the Biological Properties of Diacylgycerol Lactones (DAG-lactones) Containing Rigid-Rod Acyl Groups Separated from the Core Lactone by Spacer Units of Different Lengths.
- Sigma-Aldrich. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt.
- PMC - PubMed Central. (n.d.). Analysis of Substrates of Protein Kinase C Isoforms in Human Breast Cells By The Traceable Kinase Method.
- MDPI. (n.d.). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2013). How to monitor PKG and PKC activity by western blot?.
- PubMed. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process.
- YouTube. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways.
- PubMed. (2013). Diacylglycerol Promotes GLUT4 Translocation to the Cell Surface in a PKCε-dependent and PKCλ/ι and -ζ-independent Manner.
- PubMed. (2007). Conformationally constrained analogues of diacylglycerol (DAG). 27. Modulation of membrane translocation of protein kinase C (PKC) isozymes alpha and delta by diacylglycerol lactones (DAG-lactones) containing rigid-rod acyl groups.
- BPS Bioscience. (n.d.). AP1 Reporter Kit (JNK Pathway).
- ResearchGate. (n.d.). Comparison of methods for kinase (activity) profiling.
- Benchchem. (n.d.). Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols.
- NCBI Bookshelf - NIH. (n.d.). Diacylglycerol - Basic Neurochemistry.
- Frontiers. (n.d.). Diacylglycerol kinase is a keystone regulator of signaling relevant to the pathophysiology of asthma.
- PubMed. (2003). Conformationally constrained analogues of diacylglycerol (DAG). Effect on protein kinase C (PK-C) binding by the isosteric replacement of sn-1 and sn-2 esters in DAG-lactones.
- PubMed. (n.d.). 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation.
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformationally Constrained Analogues of Diacylglycerol (DAG). 31. Modulation of the Biological Properties of Diacylgycerol Lactones (DAG-lactones) Containing Rigid-Rod Acyl Groups Separated from the Core Lactone by Spacer Units of Different Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCε-dependent and PKCλ/ι and -ζ-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 1,2-Dioleoyl-rac-glycerol in Signaling Pathways
The Central Role of Diacylglycerol and the Utility of Synthetic Analogs
Diacylglycerol (DAG) is a pivotal lipid second messenger essential in a multitude of mammalian cell signaling pathways.[1][2][3][4] Generated at the cell membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAG acts as a molecular switch for a host of downstream effector proteins.[1][3][5] The most prominent of these effectors is the Protein Kinase C (PKC) family of serine/threonine kinases, which, upon activation, regulate processes as diverse as gene expression, cell proliferation, and apoptosis.[2][4][6]
Endogenously produced DAG is transient, rapidly phosphorylated by diacylglycerol kinases to phosphatidic acid (PA) or hydrolyzed by DAG lipases.[1][6] This transient nature makes studying its downstream effects challenging. Consequently, researchers rely on stable, cell-permeable synthetic analogs to mimic and investigate DAG-mediated events. 1,2-Dioleoyl-rac-glycerol (DOG), a close structural mimic of endogenous DAG, serves as an invaluable tool for the direct and controlled activation of conventional (cPKC) and novel (nPKC) PKC isoforms, allowing for precise dissection of these critical pathways.[7][8][9]
Comparative Analysis: Choosing the Right Activator
The selection of a signaling activator is a critical experimental decision. While DOG provides a physiologically relevant model of transient signaling, other compounds offer distinct advantages in potency and duration of action. The choice fundamentally depends on the experimental question being addressed.
Mechanism of Action: A Shared Target
Both synthetic diacylglycerols like DOG and phorbol esters, a class of potent tumor promoters, activate cPKC and nPKC isoforms by binding to the conserved C1 domain.[6][10][11] This binding event recruits PKC from the cytosol to the cell membrane, inducing a conformational change that relieves autoinhibition and initiates the phosphorylation of downstream substrates.[10][11] However, the nature and duration of this activation differ significantly between compound classes.
Key Differences and Experimental Considerations
-
Physiological Relevance: Synthetic DAGs like DOG and 1-oleoyl-2-acetyl-sn-glycerol (OAG) are metabolized by cellular enzymes, leading to a transient activation of PKC that more closely mirrors physiological signaling events.[10][12] This makes them ideal for studying the dynamics of PKC activation and immediate downstream consequences.
-
Potency and Duration: Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are resistant to metabolic degradation.[10] This results in potent, sustained, and long-lasting PKC activation.[12][13] While this property is useful for maximizing a downstream signal (e.g., gene expression changes), it is less representative of natural signaling and increases the risk of off-target effects.[10][13] Studies have shown that DAGs participate in a reversible PKC-membrane complex, whereas phorbol esters can promote an irreversible, constitutively active complex.[13][14]
-
Off-Target Effects: The sustained activation by phorbol esters can lead to profound cellular changes that may not be solely attributable to the initial signaling event. Furthermore, it's crucial to recognize that phorbol esters are not specific to PKC; they can also activate other C1 domain-containing proteins like chimaerins, RasGRPs, and Munc13s with similar potency, creating a complex signaling network.[2][4][15]
Quantitative Comparison of Common PKC Activators
The following table summarizes the properties of DOG and its common alternatives to guide experimental design.
| Activator Class | Example Compound | Typical Potency (EC50/Ki) | Metabolism & Duration | Key Advantages | Key Limitations |
| Diacylglycerol Analog | This compound (DOG) | ~1-5 µM (in vitro)[11] | Rapidly metabolized; transient activation[10][11] | Physiologically relevant; mimics endogenous signaling dynamics. | Lower potency requires micromolar concentrations. |
| Diacylglycerol Analog | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | ~5-10 µM (in vitro)[11][12] | Rapidly metabolized; transient activation[12] | More cell-permeable than DOG; physiologically relevant.[10] | Lower potency; transient effect can be a disadvantage for some assays. |
| Phorbol Ester | PMA (Phorbol 12-myristate 13-acetate) | ~1.6 nM (Ki)[11] | Metabolically stable; sustained activation[10][12] | High potency; strong and prolonged signal. | Not physiologically representative; potential for significant off-target effects; activates other C1 domain proteins.[15] |
| Phorbol Ester | PDBu (Phorbol 12,13-dibutyrate) | ~1.9 nM (Ki)[11] | Metabolically stable; sustained activation | High potency; more water-soluble than PMA. | Same limitations as PMA regarding physiological relevance and specificity.[15] |
| DAG-Lactone | Various | Nanomolar affinity for specific isoforms[10] | Constrained backbone provides stability | Potential for PKC isozyme selectivity.[10] | Newer class; less characterized in some systems. |
Experimental Validation of DOG-Mediated Signaling
To rigorously validate the role of DOG in a signaling pathway, a multi-pronged approach is essential. The core principle is to demonstrate that treatment with DOG leads to a measurable increase in PKC activity, evidenced by the phosphorylation of known downstream substrates.
Canonical PKC Signaling Pathway
The diagram below illustrates the canonical pathway activated by G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the production of DAG, which is mimicked by the experimental addition of DOG.
Caption: Canonical PKC signaling pathway initiated by DOG.
Experimental Workflow for Validation
This workflow provides a self-validating system by incorporating essential positive and negative controls to ensure the observed effects are specific to PKC activation.
Caption: Experimental workflow for validating DOG activity.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the preparation of cells for stimulation. Serum starvation is a critical step to lower basal kinase activity, thereby increasing the signal-to-noise ratio upon treatment.
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Causality): Once cells are adherent and have reached ~60-70% confluency, replace the growth medium with serum-free or low-serum (0.5%) medium. Incubate for 4-12 hours. This minimizes the influence of growth factors present in serum that can activate parallel signaling pathways, ensuring that the observed effects are primarily due to the added activator.
-
Preparation of Activators: Prepare stock solutions of DOG (e.g., 50 mM in DMSO) and PMA (e.g., 1 mM in DMSO). Store at -20°C. Immediately before use, dilute the stock solutions to the final desired concentrations in the serum-free medium.
-
Treatment:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used for the activators. This is the negative control.
-
DOG Treatment: Treat cells with a range of DOG concentrations (e.g., 10 µM, 25 µM, 50 µM) to determine the optimal dose-response.[7][9][16] Incubation time should be short to capture the transient signal (e.g., 5-30 minutes).
-
Positive Control: Treat cells with a known potent activator like PMA (e.g., 100 nM) for a similar duration. This validates that the downstream machinery is responsive.
-
-
Termination: After incubation, immediately place the culture plates on ice and proceed to cell lysis.
Protocol 2: Western Blotting for PKC Substrate Phosphorylation
This is the most common and reliable method for assessing PKC activation in cells. It measures the phosphorylation of a known PKC substrate, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[10]
-
Cell Lysis (Trustworthiness):
-
Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride). The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins after cell disruption.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each supernatant using a standard method like the BCA assay to ensure equal loading of protein for all samples.
-
Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting (Self-Validation):
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC substrate (e.g., anti-phospho-MARCKS) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Crucial Control: After imaging, strip the membrane and re-probe with an antibody against the total form of the substrate (e.g., anti-MARCKS) and a loading control (e.g., anti-GAPDH or anti-β-actin). This is essential to confirm that any observed increase in phosphorylation is not due to differences in the amount of protein loaded.
-
Protocol 3: In Vitro PKC Kinase Assay (Radiometric)
This protocol provides direct evidence of increased PKC enzymatic activity by measuring the transfer of radioactive phosphate from ATP to a substrate.[7]
-
Lipid Vesicle Preparation (Causality): PKC activation requires phospholipids.
-
In a glass tube, mix phosphatidylserine (PS) and DOG in chloroform at a 4:1 molar ratio.[7]
-
Evaporate the solvent under a stream of nitrogen to create a thin lipid film.
-
Resuspend the film in kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂) by vortexing or brief sonication to form small unilamellar vesicles.[7][17]
-
-
Kinase Reaction Setup:
-
Prepare reaction tubes on ice. Include a negative control reaction without lipid vesicles.
-
To each tube, add the kinase reaction buffer, the prepared lipid vesicles, a PKC substrate (e.g., Histone H1 or a specific peptide), and the source of PKC (e.g., purified enzyme or immunoprecipitated PKC from cell lysates).
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes, ensuring the reaction remains in the linear range.
-
Terminate the reaction by spotting an aliquot onto P81 phosphocellulose paper.
-
-
Quantification:
-
Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]
-
Quantify the incorporated radioactivity using a scintillation counter. An increase in counts per minute (CPM) in DOG-treated samples compared to controls indicates direct PKC activation.
-
Conclusion and Future Perspectives
Validating the role of this compound in signaling pathways requires a methodical approach grounded in a clear understanding of its mechanism relative to other activators. DOG is an indispensable tool for probing the transient, physiological dynamics of DAG-mediated signaling.[11] Its use, however, must be supported by a self-validating experimental design that includes appropriate negative and positive controls, such as vehicle and PMA treatment, respectively.
By employing robust techniques like Western blotting for substrate phosphorylation and, where necessary, direct in vitro kinase assays, researchers can confidently delineate the specific contributions of the DAG-PKC axis to their cellular process of interest. The choice between a transient activator like DOG and a sustained one like PMA should be a deliberate decision dictated by the scientific question, with a full appreciation for the distinct cellular states each compound induces.[11]
References
-
Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. (2013). PubMed Central. [Link]
-
Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. (2004). Current Opinion in Neurobiology. [Link]
-
DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. (2018). Biological Chemistry. [Link]
-
Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. (2004). PubMed. [Link]
-
Diacylglycerol signaling pathway. (2016). Slideshare. [Link]
-
Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. (1989). Biochemistry. [Link]
-
1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. (1999). European Journal of Cell Biology. [Link]
-
Specificity emerges in the dissection of diacylglycerol- and protein kinase C-mediated signalling pathways. (2002). Proceedings of the National Academy of Sciences. [Link]
-
A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. (2024). STAR Protocols. [Link]
-
Human T cell activation by phorbol esters and diacylglycerol analogues. (1989). PubMed. [Link]
-
Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells. (1988). PubMed. [Link]
-
Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. (1989). PubMed. [Link]
-
Diacylglycerol. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Diacylglycerol Promotes GLUT4 Translocation to the Cell Surface in a PKCε-dependent and PKCλ/ι and -ζ-independent Manner. (2013). PubMed. [Link]
-
Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. (2021). International Journal of Molecular Sciences. [Link]
-
Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. (1989). Biochemistry. [Link]
-
Identification of PKC-regulated phosphosites on LRRK1 by mass spectrometry analysis. (2022). protocols.io. [Link]
-
The biology and biochemistry of diacylglycerol signalling. (2005). EMBO reports. [Link]
-
Does diacylglycerol serve as a signaling molecule in plants?. (2012). Frontiers in Plant Science. [Link]
-
Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes. (2004). Molecular Biology of the Cell. [Link]
-
1,2-dioctanoyl-sn-glycerol Can Stimulate Neutrophils by Different Mechanisms. Evidence for a Pathway That Does Not Involve Phosphorylation of the 47-kDa Protein. (1989). Journal of Biological Chemistry. [Link]
-
Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial. (2015). Journal of Medicinal Food. [Link]
Sources
- 1. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. um.es [um.es]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 6. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCε-dependent and PKCλ/ι and -ζ-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Human T cell activation by phorbol esters and diacylglycerol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specificity emerges in the dissection of diacylglycerol- and protein kinase C-mediated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. protocols.io [protocols.io]
A Researcher's Guide to Specificity: Cross-Reactivity and Off-Target Analysis of 1,2-Dioleoyl-rac-glycerol
As Senior Application Scientists, we understand that the value of a chemical probe lies in its precision. 1,2-Dioleoyl-rac-glycerol (DOG) is widely used as a synthetic analog of the endogenous second messenger, sn-1,2-diacylglycerol (DAG), to activate Protein Kinase C (PKC).[1][2] While effective, its utility in delineating specific signaling pathways depends critically on understanding its potential for unintended interactions. This guide provides an in-depth comparison of DOG's activity, explores its known cross-reactivities, and presents robust experimental frameworks for validating its on-target effects in your research.
The On-Target Mechanism: Activating Protein Kinase C
The canonical function of DOG is to mimic endogenous DAG, a crucial step in activating conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms. This process is mediated by the C1 domain, a conserved cysteine-rich motif of approximately 50 amino acids found in these PKC families.[3][4] Upon binding DOG, the C1 domain induces a conformational change and recruits the kinase to the plasma membrane, leading to its full activation.
Caption: On-target vs. potential off-target binding of DOG via the C1 domain.
Comparative Analysis of Common PKC Activators
To make an informed choice, it is essential to compare DOG with other commonly used PKC activators. Each has a distinct profile of advantages and liabilities.
| Activator | On-Target Mechanism | Metabolic Stability | Key Advantages | Key Disadvantages |
| This compound (DOG) | Mimics endogenous DAG, binds to C1 domains. | Low. Rapidly metabolized by DGKs. | More physiological, transient activation profile. | Cross-reactivity with all C1 domain proteins. |
| Phorbol 12-Myristate 13-Acetate (PMA) | Potent DAG analog, binds C1 domains with very high affinity. | High. Not readily metabolized. | Extremely potent and sustained activator. | Non-physiological, sustained activation; strong tumor promoter; same C1 cross-reactivity as DOG. |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Mimics endogenous DAG, binds to C1 domains. [5] | Low. Rapidly metabolized. | Cell-permeable and transient, similar to DOG. | Cross-reactivity with all C1 domain proteins. |
| DAG-Lactones | Conformationally constrained DAG analogs. [6] | Variable, often higher than DOG. | Can be designed for improved isoform specificity. [7] | Less characterized, not as widely available or used. |
Experimental Workflows for Off-Target Validation
Trustworthy science requires self-validating experiments. When using DOG, it is not enough to assume specificity; one must prove it. The following workflow, centered on quantitative phosphoproteomics, provides a powerful and unbiased method to map the true signaling impact of DOG in your cellular system.
Workflow: Global Phosphoproteomics to Define DOG-Induced Signaling
This approach provides a snapshot of all kinase activity downstream of DOG treatment, allowing you to distinguish bona fide PKC-dependent events from potential off-target effects.
Caption: Experimental workflow for phosphoproteomic analysis of DOG specificity.
Step-by-Step Protocol Outline:
-
Cell Treatment (The Self-Validating System):
-
Group 1 (Baseline): Treat cells with the vehicle control (e.g., DMSO).
-
Group 2 (Experimental): Treat cells with the desired concentration of this compound.
-
Group 3 (Specificity Control): Pre-treat cells with a specific PKC inhibitor (e.g., Gö 6983) before adding DOG. This is the most critical control.
-
Causality Check: This design allows you to directly attribute phosphosites that are upregulated by DOG but suppressed by the PKC inhibitor to PKC activity.
-
-
Sample Preparation:
-
Harvest cells at your desired time point and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Perform protein reduction, alkylation, and tryptic digestion.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). This step is crucial for detecting low-abundance phosphorylation events.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis and Interpretation:
-
Use software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify phosphopeptides across all samples.
-
PKC-Dependent Events: Look for phosphosites that are significantly increased in the "DOG Treatment" group compared to the "Vehicle Control" AND are significantly reduced in the "PKC Inhibitor + DOG" group.
-
Potential Off-Target Events: Identify phosphosites that are significantly increased in both the "DOG Treatment" and "PKC Inhibitor + DOG" groups. These events are independent of PKC and may result from DOG's cross-reactivity with other C1 domain proteins like RasGRPs.
-
Conclusions and Best Practices for Researchers
This compound is an indispensable tool for probing DAG-mediated signaling, but its utility is predicated on rigorous experimental design and careful interpretation.
-
Acknowledge Cross-Reactivity: DOG is not a PKC-specific activator. It is a C1-domain activator. This distinction is fundamental to its correct use.
-
Dose is Key: Use the lowest effective concentration of DOG to minimize the likelihood of engaging lower-affinity off-targets.
-
Controls are Non-Negotiable: The inclusion of a specific PKC inhibitor is essential to validate that the observed downstream phenotype is a true consequence of PKC activation.
-
Embrace Unbiased Discovery: For novel findings or high-impact claims, a global phosphoproteomics analysis provides the most robust and unbiased evidence for the signaling pathways engaged by DOG in your specific model system.
References
-
Irie, K., & Nakagawa, Y. (2021). Structural insights into C1-ligand interactions: filling the gaps by in silico methods. Frontiers in Pharmacology, 12, 709833. [Link]
-
Colon-Gonzalez, F., & Kazanietz, M. G. (2006). C1 domains exposed: from diacylglycerol binding to protein-protein interactions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(8), 827-837. [Link]
-
Bertin Bioreagent. (n.d.). This compound. Retrieved from Bertin Bioreagent website. [Link]
-
Kedei, N., et al. (2014). Diacylglycerol Lactones Targeting the Structural Features That Distinguish the Atypical C1 Domains of Protein Kinase C ζ and ι from Typical C1 Domains. Journal of Medicinal Chemistry, 57(11), 4824-4837. [Link]
-
Hurley, J. H., Newton, A. C., Parker, P. J., Blumberg, P. M., & Nishizuka, Y. (1997). Taxonomy and function of C1 protein kinase C homology domains. Protein Science, 6(2), 477-480. [Link]
-
Na, J., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & Molecular Medicine, 52(12), 1992-2001. [Link]
-
Daniel, L. W., Waite, M., & Wykle, R. L. (1986). Alkyl analogs of diacylglycerol as activators of protein kinase C. The Journal of Biological Chemistry, 261(20), 9128-9132. [Link]
-
Na, J., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. ResearchGate. [Link]
-
CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from CD Genomics website. [Link]
-
Lee, J., et al. (1995). Conformationally Constrained Analogues of Diacylglycerol. 12. Ultrapotent Protein Kinase C Ligands Based on a Chiral 4,4-disubstituted heptono-1,4-lactone Template. Journal of Medicinal Chemistry, 38(26), 5031-5041. [Link]
-
LabRoots. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects... [Video]. YouTube. [Link]
-
Poteser, M., et al. (2009). Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons. Journal of Neurochemistry, 108(1), 126-138. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 5. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformationally constrained analogues of diacylglycerol. 12. Ultrapotent protein kinase C ligands based on a chiral 4,4-disubstituted heptono-1,4-lactone template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol Lactones Targeting the Structural Features That Distinguish the Atypical C1 Domains of Protein Kinase C ζ and ι from Typical C1 Domains - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biophysical Effects of Diacylglycerols on Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diacylglycerol, a Pivotal Lipid Second Messenger
Diacylglycerol (DAG) is a crucial signaling lipid that transiently accumulates in cellular membranes in response to extracellular stimuli.[1] It is primarily generated through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] While renowned for its role in activating a host of signaling proteins, most notably Protein Kinase C (PKC), the influence of DAG extends to fundamentally altering the biophysical properties of the lipid bilayer itself.[2][3] These structural perturbations are not mere side effects; they are integral to DAG's signaling function.
The term "diacylglycerol" encompasses a diverse family of molecules, each with a glycerol backbone and two fatty acyl chains.[4] The specific length and saturation of these acyl chains give rise to different DAG species, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), 1,2-dioleoyl-sn-glycerol (DOG), and 1-oleoyl-2-acetyl-sn-glycerol (OAG), each with distinct biophysical consequences for the membrane.[5] Understanding these differences is paramount for researchers studying signaling pathways where DAG is a key player.
The Biophysical Impact of DAG Structure on Lipid Membranes
The incorporation of DAG into a lipid bilayer initiates a cascade of biophysical changes. The small, uncharged glycerol headgroup and the bulky, hydrophobic acyl chains of DAG give it a conical shape, which is a primary driver of its effects on membrane architecture.[6][7]
Induction of Membrane Curvature
One of the most significant effects of DAG is the induction of negative membrane curvature.[8][9] The conical shape of DAG molecules favors a packing arrangement that curves the membrane away from the aqueous environment.[6] This property is critical for various cellular processes that involve membrane bending, such as vesicle formation and membrane fusion.[2]
The degree of curvature induction is influenced by the acyl chain composition of the DAG. For instance, DAGs with longer, unsaturated acyl chains, like DOG, are more potent inducers of negative curvature than those with shorter, saturated chains.[8] This is because the kinks introduced by cis-double bonds in unsaturated chains further enhance the molecule's conical shape.[10]
Alteration of Membrane Fluidity and Lipid Packing
The presence of DAG within a membrane disrupts the orderly packing of neighboring phospholipids, leading to an increase in membrane fluidity.[10] Saturated acyl chains in DAGs tend to decrease fluidity as they can pack more tightly, whereas unsaturated acyl chains increase fluidity due to the kinks in their structure.[10] This modulation of fluidity can, in turn, affect the diffusion and function of membrane-associated proteins.
Furthermore, DAGs increase the spacing between phospholipid headgroups, a phenomenon crucial for the recruitment and activation of certain proteins.[11] This "condensing effect" arises as neighboring phospholipid headgroups move to shield the exposed hydrophobic portions of the DAG molecule from the aqueous environment.[11]
Promotion of Non-Lamellar Phases and Domain Formation
At higher concentrations, DAGs can drive the transition of a lipid bilayer from a lamellar (Lα) phase to a non-lamellar, inverted hexagonal (HII) phase.[8][12] This transition is a direct consequence of the negative curvature stress induced by DAG.[8] The propensity to form the HII phase is also dependent on the surrounding phospholipid composition, with unsaturated phospholipids being more permissive to this transition.[8]
Even within the fluid lamellar phase, DAGs do not mix ideally with phospholipids and can lead to the formation of DAG-rich domains.[2] This lateral segregation can create platforms for the localized concentration of signaling molecules.
Rapid Transbilayer Movement (Flip-Flop)
A key characteristic of DAG is its rapid rate of transbilayer movement, or "flip-flop," compared to phospholipids.[13][14] This rapid movement allows DAG to equilibrate between the two leaflets of the membrane, dissipating any concentration gradients that may arise from its localized enzymatic production.[14] The rate of flip-flop can be influenced by the acyl chain composition and the overall fluidity of the membrane.[14]
Comparative Analysis of Common Diacylglycerols
The biophysical effects of DAGs are not uniform across all species. The length and saturation of the acyl chains are critical determinants of their impact on the membrane.
| Diacylglycerol Species | Acyl Chain Composition | Primary Biophysical Effects | Impact on PKC Activation |
| SAG (1-stearoyl-2-arachidonoyl-sn-glycerol) | Saturated (C18:0), Polyunsaturated (C20:4) | Induces significant negative curvature; moderately increases fluidity. | Potent activator of many PKC isoforms. |
| DOG (1,2-dioleoyl-sn-glycerol) | Monounsaturated (C18:1) | Strong inducer of negative curvature and HII phase formation; significantly increases fluidity.[8][12] | Effective activator of PKC. |
| OAG (1-oleoyl-2-acetyl-sn-glycerol) | Monounsaturated (C18:1), Saturated (C2:0) | Cell-permeant analog; induces moderate curvature and fluidity changes. | Commonly used experimental PKC activator. |
| Di-saturated DAGs (e.g., dipalmitoylglycerol) | Saturated | Less effective at inducing curvature; can decrease membrane fluidity. | Generally weaker PKC activators. |
This table summarizes the general trends, and the specific cellular context and lipid environment will ultimately dictate the precise effects.
The Interplay Between Biophysical Effects and Protein Kinase C Activation
The biophysical alterations induced by DAG are intrinsically linked to its function as a second messenger, particularly in the activation of Protein Kinase C (PKC).[1][3] PKC possesses a C1 domain that specifically recognizes and binds to DAG in the membrane.[1][3]
The activation of PKC is a multi-step process that is facilitated by the DAG-induced changes in the membrane:
-
Recruitment to the Membrane : The generation of DAG in the plasma membrane creates a localized signal that recruits PKC from the cytosol.[15]
-
Stable Anchoring : The binding of the C1 domain to DAG, coupled with the increased spacing between phospholipid headgroups, allows for the stable anchoring of PKC to the membrane.[1][11]
-
Conformational Change and Activation : This stable membrane association induces a conformational change in PKC, relieving its autoinhibition and leading to its activation.[3]
The following diagram illustrates the simplified signaling pathway leading to PKC activation:
Caption: Simplified pathway of Protein Kinase C (PKC) activation by diacylglycerol.
Experimental Methodologies for Studying DAG Effects
A variety of biophysical techniques can be employed to characterize the effects of different DAGs on lipid membranes. The choice of method depends on the specific property being investigated.
Preparation of DAG-Containing Liposomes
A fundamental prerequisite for many of these studies is the preparation of model membranes, typically in the form of liposomes, containing a defined concentration of a specific DAG species.
Protocol: Liposome Preparation by Extrusion
-
Lipid Film Hydration:
-
Co-dissolve the desired phospholipids and diacylglycerol in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer by vortexing, creating multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles to improve lamellarity.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates unilamellar vesicles (LUVs) of a relatively uniform size.
-
Characterization Techniques
The following table outlines key experimental techniques and the biophysical properties they can measure.
| Technique | Biophysical Property Measured | Principle |
| Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm), membrane fluidity | Measures the heat absorbed or released by a sample as its temperature is changed, revealing phase transitions. |
| Fluorescence Spectroscopy | Membrane fluidity, lipid packing, domain formation | Utilizes fluorescent probes (e.g., DPH, Laurdan) whose spectral properties are sensitive to the local lipid environment. |
| X-ray Diffraction | Bilayer thickness, phase structure (lamellar vs. hexagonal) | Measures the scattering of X-rays by the ordered structure of lipid assemblies.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Lipid conformation, orientation, and dynamics | Provides atomic-level information about the structure and motion of lipids in a membrane. |
| Atomic Force Microscopy (AFM) | Membrane topography, domain visualization, mechanical properties | Scans the surface of a supported lipid bilayer with a sharp tip to generate a high-resolution image.[16] |
| Cryo-Electron Microscopy (Cryo-EM) | Liposome morphology, lamellarity | Images vitrified (rapidly frozen) samples to visualize the native structure of liposomes.[17] |
The following diagram illustrates a general workflow for the biophysical characterization of DAG-containing liposomes.
Caption: Workflow for preparing and characterizing DAG-containing liposomes.
Conclusion and Future Directions
The biophysical effects of diacylglycerols on lipid membranes are diverse and profoundly influenced by their acyl chain composition. These alterations to membrane curvature, fluidity, and organization are not passive consequences but are integral to the signaling functions of DAGs, particularly in the recruitment and activation of proteins like PKC. A thorough understanding of these structure-function relationships is crucial for researchers in cell signaling and drug development.
Future research will likely focus on more complex model systems that better mimic the heterogeneity of cellular membranes. Advanced imaging and computational techniques will further elucidate the dynamic interplay between specific DAG species, the surrounding lipidome, and membrane-associated proteins in real-time. This deeper understanding will undoubtedly open new avenues for therapeutic intervention in diseases where DAG signaling is dysregulated.
References
-
Taylor, S., & Villalobo, A. (2016). Diacylglycerols as activators of protein kinase C (Review). IUBMB Life, 68(11), 878-886. [Link]
-
Sando, J. J., & Bolen, E. J. (1998). The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature. Biophysical Journal, 74(2), 944-952. [Link]
-
Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. [Link]
-
Purkiss, J., & Boarder, M. (1992). Diacylglycerol and protein kinase C. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 5th edition.. [Link]
-
Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. (2025). YouTube. [Link]
-
Farese, R. V. (1990). Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance?. Diabetologia, 33(10), 575-577. [Link]
-
Protein kinase C. (2010). YouTube. [Link]
-
Contreras, F. X., Ernst, A. M., Wieland, F., & Sönnichsen, C. (2010). Transbilayer (flip-flop) lipid motion and lipid scrambling in membranes. FEBS letters, 584(9), 1779-1786. [Link]
-
van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature reviews. Molecular cell biology, 9(2), 112-124. [Link]
-
Rapid flip-flop motions of diacylglycerol and ceramide in phospholipid bilayers. (2025). ResearchGate. [Link]
-
Leikin, S., Kozlov, M. M., Fuller, N. L., & Rand, R. P. (1996). Measured effects of diacylglycerol on structural and elastic properties of phospholipid membranes. Biophysical journal, 71(5), 2623-2632. [Link]
-
Substrate presentation. (n.d.). In Wikipedia. [Link]
-
Leikin, S., Kozlov, M. M., Fuller, N. L., & Rand, R. P. (1996). Measured effects of diacylglycerol on structural and elastic properties of phospholipid membranes. Biophysical journal, 71(5), 2623-2632. [Link]
-
Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. (2023). MDPI. [Link]
-
Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity. (2020). Nature Communications. [Link]
-
Covino, R., Ballweg, S., Stordeur, C., Michaelis, J. B., Puth, K., Wernig, F., ... & Hummer, G. (2016). Regulation of lipid saturation without sensing membrane fluidity. Proceedings of the National Academy of Sciences, 113(48), 13861-13866. [Link]
-
Accelerating Lipid Flip-Flop at Low Concentrations: A General Mechanism for Membrane Binding Peptides. (2023). ACS Publications. [Link]
-
Generating Membrane Curvature at the Nuclear Pore: A Lipid Point of View. (2020). MDPI. [Link]
-
Kalappurakkal, H., Fansa, E. K., Gohlke, H., & Wittinghofer, A. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7851-7860. [Link]
-
Fratti, R. A. (2021). Editorial: Effects of Membrane Lipids on Protein Function. Frontiers in Cell and Developmental Biology, 9, 675264. [Link]
-
Latest developments in experimental and computational approaches to characterize protein–lipid interactions. (2015). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt B), 244-255. [Link]
-
Membrane Lipid Domains: Techniques for Visualization and Characterization. (2007). Current Analytical Chemistry. [Link]
-
Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(20), 3931-3952. [Link]
-
A critical survey of methods to detect plasma membrane rafts. (2013). Journal of the Royal Society Interface, 10(81), 20120938. [Link]
-
Cooke, I. R., & Deserno, M. (2006). Coupling between lipid shape and membrane curvature. Biophysical journal, 91(2), 487-495. [Link]
-
Membrane fluidity. (n.d.). In Wikipedia. [Link]
-
Lipid bilayer. (n.d.). In Wikipedia. [Link]
-
Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol. (2010). The Journal of Physical Chemistry B, 114(42), 13391-13401. [Link]
-
Membrane curvature depends on the shape of the constituent lipid... (2020). ResearchGate. [Link]
-
Physiological Functions of Phospholipid:Diacylglycerol Acyltransferases. (2022). Plant and Cell Physiology. [Link]
-
Exploring lipid–protein interactions in plant membranes. (2023). Journal of Experimental Botany. [Link]
-
Biophysical characterization of polydisperse liposomal adjuvant formulations. (2020). Journal of Controlled Release, 324, 614-624. [Link]
-
Emerging methodologies to investigate lipid–protein interactions. (2009). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 851-860. [Link]
-
Liposomes composition and biophysical characterization. A) Schematic... (2021). ResearchGate. [Link]
-
Biophysical aspects of using liposomes as delivery vehicles. (2002). Current Drug Targets, 3(6), 461-475. [Link]
-
Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2025). ResearchGate. [Link]
-
Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (n.d.). ResearchGate. [Link]
-
Studying protein–lipid interactions. (2018). ASBMB Today. [Link]
-
Using computational microscopy to study lipid-protein interaction. (2019). Beckman Institute. [Link]
-
Current Methods for Detecting Cell Membrane Transient Interactions. (2020). Frontiers in Cell and Developmental Biology, 8, 609831. [Link]
-
The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I. (2023). Toxins, 15(1), 58. [Link]
-
Effects of lipid on the structure and rheology of gels formed by canine submaxillary mucin. (1991). Biorheology, 28(3-4), 199-211. [Link]
-
(PDF) Phospholipid Fatty Acid Profiles of Plasma and Erythrocyte Membranes in Dogs Fed with Commercial Granulated Food. (2018). ResearchGate. [https://www.researchgate.net/publication/325766299_Phospholipid_Fatty_Acid_Profiles_of_Plasma_and_Erythrocyte_Membranes_in_Dogs_Fed_with_Commercial_Granulated_Food]([Link]_ granulated_Food)
-
The levels of lipid classes in SF from the canine OA model compared... (2021). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 11. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measured effects of diacylglycerol on structural and elastic properties of phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transbilayer (flip-flop) lipid motion and lipid scrambling in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Substrate presentation - Wikipedia [en.wikipedia.org]
- 16. Lipid bilayer - Wikipedia [en.wikipedia.org]
- 17. Biophysical characterization of polydisperse liposomal adjuvant formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1,2-Dioleoyl-rac-glycerol proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1,2-Dioleoyl-rac-glycerol for Laboratory Professionals
Executive Summary: Hazard Profile
This compound, a key reagent in various biochemical and pharmaceutical research applications, is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Safety Data Sheets (SDS) for this compound and similar diglycerides typically indicate minimal health, fire, and reactivity hazards.[1]
However, this classification does not exempt it from proper disposal protocols. The cornerstone of responsible chemical management is the principle that all laboratory waste must be handled in accordance with institutional and local environmental regulations.[2][3][4] This guide provides a comprehensive framework for making an informed hazardous waste determination and executing the proper disposal workflow.
PART 1: Immediate Safety and Spill Response
Vigilance and preparation are critical in a laboratory setting. In the event of an accidental release, the following tiered response protocol should be enacted immediately.
Minor Spills
For small, manageable spills confined to a limited area:
-
Restrict Access: Immediately cordon off the affected area to prevent cross-contamination and unauthorized entry.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety glasses and chemical-resistant gloves.[5]
-
Containment & Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][6]
-
Collection: Carefully collect the absorbed material using a scoop or shovel and place it into a clean, dry, and sealable container that is clearly labeled for waste disposal.[5][6]
-
Decontamination: Clean the spill surface with soap and water, allowing the rinsate to be disposed of through the sanitary sewer system, provided it meets local pH requirements.[6]
Major Spills
For large-volume spills or spills in poorly ventilated areas:
-
Evacuate: Immediately clear the area of all personnel. Ensure everyone moves upwind from the spill to avoid potential inhalation of any aerosols.[5]
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team without delay.[5] Provide the precise location, the identity of the chemical, and the estimated volume of the spill.
-
Ventilate: If safe to do so, increase ventilation in the area by opening fume hood sashes or activating emergency exhaust systems.
-
Prevent Environmental Release: Take measures to prevent the spilled material from entering drains, sewers, or watercourses.[2][5] This can be achieved by using spill socks or other containment barriers.
PART 2: Standard Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the systematic process for disposing of this compound waste generated during routine laboratory operations. The fundamental principle is the strict segregation of non-hazardous from hazardous waste streams.[1]
Step 1: Waste Determination
Before disposal, the waste generator must perform a hazardous waste determination.[7]
-
Action: Meticulously review the manufacturer-specific Safety Data Sheet (SDS) for this compound.
-
Causality: While generally considered non-hazardous, specific formulations or mixtures containing this chemical may have different properties. Furthermore, state and local regulations (such as those from the Texas Commission on Environmental Quality) can have broader criteria for what constitutes a regulated waste.[8][9] Your institution's EHS office is the final authority on this determination.[9][10]
Step 2: Containerization and Labeling
Proper containment is crucial for safe handling and transport.
-
Action: Collect waste this compound in a designated, compatible, and sealable container.[5] The container must be clearly labeled.
-
Causality: Clear labeling prevents accidental mixing of incompatible waste streams and ensures that EHS personnel can manage the disposal process correctly. The label should include:
-
The full chemical name: "Waste this compound"
-
The words "Non-Hazardous Waste" (pending EHS confirmation)
-
The Principal Investigator's name and contact information
-
The laboratory room number
-
Step 3: Waste Accumulation and Storage
-
Action: Store the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory.
-
Causality: Storing waste in a designated area minimizes the risk of accidental spills and exposure to laboratory personnel. It must be stored away from incompatible materials, particularly strong oxidizing agents, and foodstuff containers.[4]
Step 4: Disposal Request and Collection
-
Action: Once the waste container is full or is no longer being added to, submit a chemical waste pickup request through your institution's EHS department portal or procedure.[11]
-
Causality: Direct disposal in regular trash or down the sanitary sewer is prohibited unless explicitly approved by your EHS office.[5][11] EHS is equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[10]
Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound.
Disposal of Contaminated Materials
Laboratory consumables that come into contact with this compound require proper handling.
| Item Type | Contamination Level | Disposal Procedure | Rationale |
| PPE (Gloves, etc.), Paper Towels | Minor Residue | May typically be disposed of in the regular laboratory solid waste stream. | Low concentration of a non-hazardous material does not pose a significant risk. |
| Gross Contamination | Collect in a separate, labeled bag or container. Consult with your EHS department for guidance.[5] | High concentrations may require disposal as chemical waste to prevent potential environmental leaching from landfills. | |
| Empty Product Containers | Residual Chemical | Triple-rinse with a suitable solvent (e.g., water or ethanol).[11] Collect the first rinsate as chemical waste. Deface or remove the original label.[12] Dispose of the clean container in the appropriate glass or plastic recycling stream. | Rinsing removes residual chemical, ensuring the container is safe for disposal in non-hazardous streams and protecting custodial staff.[13] |
References
- Benchchem. (n.d.). Proper Disposal Procedures for 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3.
- Oregon State University. (2025). Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety.
- Spectrum Chemical. (2008). Material Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol. Material Safety Data Sheet.
- ECHEMI. (n.d.). (±)-1,2-Diolein SDS, 2442-61-7 Safety Data Sheets.
- Benchchem. (n.d.). Proper Disposal of 1,2-Distearoyl-rac-glycerol: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Material Safety Data Sheet.
- University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS).
- Santa Cruz Biotechnology. (n.d.). 1,2-Distearoyl-3-oleoyl-rac-glycerol. Material Safety Data Sheet.
- Baylor University. (n.d.). B. Nonhazardous Waste. Environmental Health & Safety.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?
- Cayman Chemical. (2025). 1,2-Dimyristoyl-rac-glycerol - Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 10. vumc.org [vumc.org]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dioleoyl-rac-glycerol
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, field-proven insights into the safe handling of 1,2-Dioleoyl-rac-glycerol, moving beyond mere compliance to foster a culture of comprehensive safety and experimental excellence. While some data sheets classify this compound as non-hazardous, a responsible approach necessitates treating all chemicals with a baseline of respect and caution.[1] Discrepancies in safety classifications across suppliers underscore the importance of a robust, self-validating safety protocol.
The Guiding Principle: Risk-Based Assessment
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic risk assessment. The primary hazards associated with this compound, which can present as a colorless oil or a waxy solid, stem from inadvertent contact and potential inhalation of aerosols or particulates if handled improperly.[2][3] Therefore, our protocol is designed to mitigate exposure through all potential routes: dermal, ocular, and respiratory.
Core Personal Protective Equipment (PPE) Protocol
A foundational layer of PPE is non-negotiable for any work involving this compound. The following recommendations are based on standard best practices for handling laboratory-grade chemicals.
Eye and Face Protection: Your First Line of Defense
Direct contact with the eye, even with non-irritating substances, can cause transient discomfort and abrasion.[4]
-
Mandatory: Always wear safety glasses with side shields.
-
Recommended for Splash Risk: When handling solutions or performing transfers that could result in splashing, upgrade to chemical splash goggles. For larger volumes, a full face shield worn over safety glasses provides the most comprehensive protection.[5]
Hand Protection: Ensuring Chemical Resistance
While this compound is not considered a significant skin irritant, good hygiene and the prevention of chemical absorption are paramount.[4]
-
Recommended Glove Type: Nitrile gloves are the standard and appropriate choice for handling this type of compound.[6] They offer excellent protection against incidental contact.
-
Best Practices: Always inspect gloves for tears or punctures before use. If direct contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair. Never reuse disposable gloves.
Laboratory Attire: Shielding Skin and Clothing
A standard lab coat is essential for protecting your skin and personal clothing from potential contamination.[6] Ensure the lab coat is fully buttoned to provide a continuous barrier. For tasks with a higher risk of spills, consider a chemically resistant apron over your lab coat.
Respiratory Protection: A Precautionary Measure
The need for respiratory protection depends on the physical form of the compound and the specific procedure.
-
Handling Solutions: When working with solutions of this compound in a well-ventilated area, respiratory protection is typically not required.
-
Handling Solids or Generating Aerosols: If handling the waxy solid form where dust could be generated, or if any procedure (e.g., sonicating, vortexing) could create aerosols, it is prudent to work within a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved N95 respirator should be used to prevent inhalation.[6]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE to include the entire lifecycle of the chemical in your lab.
Step-by-Step Handling Procedure
-
Preparation: Designate a clean, uncluttered work area. If possible, perform all manipulations on a disposable absorbent bench liner.
-
Don PPE: Put on your lab coat, safety glasses, and gloves as determined by your risk assessment.
-
Weighing (Solid Form): If weighing the solid, use a chemical fume hood or a ventilated balance enclosure to minimize dust. Use a spatula for transfers and avoid creating airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solute to prevent splashing.
-
Post-Handling: After completing your work, remove gloves and wash your hands thoroughly. Clean your work area.
Spill and Disposal Management
Even with meticulous care, spills can occur.
-
Minor Spills: For a small spill, absorb the material with an inert substance like vermiculite or sand.[1] Carefully sweep or wipe up the absorbed material and place it into a sealed, labeled container for disposal.[1][7]
-
Waste Disposal: Although not always classified as hazardous, this compound waste should be segregated from general refuse.[1]
-
Solid Waste: Collect unused product and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed waste container.[6]
-
Liquid Waste: Collect solutions in a compatible, sealed waste container, clearly labeled.
-
Final Disposal: All waste must be handled in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
By integrating these expert-level safety protocols into your daily workflow, you not only protect yourself and your colleagues but also enhance the quality and reliability of your scientific outcomes.
References
-
Proper Disposal Procedures for 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 . Benchchem. 1
-
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol - Material Safety Data Sheet . Santa Cruz Biotechnology. 4
-
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol - Material Safety Data Sheet . Santa Cruz Biotechnology. 9
-
This compound | 2442-61-7 . ChemicalBook. 2
-
This compound CAS#: 2442-61-7 . ChemicalBook. 3
-
Personal protective equipment for handling 1,2-Distearoyl-rac-glycerol . Benchchem. 6
-
1,2-Distearoyl-3-oleoyl-rac-glycerol - Material Safety Data Sheet . Santa Cruz Biotechnology. 7
-
Proper Disposal of 1,2-Distearoyl-rac-glycerol: A Guide for Laboratory Professionals . Benchchem. 8
-
1,2-Dipalmitoyl-rac-glycerol - Material Safety Data Sheet . Santa Cruz Biotechnology. 10
-
(±)-1,2-Diolein SDS, 2442-61-7 Safety Data Sheets . ECHEMI. 11
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 2442-61-7 [chemicalbook.com]
- 3. This compound CAS#: 2442-61-7 [amp.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
